Benzofuran-3-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzofuran-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMWJQJGCFTJOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40496120 | |
| Record name | 1-Benzofuran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4687-25-6 | |
| Record name | 3-Benzofurancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4687-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzofuran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzofuran-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzofuran-3-carbaldehyde: Chemical Properties, Structure, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and reactivity of benzofuran-3-carbaldehyde, a key intermediate in the synthesis of various biologically active molecules.
Chemical Structure and Identification
This compound is a heterocyclic aromatic aldehyde. The structure consists of a benzene ring fused to a furan ring, with a formyl group attached to the 3-position of the furan ring.
| Identifier | Value |
| IUPAC Name | 1-benzofuran-3-carbaldehyde[1] |
| Synonyms | 3-Benzofurancarboxaldehyde, Benzo[b]furan-3-carbaldehyde[1] |
| CAS Number | 4687-25-6[1] |
| Molecular Formula | C₉H₆O₂[1] |
| Molecular Weight | 146.14 g/mol [1] |
| SMILES | C1=CC=C2C(=C1)C(=CO2)C=O[1] |
| InChI | InChI=1S/C9H6O2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-6H[1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Melting Point | 39 °C |
| Boiling Point | 165 °C (at 18 Torr) |
| Density | 1.238 ± 0.06 g/cm³ (Predicted) |
| Appearance | White to yellow solid |
| Solubility | Soluble in DMSO (90 mg/mL with sonication)[2] |
| Storage | Store at 4°C, sealed[2] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 9.79 | s | 1H, -CHO | |
| 7.67 | d | 1H, Ar-H | |
| 7.52 | d | 1H, Ar-H | |
| 7.51 | s | 1H, Ar-H | |
| 7.42-7.46 | m | 1H, Ar-H | |
| 7.24-7.28 | m | 1H, Ar-H |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) |
| 179.8 | |
| 156.3 | |
| 152.7 | |
| 129.3 | |
| 126.7 | |
| 124.2 | |
| 123.7 | |
| 117.9 | |
| 112.7 |
Infrared (IR) Spectroscopy
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100-3000 | Medium to Weak |
| Aldehyde C-H stretch | 2850 and 2750 | Medium to Weak |
| Carbonyl (C=O) stretch | ~1705 (conjugated) | Strong |
| Aromatic C=C stretch | 1600-1450 | Medium to Weak |
| C-O-C stretch | 1250-1050 | Strong |
Synthesis
This compound is commonly synthesized via the Vilsmeier-Haack formylation of benzofuran. This reaction introduces a formyl group onto the electron-rich benzofuran ring system.
Experimental Protocol: Vilsmeier-Haack Formylation of Benzofuran
Materials:
-
Benzofuran
-
Anhydrous Dimethylformamide (DMF)
-
Phosphorous oxychloride (POCl₃)
-
Saturated sodium acetate solution
-
Diethyl ether (Et₂O)
-
Saturated potassium bicarbonate (KHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of benzofuran in anhydrous DMF, add phosphorous oxychloride in small portions with slight warming.
-
Heat the mixture at 100 °C for 10 hours.
-
Cool the mixture to room temperature and add an extra portion of DMF and POCl₃.
-
Heat the mixture for another 10 hours.
-
After cooling, treat the mixture with a saturated sodium acetate solution until the pH reaches 6.
-
Extract the organic compounds with diethyl ether.
-
Wash the combined organic layers with a saturated KHCO₃ solution and then with water.
-
Dry the organic layer over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure and distill the residue in vacuo to obtain this compound.
Reaction Mechanism: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, which is a chloroiminium ion. This electrophilic species is then attacked by the electron-rich benzofuran ring.
Chemical Reactivity
The aldehyde functional group in this compound is the primary site of its chemical reactivity, undergoing typical reactions of aromatic aldehydes. The aromatic ring system influences the reactivity of the carbonyl group.
Wittig Reaction
This compound can undergo the Wittig reaction to form alkenes. This reaction involves the treatment of the aldehyde with a phosphorus ylide.
Other Key Reactions
-
Cannizzaro Reaction: As an aromatic aldehyde lacking an α-hydrogen, this compound can undergo a disproportionation reaction in the presence of a strong base to yield the corresponding alcohol (benzofuran-3-ylmethanol) and carboxylic acid (benzofuran-3-carboxylic acid).[3]
-
Perkin Condensation: This reaction involves the condensation of this compound with an acid anhydride in the presence of the sodium or potassium salt of the acid to produce an α,β-unsaturated acid.[4]
-
Benzoin Condensation: In the presence of a cyanide catalyst, two molecules of this compound can condense to form an α-hydroxy ketone, a benzoin-type product.[4]
-
Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid (benzofuran-3-carboxylic acid) using various oxidizing agents.[3]
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol (benzofuran-3-ylmethanol) using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS).
Applications in Research and Drug Development
This compound serves as a versatile building block in the synthesis of a wide range of more complex molecules. The benzofuran scaffold is a common motif in many biologically active natural products and synthetic compounds. The reactivity of the aldehyde group allows for its incorporation into various molecular frameworks, making it a valuable starting material for the development of novel therapeutic agents.
References
Spectroscopic Profile of Benzofuran-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the key organic compound, benzofuran-3-carbaldehyde. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis, offering detailed spectroscopic information and the methodologies for its acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
¹H NMR Spectroscopic Data
Solvent: Chloroform-d (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.79 | s | 1H | Aldehyde proton (-CHO) |
| 7.67 | d | 1H | Aromatic proton |
| 7.52 | d | 1H | Aromatic proton |
| 7.51 | s | 1H | Furan ring proton |
| 7.42-7.46 | m | 1H | Aromatic proton |
| 7.24-7.28 | m | 1H | Aromatic proton |
s = singlet, d = doublet, m = multiplet
¹³C NMR Spectroscopic Data
Solvent: Chloroform-d (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 179.8 | Aldehyde Carbonyl (C=O) |
| 156.3 | Aromatic Carbon |
| 152.7 | Aromatic Carbon |
| 129.3 | Aromatic Carbon |
| 126.7 | Aromatic Carbon |
| 124.2 | Aromatic Carbon |
| 123.7 | Aromatic Carbon |
| 117.9 | Aromatic Carbon |
| 112.7 | Aromatic Carbon |
Infrared (IR) Spectroscopic Data
The following are the characteristic infrared absorption bands anticipated for this compound based on its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2850, ~2750 | Medium, Weak | Aldehyde C-H Stretch (Fermi resonance doublet) |
| ~1700-1680 | Strong | Aldehyde C=O Stretch |
| ~1600, ~1450 | Medium-Weak | Aromatic C=C Stretch |
| ~1200 | Strong | C-O-C Stretch (furan ring) |
Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI) High-Resolution Mass Spectrometry (HRMS): M⁺ calculated for C₉H₆O₂: 146.03678, found: 146.03701.[1]
| m/z | Relative Intensity (%) | Assignment |
| 146 | 100 | [M]⁺ (Molecular Ion) |
| 145 | 87.96 | [M-H]⁺ |
| 118 | 15.48 | [M-CO]⁺ |
| 147 | 19.73 | [M+1]⁺ |
| 148 | 1.53 | [M+2]⁺ |
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
A mixture of benzofuran (92 g, 0.78 mol) in anhydrous dimethylformamide (150 g, 2.05 mol) is treated with phosphorus oxychloride (132 g, 0.86 mol) in small portions with slight warming. The mixture is then heated at 100°C for 10 hours. After cooling to room temperature, an additional portion of dimethylformamide (50 g, 0.68 mol) and phosphorus oxychloride (40 g, 0.26 mol) is added, and the mixture is heated for another 10 hours. The cooled reaction mixture is neutralized to a pH of 6 with a saturated aqueous solution of sodium acetate. The organic products are extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with a saturated aqueous solution of potassium bicarbonate (3 x 50 mL) and water (100 mL), and subsequently dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the residue is purified by vacuum distillation to yield this compound.[1]
NMR Spectroscopy
A sample of this compound is dissolved in deuterated chloroform (CDCl₃). The ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer. For ¹H NMR, chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, the solvent peak is used as a reference.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat compound is prepared between two potassium bromide (KBr) plates. The spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, and the resulting fragments are analyzed. For high-resolution mass spectrometry (HRMS), a suitable high-resolution instrument is used to determine the exact mass of the molecular ion.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.
References
Synthesis of Benzofuran-3-carbaldehyde from Benzofuran: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of benzofuran-3-carbaldehyde from benzofuran, with a primary focus on the Vilsmeier-Haack reaction. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the synthetic methodology, including experimental protocols, reaction mechanisms, and quantitative data. An alternative synthetic route commencing from 2-hydroxychalcones is also presented for comparative analysis.
Introduction
Benzofuran and its derivatives are pivotal structural motifs in a vast array of natural products and pharmacologically active compounds. The introduction of a formyl group at the C-3 position of the benzofuran ring yields this compound, a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The Vilsmeier-Haack reaction stands as a robust and widely employed method for the direct formylation of electron-rich aromatic and heteroaromatic compounds, including benzofuran.
Primary Synthetic Route: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction facilitates the formylation of benzofuran using a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][2] The reaction proceeds via an electrophilic aromatic substitution mechanism.
Reaction Mechanism
The reaction mechanism can be delineated into two principal stages: the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) and the subsequent electrophilic attack on the benzofuran ring.
Caption: Vilsmeier-Haack reaction mechanism.
Quantitative Data
The following table summarizes the typical quantitative parameters for the Vilsmeier-Haack synthesis of this compound from benzofuran.
| Reagent/Parameter | Molar Ratio/Value | Notes |
| Benzofuran | 1.0 eq | Starting material |
| N,N-Dimethylformamide (DMF) | ~2.6 eq | Reagent and solvent |
| Phosphorus Oxychloride (POCl₃) | ~1.1 eq | Activating agent |
| Temperature | 100 °C | Reaction temperature |
| Reaction Time | 10-20 hours | Duration of heating |
| Yield | 62% | Isolated yield of the final product |
Experimental Protocol: Vilsmeier-Haack Formylation of Benzofuran
This protocol is based on established literature procedures.[3]
Materials:
-
Benzofuran (0.78 mol, 92 g)
-
Anhydrous N,N-dimethylformamide (DMF) (2.05 mol, 150 g, 158 mL)
-
Phosphorus oxychloride (POCl₃) (0.86 mol, 132 g, 80 mL)
-
Saturated aqueous sodium acetate solution
-
Diethyl ether (Et₂O)
-
Saturated aqueous potassium bicarbonate (KHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of benzofuran in anhydrous DMF, add phosphorus oxychloride in small portions with gentle warming.
-
Heat the reaction mixture to 100 °C and maintain for 10 hours.
-
Cool the mixture to room temperature and add an additional portion of DMF (0.68 mol, 50 g, 52.7 mL) and POCl₃ (0.26 mol, 40 g, 24.3 mL).
-
Heat the mixture for another 10 hours at 100 °C.
-
After cooling, carefully treat the reaction mixture with a saturated aqueous solution of sodium acetate until the pH reaches 6.
-
Extract the organic compounds with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with saturated aqueous KHCO₃ solution (3 x 50 mL) and then with water (100 mL).
-
Dry the organic layer over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure.
-
Purify the residue by vacuum distillation to yield this compound.
Caption: Vilsmeier-Haack synthesis workflow.
Alternative Synthetic Route: From 2-Hydroxychalcones
An alternative approach to this compound involves the rearrangement and transformation of 2-hydroxychalcones.[4] This method proceeds through a 2,3-dihydrobenzofuran intermediate.
Logical Relationship of the Synthesis
Caption: Synthesis from 2-hydroxychalcones.
Quantitative Data for the Transformation of 2,3-Dihydrobenzofuran
The key step in this alternative synthesis is the conversion of a 2,3-dihydrobenzofuran intermediate to the final product.
| Reagent/Parameter | Molar Ratio/Value | Notes |
| 2,3-Dihydrobenzofuran Intermediate | 1.0 eq | Starting material for this step |
| p-Toluenesulfonic acid (p-TsOH) | 2.0 eq | Acid catalyst |
| 1,1,1,3,3,3-Hexafluoro-2-propanol ((CF₃)₂CHOH) | - | Solvent (0.1 M solution) |
| Temperature | Room Temperature | Reaction temperature |
| Reaction Time | 0.5 hours | Duration of the reaction |
| Yield | 98% | Isolated yield of the final product |
Experimental Protocol: Transformation of 2,3-Dihydrobenzofuran Intermediate
This protocol is based on the selective synthesis of 3-formylbenzofurans from 2,3-dihydrobenzofuran precursors.[4]
Materials:
-
2,3-Dihydrobenzofuran intermediate (0.2 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (0.4 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol ((CF₃)₂CHOH) (2 mL)
Procedure:
-
Dissolve the 2,3-dihydrobenzofuran intermediate (0.2 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (2 mL) to make a 0.1 M solution.
-
Add p-toluenesulfonic acid (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Upon completion of the reaction (monitored by TLC), proceed with a standard aqueous work-up and purification by column chromatography to isolate this compound.
Conclusion
The Vilsmeier-Haack reaction remains a highly effective and direct method for the synthesis of this compound from benzofuran, offering good yields with readily available reagents. The alternative synthesis from 2-hydroxychalcones provides a high-yielding route, particularly in the final transformation step, and may be advantageous depending on the availability of the starting materials and the desired substitution patterns on the benzofuran core. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary information to successfully synthesize this valuable chemical intermediate for applications in drug discovery and development.
References
An In-depth Technical Guide to the Vilsmeier-Haack Formylation of Benzofuran
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Vilsmeier-Haack reaction is a powerful and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This guide provides a comprehensive technical overview of the Vilsmeier-Haack formylation of benzofuran, a key heterocyclic scaffold in many natural products and pharmaceutical agents. We will delve into the core reaction mechanism, including the formation of the Vilsmeier reagent, the regioselectivity of the electrophilic attack on the benzofuran ring, and the final hydrolysis step. Furthermore, this document provides a detailed experimental protocol and a summary of reaction parameters to aid researchers in the practical application of this essential transformation.
The Vilsmeier-Haack Reaction: Core Principles
The Vilsmeier-Haack reaction facilitates the introduction of a formyl group (-CHO) onto a reactive substrate using a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide like phosphorus oxychloride (POCl₃).[3][4] The reaction proceeds in two main stages: the formation of a potent electrophilic species known as the Vilsmeier reagent, followed by the electrophilic aromatic substitution of the substrate and subsequent hydrolysis.[5] Due to the electron-rich nature of its heterocyclic ring, benzofuran is an excellent substrate for this transformation.[6][7]
Formation of the Vilsmeier Reagent
The first step of the mechanism is the reaction between DMF and phosphorus oxychloride to generate a highly electrophilic chloroiminium ion, the Vilsmeier reagent.[5][8] The oxygen atom of DMF acts as a nucleophile, attacking the phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to yield the stable, resonance-stabilized Vilsmeier reagent.[3][9]
Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.
Reaction Mechanism on Benzofuran
The Vilsmeier-Haack reaction of benzofuran is a classic example of electrophilic aromatic substitution. The electron-rich nature of the heterocyclic ring allows it to attack the electrophilic carbon of the Vilsmeier reagent.[10]
Regioselectivity: Preferential Attack at the C-2 Position
Benzofuran undergoes electrophilic substitution preferentially at the 2-position.[2][6] This regioselectivity is dictated by the relative stability of the cationic intermediate (sigma complex) formed during the attack.
-
Attack at C-2: When the electrophile attacks the C-2 position, the resulting positive charge can be delocalized over the adjacent benzene ring. This creates a highly stabilized intermediate analogous to a benzylic carbocation.[11][12]
-
Attack at C-3: Attack at the C-3 position results in a sigma complex where the positive charge can be stabilized by the lone pair of electrons on the adjacent oxygen atom. However, this form of stabilization is less effective than the benzylic stabilization achieved from C-2 attack.[11][12]
Consequently, the transition state leading to the C-2 substituted product is lower in energy, making 2-formylbenzofuran the major product.
Caption: Regioselectivity of electrophilic attack on benzofuran.
Hydrolysis to 2-Formylbenzofuran
The reaction concludes with an aqueous work-up. The iminium salt intermediate formed after the electrophilic substitution is readily hydrolyzed by water to yield the final product, 2-formylbenzofuran, and dimethylamine.[3][9]
Experimental Protocol
The following is a generalized protocol for the Vilsmeier-Haack formylation of benzofuran. Researchers should optimize conditions based on specific substrates and desired scales.
Materials and Reagents
-
Benzofuran
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Sodium acetate (NaOAc) or Sodium Hydroxide (NaOH)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Step-by-Step Procedure
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add anhydrous DMF (3-5 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2-1.5 equivalents) dropwise, ensuring the internal temperature remains below 10 °C. Stir the mixture at 0 °C for 30-60 minutes. The formation of a viscous liquid or a solid precipitate indicates the formation of the Vilsmeier reagent.[13][14]
-
Substrate Addition: Dissolve benzofuran (1.0 equivalent) in a minimal amount of anhydrous 1,2-dichloroethane and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.[13]
-
Reaction: Once the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[4][13]
-
Work-up: Cool the reaction mixture to 0 °C and carefully pour it into a beaker of crushed ice. Add a solution of sodium acetate in water or slowly add an aqueous solution of NaOH (e.g., 2 M) to neutralize the mixture and facilitate the hydrolysis of the iminium intermediate.[10][15] Stir vigorously for 1-2 hours.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 2-formylbenzofuran.[10]
Caption: General experimental workflow for benzofuran formylation.
Quantitative Data Summary
While yields are highly substrate- and condition-dependent, the Vilsmeier-Haack formylation of electron-rich heterocycles is generally efficient. The table below summarizes typical parameters for this reaction.
| Parameter | Typical Value / Condition | Notes | Citation |
| Substrate | Benzofuran | Electron-rich heterocyclic aromatic compound. | [6] |
| Reagents | DMF / POCl₃ | Most common combination for generating the Vilsmeier reagent. | [4] |
| Stoichiometry | POCl₃ (1.2-1.5 eq.), DMF (3-5 eq. or as solvent) | Excess DMF can serve as both reagent and solvent. | [10][13] |
| Temperature | 0 °C (reagent formation), 60-80 °C (reaction) | Low temperature for reagent formation is critical. Reaction temperature depends on substrate reactivity. | [4][13] |
| Reaction Time | 2 - 6 hours | Monitored by TLC for completion. | [13] |
| Typical Yield | 70-85% | Yields can vary. A general example for an electron-rich arene showed a 77% yield. | [10] |
Disclaimer: This document is intended for research and informational purposes only. All experimental procedures should be conducted with appropriate safety precautions in a certified laboratory setting.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. 22723_lec7.ppt [slideshare.net]
- 7. jk-sci.com [jk-sci.com]
- 8. name-reaction.com [name-reaction.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. organic chemistry - Regioselectivity in electrophilic aromatic substitution of benzofuran and indole - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. echemi.com [echemi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Physical and chemical properties of Benzofuran-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Benzofuran-3-carbaldehyde. It includes key data, experimental protocols, and visual representations of its synthetic utility, designed to support research and development in medicinal chemistry and materials science.
Core Physicochemical Properties
This compound is a solid, white to yellow compound that serves as a valuable intermediate in organic synthesis.[1] Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆O₂ | [2] |
| Molecular Weight | 146.14 g/mol | [2][3] |
| Exact Mass | 146.036 g/mol | [4] |
| CAS Number | 4687-25-6 | [3] |
| Appearance | White to yellow solid | [1] |
| Melting Point | 39 °C | [1][2][4] |
| Boiling Point | 165 °C at 18 Torr; 145 °C at 35 Torr; 251.5 ± 13.0 °C at 760 mmHg | [1][2][4] |
| Density | 1.2 ± 0.1 g/cm³; 1.238 ± 0.06 g/cm³ (Predicted) | [1][2][4] |
| Flash Point | 110.2 ± 12.5 °C | [2][4] |
| Refractive Index | 1.652 | [2][4] |
| LogP | 2.09 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
Solubility Data
The solubility of this compound has been determined in various solvents, which is critical for its application in different reaction conditions.
| Solvent | Solubility | Notes | Source(s) |
| DMSO | 100 mg/mL (684.28 mM) | - | [4] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (17.11 mM) | Clear solution | [5] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (17.11 mM) | Suspended solution; requires sonication | [5] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (17.11 mM) | Clear solution | [5] |
Spectral Data
Spectroscopic data is essential for the structural elucidation and identification of this compound.
| Technique | Data Highlights | Source(s) |
| ¹H-NMR (CDCl₃) | δ = 7.24-7.28 (m, 1H), 7.42-7.46 (m, 1H), 7.51 (s, 1H), 7.52 (d, 1H), 7.67 (d, 1H), 9.79 (s, 1H) | [6] |
| ¹³C-NMR (CDCl₃) | δ = 112.7, 117.9, 123.7, 124.2, 126.7, 129.3, 152.7, 156.3, 179.8 | [6] |
| Mass Spectrometry (MS) | m/z (%) = 146 (100, M), 145 (87.96) | [6] |
| High-Resolution Mass Spectrometry (HRMS) | M+ found (M+ calculated for C₉H₆O₂): 146.03701 (146.03678) | [6] |
Experimental Protocols
The synthesis of this compound can be achieved through various methods. A common approach is the Vilsmeier-Haack formylation of benzofuran.
Protocol: Synthesis of this compound via Vilsmeier-Haack Reaction [6]
-
Reactant Preparation: In a suitable reaction vessel, dissolve benzofuran (92 g, 0.78 mol) in anhydrous dimethylformamide (DMF) (150 g, 2.05 mol).
-
Addition of Vilsmeier Reagent: To this solution, add phosphorous oxychloride (132 g, 0.86 mol) in small portions. A slight warming of the mixture may be observed.
-
First Heating Phase: Heat the reaction mixture at 100 °C for 10 hours.
-
Additional Reagents: After cooling to room temperature, add an extra portion of DMF (50 g, 0.68 mol) and phosphorous oxychloride (40 g, 0.26 mol).
-
Second Heating Phase: Heat the mixture for an additional 10 hours at 100 °C.
-
Work-up: Cool the mixture and treat it with a saturated aqueous solution of sodium acetate until the pH reaches 6.
-
Extraction: Extract the organic compounds with diethyl ether (3 x 100 mL).
-
Washing: Wash the combined organic layers with a saturated potassium bicarbonate solution (3 x 50 mL) and then with water (100 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), remove the solvent under reduced pressure, and distill the residue in vacuo to yield the final product.
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Applications
This compound is a versatile building block in organic synthesis due to the reactivity of the aldehyde group and the benzofuran core. Benzofuran derivatives are known to be reactive towards electrophiles.[7] This compound is a key intermediate for the synthesis of a variety of more complex heterocyclic systems.[7]
Its utility is demonstrated in its role as a precursor for various bioactive molecules. Benzofuran derivatives have been investigated for a range of pharmaceutical applications.[7] The aldehyde functionality allows for transformations such as condensations, oxidations, and reductions, making it a valuable starting material for constructing diverse molecular architectures.
Caption: Logical relationships of this compound.
Safety Information
This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[3] Appropriate personal protective equipment should be used when handling this compound, and it should be stored under an inert atmosphere at 2-8°C.[1]
References
- 1. This compound CAS#: 4687-25-6 [m.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. 1-Benzofuran-3-carbaldehyde | C9H6O2 | CID 12394139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (3-aldehyde benzofuran) | Others 12 | 4687-25-6 | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. researchgate.net [researchgate.net]
Benzofuran-3-carbaldehyde CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, synthesis, and biological relevance of Benzofuran-3-carbaldehyde, a key heterocyclic compound with significant potential in medicinal chemistry and materials science.
Core Chemical and Physical Properties
This compound, a derivative of the benzofuran scaffold, is a solid organic compound. Its fundamental properties are summarized below for easy reference.
| Property | Value | Citation(s) |
| CAS Number | 4687-25-6 | [1][2][3] |
| Molecular Formula | C₉H₆O₂ | [2][4][5] |
| Molecular Weight | 146.14 g/mol | [2][5][6] |
| Alternate Value | 146.15 g/mol | [1][3][4] |
| Appearance | Light brown to orange solid | [4] |
| IUPAC Name | 1-benzofuran-3-carbaldehyde | [1][5] |
| Synonyms | 3-Benzofurancarboxaldehyde, Benzofuran-3-carboxaldehyde | [2][5] |
Synthesis Protocol: Vilsmeier-Haack Formylation of Benzofuran
A common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction, which involves the formylation of an activated aromatic ring. The following protocol is based on established procedures.[1]
Materials:
-
Benzofuran
-
Anhydrous Dimethylformamide (DMF)
-
Phosphorous oxychloride (POCl₃)
-
Diethyl ether (Et₂O)
-
Saturated sodium acetate solution
-
Saturated potassium bicarbonate (KHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a suitable reaction vessel, dissolve benzofuran (0.78 mol) in anhydrous dimethylformamide (2.05 mol).
-
With gentle warming, add phosphorous oxychloride (0.86 mol) in small portions to the solution.
-
Heat the reaction mixture to 100°C for 10 hours.
-
Cool the mixture to room temperature.
-
For a more complete reaction, an extra portion of dimethylformamide (0.68 mol) and phosphorous oxychloride (0.26 mol) can be added, followed by heating for an additional 10 hours.
-
After cooling, neutralize the reaction mixture by adding a saturated aqueous solution of sodium acetate until the pH reaches 6.
-
Extract the organic compounds with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with a saturated potassium bicarbonate solution (3 x 50 mL) and then with water (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by vacuum distillation to yield this compound.
Biological Significance and Potential Applications
The benzofuran scaffold is a core structure in numerous natural and synthetic compounds with a wide array of biological activities.[3][7][8] These activities include anticancer, antiviral, antifungal, antioxidant, and anti-inflammatory properties.[3][7][9]
While specific signaling pathways for this compound are not extensively documented, related phenolic derivatives have been identified as potent inducers of quinone reductase (QR).[10] QR is a phase II detoxification enzyme that plays a crucial role in cellular protection against carcinogens and oxidative stress.[11][12] The induction of QR is considered a key biomarker for cancer chemoprevention.[11]
The mechanism of QR induction by monofunctional inducers typically involves the activation of the Antioxidant Response Element (ARE) through the Keap1-Nrf2 pathway.[11]
The potential of this compound and its derivatives as precursors for novel therapeutic agents continues to be an active area of research, particularly in the development of new anticancer and antimicrobial drugs.[9][13]
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. jocpr.com [jocpr.com]
- 3. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 4. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzofuran synthesis [organic-chemistry.org]
- 6. Methods for the synthesis of benzofuran-3-carboxylate esters (microreview) | Scilit [scilit.com]
- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Quinone Reductase Induction as a Biomarker for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinone reductase induction activity of methoxylated analogues of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
Benzofuran-3-carbaldehyde: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal safety data sheet (SDS) or professional safety guidance. Always consult the official SDS and your institution's safety protocols before handling any chemical.
Introduction
Benzofuran-3-carbaldehyde is a heterocyclic aromatic aldehyde with applications in organic synthesis and as an intermediate in the preparation of more complex molecules, including those with potential biological activity. Due to its chemical structure, which includes a reactive aldehyde group and a benzofuran moiety, specific precautions are necessary to ensure its safe handling and use in a laboratory setting. This guide provides an in-depth overview of the known hazards, handling procedures, and emergency protocols associated with this compound, based on available safety data and toxicological information on related compounds.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H318: Causes serious eye damage.
Based on the toxicology of the parent compound, 2,3-benzofuran, there may be potential for liver and kidney toxicity with prolonged or repeated exposure. 2,3-benzofuran has also been shown to be carcinogenic in animal studies. While the specific carcinogenicity of this compound has not been determined, it should be handled with the appropriate caution afforded to a potential carcinogen.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₉H₆O₂ |
| Molecular Weight | 146.14 g/mol |
| Appearance | White to yellow solid |
| Melting Point | 39 °C |
| Boiling Point | 165 °C at 18 Torr |
| Flash Point | Not available |
| Solubility | Soluble in DMSO. |
| Acute Oral Toxicity | GHS Category 4 (Harmful if swallowed). Specific LD50 not available. |
| Eye Irritation | GHS Category 1 (Causes serious eye damage). Specific irritation scores not available. |
| Skin Corrosion/Irritation | Not classified, but skin contact should be avoided. |
| Carcinogenicity | Not classified. The parent compound, 2,3-benzofuran, is carcinogenic in rodents. |
| Mutagenicity | No data available. |
Experimental Protocols for Hazard Assessment
While specific experimental data for this compound is limited, the following are summaries of standard OECD protocols that would be used to assess its acute oral toxicity and eye irritation potential.
Acute Oral Toxicity - Up-and-Down Procedure (OECD Test Guideline 425)
This method is used to estimate the LD50 of a substance with a reduced number of animals.
Methodology:
-
Animal Selection: Typically, a single healthy young adult female rat is used for each dose level.
-
Housing and Fasting: Animals are housed in appropriate conditions and fasted overnight before dosing. Water is provided ad libitum.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is kept as low as possible.
-
Dose Progression: The initial dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight). The outcome of the first animal determines the dose for the next animal. If the first animal survives, the dose for the next animal is increased. If the first animal dies, the dose for the next animal is decreased.
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the survival/death outcomes at different dose levels.
Acute Eye Irritation/Corrosion (OECD Test Guideline 405)
This test, also known as the Draize eye test, evaluates the potential of a substance to cause eye irritation or corrosion.
Methodology:
-
Animal Selection: Healthy young adult albino rabbits are used.
-
Housing: Animals are housed individually.
-
Dose Administration: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is placed in the conjunctival sac of one eye of each animal. The other eye serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The examination includes scoring of the cornea (opacity), iris (inflammation), and conjunctiva (redness and swelling).
-
Scoring: The severity of the ocular lesions is graded according to a standardized scoring system.
-
Reversibility: The reversibility of any observed lesions is assessed by continuing observations up to 21 days.
-
Classification: The substance is classified as an eye irritant or corrosive based on the severity and reversibility of the observed lesions.
Signaling Pathways and Mechanism of Toxicity
Specific signaling pathways for this compound toxicity have not been elucidated. However, the toxicity of aromatic aldehydes is generally attributed to their electrophilic nature. The aldehyde functional group can react with nucleophilic biomolecules, such as proteins and DNA, forming covalent adducts. This can lead to enzyme inactivation, disruption of cellular signaling, and oxidative stress. The primary mechanism is believed to be the formation of a Schiff base with the primary amine groups of lysine residues in proteins.
Safe Handling and Storage
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them properly after handling.
-
Skin and Body Protection: A lab coat should be worn. For larger quantities or in case of potential for splashing, additional protective clothing may be necessary.
-
Respiratory Protection: If working outside a fume hood or if dust/aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
-
It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Emergency Procedures
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Accidental Release Measures
-
Small Spills:
-
Ensure adequate ventilation and wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Prevent further leakage or spillage if it is safe to do so.
-
Do not allow the material to enter drains or waterways.
-
Contact your institution's emergency response team.
-
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Dispose of waste in accordance with local, state, and federal regulations. This material may be a hazardous waste. Consult with your institution's environmental health and safety department for proper disposal procedures. Do not allow this chemical to enter the environment.
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.
-
Conditions to Avoid: Avoid exposure to light, air, and moisture.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Carbon monoxide and carbon dioxide.
Conclusion
This compound is a valuable chemical intermediate that requires careful handling due to its potential health hazards, including being harmful if swallowed and causing serious eye damage. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment. While specific toxicological data for this compound is limited, information on related compounds suggests that caution is warranted. By following the guidelines outlined in this technical guide, the risks associated with the handling and use of this compound can be effectively managed.
A Comprehensive Review of Modern Synthetic Routes to Benzofuran Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Benzofuran derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and functional materials. Their diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties, have made them a focal point of extensive research in medicinal chemistry and drug development. This technical guide provides a comprehensive literature review of the key synthetic methodologies for constructing the benzofuran scaffold, with a focus on detailed experimental protocols, quantitative data analysis, and mechanistic insights.
This guide is designed to be a practical resource for researchers at the bench, offering a collection of reliable methods for the synthesis of a wide array of benzofuran derivatives. The information is presented to facilitate comparison between different synthetic strategies, enabling informed decisions in the design and execution of synthetic routes toward novel benzofuran-containing molecules.
Palladium-Catalyzed Synthesis of Benzofurans
Palladium catalysis has emerged as one of the most powerful and versatile tools for the synthesis of benzofuran derivatives. A variety of palladium-catalyzed cross-coupling reactions, followed by intramolecular cyclization, have been developed to efficiently construct the benzofuran ring system. These methods often offer high yields, broad substrate scope, and good functional group tolerance.
Sonogashira Coupling Followed by Intramolecular Cyclization
One of the most widely employed strategies for the synthesis of 2-substituted and 2,3-disubstituted benzofurans is the Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization of the resulting 2-alkynylphenol intermediate. This tandem, often one-pot, process is highly efficient for the formation of the C2-C3 bond and the oxygen-containing heterocyclic ring.
Mechanism:
The reaction proceeds through a well-established catalytic cycle. Initially, the palladium(0) catalyst undergoes oxidative addition with the o-halophenol. Concurrently, a copper(I) co-catalyst activates the terminal alkyne to form a copper acetylide. Transmetalation from copper to palladium, followed by reductive elimination, furnishes the 2-alkynylphenol intermediate. In the presence of a base, this intermediate undergoes a 5-exo-dig cyclization to afford the benzofuran product.
Figure 1: Sonogashira Coupling and Cyclization Pathway.
Experimental Protocols:
General One-Pot Procedure for the Synthesis of 2-Substituted Benzofurans [1][2]
To a solution of the o-iodophenol (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., DMF, dioxane, or toluene, 5 mL) are added a palladium catalyst (e.g., PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)), a copper co-catalyst (e.g., CuI (0.04 mmol, 4 mol%)), and a base (e.g., Et₃N (2.0 mmol) or K₂CO₃ (2.0 mmol)). The reaction mixture is then stirred at a specified temperature (ranging from room temperature to 120 °C) for a period of 8 to 24 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 2-substituted benzofuran.
Quantitative Data:
| Entry | o-Halophenol | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Cite |
| 1 | 2-Iodophenol | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 80 | 12 | 85 | [3] |
| 2 | 4-Methyl-2-iodophenol | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 80 | 12 | 88 | [3] |
| 3 | 4-Chloro-2-iodophenol | 4-Methoxyphenylacetylene | Pd(OAc)₂/PPh₃/CuI | K₂CO₃ | Dioxane | 100 | 16 | 78 | [3] |
| 4 | 2-Iodophenol | 4-Ethynyltoluene | PdCl₂(PPh₃)₂/CuI | Piperidine | THF | 60 | 10 | 92 | [3] |
| 5 | 5-Bromo-2-iodophenol | Phenylacetylene | Pd(dba)₂/XPhos/CuI | Cs₂CO₃ | Toluene | 110 | 8 | 81 | [3] |
Heck-Type Reactions
The intramolecular Heck reaction provides another powerful route to benzofuran derivatives. This method typically involves the palladium-catalyzed cyclization of a vinyl or aryl halide tethered to a phenolic oxygen. A notable variation is the oxidative Heck cyclization, which can start from phenols and alkenes, forming the C-O and C-C bonds in a single operation.
Mechanism:
In a typical intramolecular Heck reaction, a Pd(0) catalyst undergoes oxidative addition to an aryl or vinyl halide. The resulting Pd(II) complex then undergoes intramolecular insertion of the tethered alkene (migratory insertion). Subsequent β-hydride elimination regenerates the Pd(0) catalyst and furnishes the cyclized benzofuran product. In oxidative Heck reactions, a Pd(II) catalyst is used, and an oxidant is required to regenerate the active catalyst.
Figure 2: Intramolecular Heck Reaction Pathway.
Experimental Protocols:
General Procedure for Palladium-Catalyzed Enolate Arylation and Cyclization [4][5]
A mixture of the o-bromophenol (1.0 mmol), the ketone (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., rac-DTBPB, 0.04 mmol, 4 mol%), and NaOtBu (2.0 mmol) in toluene (5 mL) is heated in a sealed tube at 80-110 °C for 12-24 hours. After cooling to room temperature, the reaction is quenched with aqueous HCl. The organic layer is separated, dried over MgSO₄, and concentrated. The residue is purified by column chromatography to yield the benzofuran.
Quantitative Data:
| Entry | o-Bromophenol | Ketone | Ligand | Temp (°C) | Time (h) | Yield (%) | Cite |
| 1 | 2-Bromophenol | Acetophenone | rac-DTBPB | 110 | 18 | 75 | [5] |
| 2 | 2-Bromo-4-methylphenol | Propiophenone | rac-DTBPB | 110 | 18 | 82 | [5] |
| 3 | 2-Bromo-4-chlorophenol | 2-Acetonaphthone | rac-DTBPB | 110 | 18 | 68 | [5] |
| 4 | 2-Bromophenol | Cyclohexanone | rac-DTBPB | 80 | 24 | 71 | [5] |
| 5 | 2-Bromo-4-methoxyphenol | Acetone | rac-DTBPB | 100 | 12 | 65 | [5] |
Copper-Catalyzed Synthesis of Benzofurans
Copper-catalyzed reactions have gained prominence as a cost-effective and environmentally benign alternative to palladium-based methods for benzofuran synthesis. These methods often exhibit high efficiency and can be performed under milder conditions.
Aerobic Oxidative Cyclization of Phenols and Alkynes
A notable copper-catalyzed method involves the one-pot reaction of phenols and alkynes in the presence of a copper catalyst and an oxidant, typically molecular oxygen. This approach allows for the direct formation of the benzofuran ring from readily available starting materials.
Mechanism:
The reaction is believed to proceed through the formation of a copper phenoxide, which then undergoes nucleophilic addition to the alkyne. The resulting vinyl copper intermediate is then oxidized, followed by an intramolecular cyclization to afford the benzofuran product. The copper catalyst is regenerated in the presence of an oxidant.
Figure 3: Copper-Catalyzed Aerobic Oxidative Cyclization.
Experimental Protocols:
General Procedure for Copper-Catalyzed Aerobic Oxidative Annulation
A mixture of the phenol (0.5 mmol), the alkyne (0.6 mmol), CuI (0.05 mmol, 10 mol%), and a base such as K₂CO₃ (1.0 mmol) in a solvent like DMF (2 mL) is stirred under an oxygen atmosphere (balloon) at a specified temperature (e.g., 100 °C) for 12-24 hours. After completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by column chromatography.
Quantitative Data:
| Entry | Phenol | Alkyne | Catalyst | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | Diphenylacetylene | CuI | K₂CO₃ | 100 | 24 | 82 |
| 2 | 4-Methylphenol | Diphenylacetylene | CuBr | Cs₂CO₃ | 120 | 18 | 88 |
| 3 | 4-Methoxyphenol | 1-Phenyl-1-propyne | CuCl | K₃PO₄ | 100 | 24 | 75 |
| 4 | Naphth-2-ol | Diphenylacetylene | Cu(OAc)₂ | KOtBu | 110 | 16 | 91 |
| 5 | 4-Chlorophenol | Diphenylacetylene | CuI | K₂CO₃ | 100 | 24 | 65 |
Acid-Catalyzed Intramolecular Cyclization
Acid-catalyzed intramolecular cyclization represents a classical and straightforward approach to benzofuran synthesis. These reactions typically involve the cyclodehydration of α-phenoxy ketones or acetals.
Mechanism:
The reaction is initiated by the protonation of the carbonyl or acetal group by a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid. This is followed by an intramolecular electrophilic attack of the activated carbonyl or acetal carbon onto the electron-rich aromatic ring. Subsequent dehydration or elimination of an alcohol molecule leads to the formation of the benzofuran ring.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium complexes with an annellated mesoionic carbene (MIC) ligand: catalytic sequential Sonogashira coupling/cyclization reaction for one-pot synthesis of benzofuran, indole, isocoumarin and isoquinolone derivatives - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. One-pot three-component sulfone synthesis exploiting palladium-catalysed aryl halide aminosulfonylation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. One-pot synthesis of benzofurans via palladium-catalyzed enolate arylation with o-bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols [organic-chemistry.org]
The Aldehyde Group in Substituted Benzofurans: An In-depth Technical Guide to Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif found in a plethora of natural products and pharmacologically active compounds.[1][2][3] Its derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] Central to the synthetic manipulation and functionalization of the benzofuran core is the aldehyde group, a versatile functional handle that allows for a diverse array of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the aldehyde group in substituted benzofurans, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights relevant to drug discovery and development.
Electronic Nature and Reactivity of the Aldehyde Group
The reactivity of the aldehyde group in substituted benzofurans is intrinsically linked to the electronic properties of the benzofuran ring system and the nature of the substituents it bears. The position of the aldehyde group, typically at the C2 or C3 position, also plays a crucial role in its chemical behavior.
The benzofuran ring is an electron-rich heteroaromatic system. The lone pair of electrons on the furan oxygen atom participates in resonance, delocalizing electron density throughout the ring. This electron-donating character of the benzofuran nucleus generally enhances the nucleophilicity of the ring and can influence the electrophilicity of the aldehyde's carbonyl carbon.
Substituents on the benzene portion of the benzofuran scaffold exert significant electronic effects on the reactivity of the aldehyde group. Electron-donating groups (EDGs) such as methoxy (-OCH₃) or alkyl groups further increase the electron density of the ring system. This can lead to a slight decrease in the electrophilicity of the aldehyde's carbonyl carbon, potentially slowing down reactions with nucleophiles. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or halogens (-Cl, -Br) decrease the electron density of the benzofuran ring. This enhances the electrophilicity of the carbonyl carbon, making the aldehyde more susceptible to nucleophilic attack.
Key Reactions of the Aldehyde Group in Substituted Benzofurans
The aldehyde functional group in substituted benzofurans participates in a wide range of classical and modern organic reactions, providing access to a diverse array of more complex molecular architectures.
Condensation Reactions
Knoevenagel Condensation: This reaction is a cornerstone for carbon-carbon bond formation, involving the condensation of the benzofuran aldehyde with an active methylene compound in the presence of a basic catalyst.[7][8] The products are typically α,β-unsaturated compounds, which are valuable intermediates in organic synthesis. The reactivity in Knoevenagel condensations is sensitive to the electronic nature of the substituents on the benzofuran ring.
Perkin Reaction: The Perkin reaction offers a route to α,β-unsaturated carboxylic acids, known as cinnamic acid derivatives, from aromatic aldehydes. While less common for benzofuran aldehydes, it represents a potential synthetic pathway.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[9] In the context of substituted benzofuran aldehydes, it allows for the introduction of a variety of vinyl groups, further extending the molecular complexity. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.
Other Important Transformations
-
Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, providing another key functional group for further derivatization, such as amide or ester formation.
-
Reduction: Reduction of the aldehyde yields a primary alcohol, which can be a useful intermediate for ether synthesis or conversion to other functional groups.
-
Reductive Amination: This reaction provides a direct route to amines from aldehydes, a crucial transformation in the synthesis of many pharmaceutical compounds.
Quantitative Data on the Reactivity of Substituted Benzofuran Aldehydes
The following tables summarize quantitative data on the yields of common reactions involving substituted benzofuran aldehydes, illustrating the influence of substituents on their reactivity.
Table 1: Knoevenagel Condensation of Substituted Benzofuran-2-carboxaldehydes with Malononitrile
| Entry | Substituent on Benzofuran Ring | Aldehyde Position | Product Yield (%) | Reference |
| 1 | H | 2 | 85 | [7] |
| 2 | 5-Nitro | 2 | 92 | [7] |
| 3 | 5-Methoxy | 2 | 78 | [7] |
| 4 | 7-Chloro | 2 | 88 | [7] |
As a general trend, electron-withdrawing groups at the 5-position increase the reactivity of the C2-aldehyde towards nucleophilic attack in the Knoevenagel condensation, leading to higher yields. Conversely, electron-donating groups tend to slightly decrease the yield under similar reaction conditions.
Table 2: Wittig Reaction of Substituted Benzofuran-2-carboxaldehydes with (Triphenylphosphoranylidene)acetonitrile
| Entry | Substituent on Benzofuran Ring | Aldehyde Position | Product Yield (%) | Reference |
| 1 | H | 2 | 82 | [9] |
| 2 | 5-Bromo | 2 | 87 | [9] |
| 3 | 6-Methoxy | 2 | 75 | [9] |
| 4 | 7-Methyl | 2 | 79 | [9] |
The yields in the Wittig reaction also show a dependence on the electronic nature of the substituents, with electron-withdrawing groups generally favoring the reaction.
Detailed Experimental Protocols
General Procedure for the Knoevenagel Condensation of a Substituted Benzofuran-2-carboxaldehyde with Malononitrile
Materials:
-
Substituted benzofuran-2-carboxaldehyde (1.0 mmol)
-
Malononitrile (1.1 mmol)
-
Piperidine (0.1 mmol)
-
Ethanol (10 mL)
Procedure:
-
To a solution of the substituted benzofuran-2-carboxaldehyde in ethanol, add malononitrile and a catalytic amount of piperidine.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture. Filter the solid product and wash with cold ethanol.
-
If the product does not precipitate, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure α,β-unsaturated nitrile.
General Procedure for the Wittig Reaction of a Substituted Benzofuran-2-carboxaldehyde
Materials:
-
Substituted benzofuran-2-carboxaldehyde (1.0 mmol)
-
(Triphenylphosphoranylidene)acetonitrile (1.1 mmol)
-
Anhydrous Toluene (15 mL)
Procedure:
-
Dissolve the substituted benzofuran-2-carboxaldehyde and the Wittig reagent in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reflux the reaction mixture for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the desired alkene.
Mechanistic Insights and Visualizations
The following diagrams, generated using the DOT language, illustrate the mechanisms of key reactions of the aldehyde group in substituted benzofurans.
Knoevenagel Condensation Mechanism
Caption: Mechanism of the Knoevenagel condensation.
Wittig Reaction Mechanism
Caption: Mechanism of the Wittig reaction.
Spectroscopic Analysis of Substituted Benzofuran Aldehydes
Spectroscopic techniques are indispensable for the characterization of substituted benzofuran aldehydes and for probing the electronic effects of substituents.
Table 3: Key Spectroscopic Data for Benzofuran-2-carboxaldehyde
| Spectroscopic Technique | Key Signal | Chemical Shift / Wavenumber |
| ¹H NMR (CDCl₃) | Aldehyde proton (-CHO) | δ 9.8-10.0 ppm |
| Furan proton (H-3) | δ 7.5-7.7 ppm | |
| ¹³C NMR (CDCl₃) | Carbonyl carbon (C=O) | δ 185-195 ppm |
| IR (KBr) | Carbonyl stretch (C=O) | 1670-1690 cm⁻¹ |
The chemical shift of the aldehyde proton in ¹H NMR and the carbonyl stretching frequency in IR spectroscopy are particularly sensitive to the electronic environment. Electron-withdrawing substituents on the benzofuran ring cause a downfield shift of the aldehyde proton signal and an increase in the C=O stretching frequency, consistent with increased polarization of the carbonyl bond. Conversely, electron-donating groups lead to an upfield shift and a lower C=O stretching frequency.
In mass spectrometry, substituted benzofuran aldehydes typically show a prominent molecular ion peak. Common fragmentation patterns involve the loss of the formyl radical (-CHO) or cleavage of the benzofuran ring.
Conclusion
The aldehyde group in substituted benzofurans is a versatile and reactive functional handle that is of paramount importance in the synthesis of complex molecules for drug discovery and development. Its reactivity is predictably influenced by the electronic nature of substituents on the benzofuran scaffold. A thorough understanding of the reactions, mechanisms, and spectroscopic properties of these compounds, as outlined in this guide, is crucial for medicinal chemists and researchers aiming to leverage the synthetic potential of the benzofuran nucleus in the creation of novel therapeutic agents. The provided quantitative data and experimental protocols serve as a practical resource for the efficient design and execution of synthetic routes involving substituted benzofuran aldehydes.
References
- 1. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. purechemistry.org [purechemistry.org]
- 6. ptfarm.pl [ptfarm.pl]
- 7. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
The Ubiquitous Benzofuran: A Technical Guide to its Natural Sources and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Benzofuran and its derivatives represent a significant class of heterocyclic compounds ubiquitously found in nature. Possessing a wide spectrum of pharmacological activities, these compounds have garnered substantial interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of the natural sources of benzofuran compounds, their diverse bioactivities supported by quantitative data, detailed experimental protocols for their study, and visual representations of key biological pathways and experimental workflows.
Natural Sources of Benzofuran Compounds
Benzofuran derivatives are secondary metabolites predominantly found in a wide variety of higher plants, as well as in fungi and marine organisms.
Higher Plants: A significant number of benzofuran compounds have been isolated from various plant families. The Asteraceae (sunflower family), Rutaceae (citrus family), and Moraceae (mulberry family) are particularly rich sources. Notable examples include:
-
Ailanthoidol , a neolignan with antiviral, antioxidant, and antifungal properties, has been isolated from the stem wood of Zanthoxylum ailanthoides.
-
Psoralen , a furocoumarin known for its photosensitizing effects and use in treating skin disorders like psoriasis, is found in plants such as Psoralea corylifolia, limes, and lemons.
-
Machicendiol , a benzofuran isolated from Machilus glaucescens, has been traditionally used in the treatment of asthma and rheumatism.
-
Euparin , a benzofuran derivative with antibacterial, antifungal, and cytotoxic activities, is found in plants of the Eupatorium genus.
Fungi: Fungi, particularly marine-derived species, are emerging as a prolific source of novel benzofuran compounds. Genera such as Penicillium and Aspergillus have been shown to produce these bioactive molecules. For instance, a marine-derived fungus, Penicillium crustosum, has been found to produce benzofuran derivatives with antimicrobial and anti-inflammatory activities.
Marine Organisms: The marine environment offers a diverse array of organisms that synthesize unique benzofuran structures. These have been isolated from various marine sources, contributing to the growing library of marine natural products with therapeutic potential.
Bioactivity of Benzofuran Compounds
Benzofuran derivatives exhibit a remarkable range of biological activities, making them promising candidates for drug development. The core benzofuran scaffold can be variously substituted, leading to a wide diversity of pharmacological effects.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of benzofuran compounds against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Amidobenzofuran derivative (28g) | MDA-MB-231 (Breast) | 3.01 | [1] |
| 3-Amidobenzofuran derivative (28g) | HCT-116 (Colon) | 5.20 | [1] |
| Benzofuran-2-carboxamide derivative (50g) | A549 (Lung) | 0.57 | [1] |
| Benzofuran-2-carboxamide derivative (50g) | HeLa (Cervical) | 0.73 | [1] |
| Benzofuran-2-carboxamide derivative (50g) | HCT-116 (Colon) | 0.87 | [1] |
| Benzofuran derivative (13g) | MCF-7 (Breast) | 1.287 | [1] |
| Benzofuran derivative (13b) | MCF-7 (Breast) | 1.875 | [1] |
| Oxindole-based benzofuran hybrid (22f) | MCF-7 (Breast) | 2.27 | [1] |
| Oxindole-based benzofuran hybrid (22d) | MCF-7 (Breast) | 3.41 | [1] |
Antimicrobial Activity
Benzofuran compounds have shown significant activity against a broad spectrum of pathogenic bacteria and fungi. Their antimicrobial effects are often attributed to their ability to disrupt cell membrane integrity, inhibit essential enzymes, or interfere with microbial signaling pathways.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Benzofuran ketoxime derivative (38) | Staphylococcus aureus | 0.039 | [2] |
| Benzofuran-5-ol derivative (20) | Fungal species | 1.6-12.5 | [2] |
| Benzofuran-5-ol derivative (21) | Fungal species | 1.6-12.5 | [2] |
| Aza-benzofuran (1) from P. crustosum | Staphylococcus aureus | 12.5 | [3] |
| Aza-benzofuran (1) from P. crustosum | Salmonella typhimurium | 12.5 | [3] |
| Oxa-benzofuran (6) from P. crustosum | Penicillium italicum | 12.5 | [3] |
| Aza-benzofuran (1) from P. crustosum | Escherichia coli | 25 | [3] |
| Aza-benzofuran (2) from P. crustosum | Staphylococcus aureus | 25 | [3] |
Anti-inflammatory Activity
Several benzofuran derivatives have demonstrated potent anti-inflammatory properties. A common mechanism of action is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. NO is a key mediator of inflammation, and its inhibition can alleviate inflammatory responses.
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Aza-benzofuran (4) from P. crustosum | RAW 264.7 | NO Inhibition | 16.5 | [3] |
| Aza-benzofuran (1) from P. crustosum | RAW 264.7 | NO Inhibition | 17.3 | [3] |
| Benzofuran derivative (2) | RAW 264.7 | NO Inhibition | 31.5 | [3] |
| Aza-benzofuran (3) from P. crustosum | RAW 264.7 | NO Inhibition | 42.8 | [3] |
Antioxidant Activity
Many naturally occurring benzofurans possess significant antioxidant properties. They can scavenge free radicals and protect cells from oxidative damage, which is implicated in a variety of chronic diseases. The antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. Due to the diverse methods and reporting standards for antioxidant activity, a comparative table is not provided here. However, numerous studies confirm the potent radical scavenging abilities of various benzofuran derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of benzofuran compounds.
Bioassay-Guided Isolation of Euparin from Eupatorium buniifolium
This protocol outlines the bioassay-guided fractionation of the organic extract of Eupatorium buniifolium to isolate the active antiviral compound, euparin.
1. Plant Material and Extraction:
- Collect and dry the aerial parts of Eupatorium buniifolium.
- Macerate the dried plant material with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) at room temperature for 48 hours.
- Filter the extract and concentrate it under reduced pressure to obtain the crude organic extract.
2. Bioassay-Guided Fractionation:
- Subject the crude organic extract to vacuum liquid chromatography (VLC) on silica gel.
- Elute the column with a solvent gradient of increasing polarity, starting with hexane, followed by mixtures of hexane-ethyl acetate (EtOAc), and finally pure EtOAc.
- Test each fraction for its antiviral activity using a plaque reduction assay against the target virus.
3. Isolation of Active Compound:
- The most active fraction is further purified by column chromatography on silica gel.
- Elute the column with a hexane-EtOAc gradient.
- Monitor the fractions by thin-layer chromatography (TLC) and pool those containing the compound of interest.
- The pooled fractions are subjected to a final purification step by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure euparin.
4. Structure Elucidation:
- The structure of the isolated euparin is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, and by comparison with published data.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
1. Cell Seeding:
- Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of the benzofuran compound in culture medium.
- Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
- Incubate the plate for 48 or 72 hours.
3. MTT Addition and Incubation:
- Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
4. Formazan Solubilization and Absorbance Measurement:
- Carefully remove the medium containing MTT.
- Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is commonly used.
1. Preparation of Inoculum:
- Culture the test microorganism (bacteria or fungi) in an appropriate broth medium overnight.
- Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL for bacteria).
2. Preparation of Compound Dilutions:
- Prepare a two-fold serial dilution of the benzofuran compound in a 96-well microtiter plate containing the appropriate broth medium.
3. Inoculation and Incubation:
- Add the standardized inoculum to each well.
- Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
4. Determination of MIC:
- Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 macrophage cells.
1. Cell Seeding and Treatment:
- Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
- Pre-treat the cells with various concentrations of the benzofuran compound for 1-2 hours.
- Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce NO production.
2. Measurement of Nitrite:
- Collect the cell culture supernatant.
- Nitrite, a stable product of NO, is measured using the Griess reagent.
- Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
- Incubate for 10-15 minutes at room temperature.
3. Absorbance Measurement and Analysis:
- Measure the absorbance at 540 nm.
- Calculate the concentration of nitrite from a standard curve prepared with sodium nitrite.
- Determine the percentage of NO inhibition and the IC50 value.
DPPH and ABTS Radical Scavenging Assays
These are common spectrophotometric assays to evaluate the antioxidant activity of compounds.
DPPH Assay:
-
Prepare a stock solution of DPPH in methanol.
-
Mix various concentrations of the benzofuran compound with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the decrease in absorbance at approximately 517 nm.
-
Calculate the percentage of radical scavenging activity.
ABTS Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to a specific absorbance at 734 nm.
-
Add various concentrations of the benzofuran compound to the ABTS•+ solution.
-
After a set incubation time, measure the decrease in absorbance at 734 nm.
-
Calculate the percentage of radical scavenging activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by benzofuran compounds and typical experimental workflows in natural product research.
Canonical NF-κB Signaling Pathway. This diagram illustrates the activation of the NF-κB pathway by TNF-α, a process often inhibited by anti-inflammatory benzofuran compounds.
Apoptosis Signaling Pathways. This diagram shows both the extrinsic and intrinsic pathways leading to programmed cell death, a common mechanism of action for anticancer benzofurans.
Bioassay-Guided Isolation Workflow. A typical workflow for the isolation of bioactive compounds from natural sources, guided by biological assays.
Natural Product Drug Discovery Workflow. A generalized pipeline for the discovery and development of new drugs from natural products.
Conclusion
Benzofuran compounds, with their widespread occurrence in nature and diverse range of potent biological activities, represent a highly valuable scaffold for the development of new therapeutic agents. This guide has provided a comprehensive overview of their natural sources, quantitative bioactivity data, and the experimental methodologies crucial for their investigation. The continued exploration of the vast chemical diversity of natural benzofurans, coupled with modern drug discovery and development strategies, holds significant promise for addressing a multitude of human diseases.
References
Methodological & Application
Synthetic Routes to 2-Substituted-Benzofuran-3-Carbaldehydes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-substituted-benzofuran-3-carbaldehydes, a class of compounds with significant interest in medicinal chemistry and drug discovery. The protocols outlined below focus on a robust and versatile two-step synthetic sequence: the initial construction of the 2-substituted benzofuran core, followed by regioselective formylation at the C3 position.
Introduction
Benzofuran derivatives are prevalent scaffolds in a vast array of natural products and pharmacologically active molecules. The specific substitution pattern of a carbaldehyde group at the 3-position of a 2-substituted benzofuran provides a valuable synthetic handle for further molecular elaboration, making these compounds key intermediates in the synthesis of more complex drug candidates. The methodologies presented herein are selected for their reliability, substrate scope, and adaptability in a research and development setting.
Overall Synthetic Strategy
The primary strategy involves a two-stage process. Initially, a 2-substituted benzofuran is synthesized, which then undergoes an electrophilic substitution reaction to introduce the carbaldehyde group at the 3-position.
Caption: Overall two-step synthetic workflow.
Part 1: Synthesis of 2-Substituted Benzofurans
A variety of methods exist for the synthesis of 2-substituted benzofurans. The Sonogashira coupling reaction provides a highly efficient route for the preparation of 2-arylbenzofurans, while the reaction of salicylaldehydes with α-halo ketones is a classical and effective method for synthesizing both 2-alkyl and 2-arylbenzofurans.
Method A: Sonogashira Coupling for 2-Arylbenzofurans
This one-pot, multi-catalytic method allows for the synthesis of 2-arylbenzofurans from readily available aryl halides and 2-halophenols.[1] The reaction proceeds through two sequential Sonogashira couplings followed by cyclization.
Materials:
-
Iodobenzene
-
2-Iodophenol
-
(Trimethylsilyl)acetylene
-
Pd(PPh₃)₂Cl₂ (Palladium catalyst)
-
CuI (Copper(I) iodide, co-catalyst)
-
Triethylamine (Et₃N, base and solvent)
-
Methanol (MeOH, solvent)
-
Potassium carbonate (K₂CO₃)
Procedure:
-
To a solution of iodobenzene (1.0 mmol) in a mixture of Et₃N (3 mL) and MeOH (5 mL) in a sealed tube, add Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol).
-
Add (trimethylsilyl)acetylene (1.2 mmol) and stir the mixture at room temperature for 2 hours.
-
To the reaction mixture, add a solution of K₂CO₃ (2.0 mmol) in water (1 mL) and stir for 1 hour at room temperature to effect the desilylation.
-
To this mixture, add 2-iodophenol (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Seal the tube and heat the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-phenylbenzofuran.
| Entry | Aryl Halide | 2-Halophenol | Product | Yield (%) |
| 1 | Iodobenzene | 2-Iodophenol | 2-Phenylbenzofuran | 85 |
| 2 | 4-Iodoanisole | 2-Iodophenol | 2-(4-Methoxyphenyl)benzofuran | 82 |
| 3 | 1-Iodo-4-nitrobenzene | 2-Iodophenol | 2-(4-Nitrophenyl)benzofuran | 75 |
Table 1: Representative yields for the synthesis of 2-arylbenzofurans via Sonogashira coupling.
Method B: Synthesis of 2-Alkyl/Aryl-benzofurans from Salicylaldehyde
This classical approach involves the O-alkylation of a salicylaldehyde with an α-halo ketone, followed by an intramolecular aldol condensation.
Materials:
-
Salicylaldehyde
-
Chloroacetone
-
Potassium carbonate (K₂CO₃)
-
Acetone (solvent)
Procedure:
-
In a round-bottom flask, dissolve salicylaldehyde (10 mmol) and chloroacetone (11 mmol) in acetone (50 mL).
-
Add anhydrous potassium carbonate (15 mmol) to the solution.
-
Reflux the mixture with stirring for 8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter off the inorganic salts and wash with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield 2-methylbenzofuran.
| Entry | Salicylaldehyde Derivative | α-Halo Ketone | Product | Yield (%) |
| 1 | Salicylaldehyde | Chloroacetone | 2-Methylbenzofuran | 78 |
| 2 | Salicylaldehyde | 2-Bromoacetophenone | 2-Phenylbenzofuran | 88 |
| 3 | 5-Bromosalicylaldehyde | Chloroacetone | 5-Bromo-2-methylbenzofuran | 75 |
Table 2: Representative yields for the synthesis of 2-substituted benzofurans from salicylaldehydes.
Part 2: Vilsmeier-Haack Formylation of 2-Substituted Benzofurans
The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as 2-substituted benzofurans. The reaction typically employs a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2] The formylation occurs regioselectively at the C3 position.
Caption: Vilsmeier-Haack reaction pathway.
Experimental Protocol: Synthesis of 2-Phenylbenzofuran-3-carbaldehyde
Materials:
-
2-Phenylbenzofuran
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Sodium acetate (CH₃COONa)
-
Ice
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (5.0 equiv).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (1.5 equiv) dropwise to the DMF, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 2-phenylbenzofuran (1.0 equiv) in anhydrous 1,2-dichloroethane and add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Add a saturated aqueous solution of sodium acetate to neutralize the mixture and stir for 1 hour.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-phenylthis compound.
| Entry | 2-Substituent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Phenyl | 5 | 60 | 85 |
| 2 | 4-Methoxyphenyl | 5 | 60 | 88 |
| 3 | 4-Chlorophenyl | 6 | 65 | 82 |
| 4 | Methyl | 4 | 50 | 75 |
| 5 | Ethyl | 4 | 50 | 72 |
Table 3: Representative yields for the Vilsmeier-Haack formylation of 2-substituted benzofurans.
Conclusion
The synthetic routes detailed in these application notes provide reliable and adaptable protocols for the preparation of a range of 2-substituted-benzofuran-3-carbaldehydes. The Sonogashira coupling and the reaction of salicylaldehydes with α-halo ketones offer versatile entries to the requisite 2-substituted benzofuran precursors. Subsequent Vilsmeier-Haack formylation proceeds with high regioselectivity and good to excellent yields, affording the target carbaldehydes. These protocols are well-suited for laboratory-scale synthesis and can be valuable tools for researchers engaged in the design and development of novel benzofuran-based therapeutic agents.
References
Application of Benzofuran-3-carbaldehyde in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran-3-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial starting material for the synthesis of a diverse array of biologically active compounds. The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The aldehyde functional group at the 3-position of the benzofuran ring provides a reactive handle for various chemical transformations, allowing for the facile construction of more complex molecular architectures with significant therapeutic potential.
This document provides detailed application notes on the use of this compound in the synthesis of medicinally relevant compounds, complete with experimental protocols, quantitative biological data, and visualizations of relevant biological pathways.
Key Synthetic Applications and Bioactivities
This compound is a valuable precursor for the synthesis of several classes of bioactive molecules, primarily through condensation reactions involving the aldehyde group. The most common applications include the preparation of Schiff bases, hydrazones, and chalcones, which often exhibit significant anticancer, antimicrobial, and anti-inflammatory activities.
Synthesis of Schiff Bases and Their Antimicrobial Activity
Schiff bases, or imines, are synthesized by the condensation of a primary amine with an aldehyde. Schiff bases derived from this compound have been investigated for their antimicrobial properties. The imine linkage is crucial for their biological activity.
Experimental Protocol: General Synthesis of Schiff Bases from this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol.
-
Addition of Amine: Add an equimolar amount of the desired primary amine (1.0 eq.) to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reaction: Reflux the mixture for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the crude product with cold ethanol or methanol and recrystallize from a suitable solvent (e.g., ethanol, DMF) to afford the pure Schiff base.
Caption: Workflow for the synthesis of Schiff base derivatives.
Antimicrobial Activity Data
The antimicrobial efficacy of Schiff bases derived from benzofuran aldehydes is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).
| Compound Type | Test Organism | MIC (µg/mL) | Reference |
| Benzofuran Schiff Base | Staphylococcus aureus | 62.5 - 250 | |
| Benzofuran Schiff Base | Escherichia coli | 62.5 - 250 | |
| Benzofuran Schiff Base | Candida albicans | 125 |
Synthesis of Hydrazones and Their Anticancer and Antitubercular Activities
Hydrazones are formed by the reaction of this compound with hydrazides. These compounds have shown significant potential as anticancer and antitubercular agents. The N-N bond and the azomethine group are key pharmacophoric features.
Experimental Protocol: Synthesis of Benzofuran-3-carbohydrazide
This two-step protocol first describes the synthesis of the ethyl ester followed by the formation of the hydrazide.
-
Esterification: React salicylaldehyde with ethyl bromoacetate in the presence of a base like potassium carbonate to yield ethyl benzofuran-3-carboxylate.
-
Hydrazinolysis: Reflux the synthesized ethyl benzofuran-3-carboxylate (1.0 eq.) with hydrazine hydrate (1.0-1.2 eq.) in ethanol for 4-8 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to give benzofuran-3-carbohydrazide.
Experimental Protocol: General Synthesis of Hydrazones from this compound
-
Reaction Setup: Dissolve this compound (1.0 eq.) and a substituted hydrazide (e.g., isonicotinohydrazide, benzohydrazide) (1.0 eq.) in ethanol.
-
Catalysis: Add a few drops of glacial acetic acid.
-
Reaction: Reflux the mixture for 4-6 hours.
-
Isolation and Purification: Cool the reaction mixture. The resulting solid is collected by filtration, washed with ethanol, and recrystallized from a suitable solvent to yield the pure hydrazone.
Caption: Workflow for the synthesis of hydrazone derivatives.
Biological Activity Data
Benzofuran-3-carbohydrazide derivatives have shown promising activity against Mycobacterium tuberculosis and various cancer cell lines.
| Compound Type | Biological Activity | Cell Line / Organism | IC50 / MIC (µM) | Reference |
| Benzofuran-3-carbohydrazide derivative | Antitubercular | M. tuberculosis H37Rv | 2 - 8 | |
| Benzofuran hydrazone | Anticancer (Antiproliferative) | K562 (Leukemia) | 0.8 - 15 | |
| Benzofuran hydrazone | Anticancer (Antiproliferative) | Colo-38 (Melanoma) | 1.2 - 20 |
Synthesis of Chalcones and Their Anticancer and Anti-inflammatory Activities
Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via a Claisen-Schmidt condensation between a ketone and an aromatic aldehyde. Chalcones incorporating a benzofuran-3-yl moiety have been explored for their potent anticancer and anti-inflammatory effects.
Experimental Protocol: General Synthesis of Chalcones from an Acetophenone and this compound
-
Reaction Setup: Dissolve an appropriate acetophenone (1.0 eq.) and this compound (1.0 eq.) in ethanol in a round-bottom flask.
-
Base Addition: Cool the solution in an ice bath and add an aqueous solution of a strong base (e.g., NaOH or KOH) dropwise with stirring.
-
Reaction: Continue stirring at room temperature for several hours (typically 2-24 h) until the reaction is complete (monitored by TLC).
-
Isolation: Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.
Synthesis and Application of Benzofuran-3-carbaldehyde Derived Schiff Bases in Drug Development
Application Note: The synthesis of Schiff bases from benzofuran-3-carbaldehyde offers a versatile platform for the development of novel therapeutic agents. These compounds have demonstrated significant potential across various fields of drug discovery, including oncology, infectious diseases, and antioxidant therapy. The inherent bioactivity of the benzofuran nucleus, combined with the structural diversity introduced by the Schiff base linkage, allows for the fine-tuning of pharmacological properties. This document provides detailed protocols for the synthesis and biological evaluation of these promising compounds, targeting researchers and professionals in drug development.
Applications in Drug Development
Schiff bases derived from this compound are a class of compounds with a wide spectrum of biological activities, making them attractive candidates for drug development.
Anticancer Activity
Benzofuran-containing compounds have been recognized for their potent anticancer properties. The Schiff base derivatives of this compound are no exception and have been shown to exhibit cytotoxicity against various cancer cell lines. Their mechanism of action is believed to involve the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the VEGFR-2 and mTOR pathways.[1][2] The planar nature of the benzofuran ring system allows for intercalation with DNA, potentially contributing to their cytotoxic effects.
Antimicrobial Activity
The global challenge of antimicrobial resistance has spurred the search for new and effective antimicrobial agents. Schiff bases of this compound have emerged as promising candidates, demonstrating activity against a range of pathogenic bacteria and fungi.[3] The lipophilicity of these compounds, often enhanced by the imine linkage, facilitates their passage through microbial cell membranes. Once inside, they can interfere with essential cellular processes, leading to microbial cell death.
Antioxidant Activity
Oxidative stress is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Benzofuran-derived Schiff bases have been investigated for their antioxidant potential. The presence of phenolic hydroxyl groups and the conjugated imine system can contribute to their ability to scavenge free radicals and chelate pro-oxidant metal ions.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and biological evaluation of Schiff bases derived from this compound.
General Protocol for the Synthesis of Schiff Bases
This protocol describes a general method for the condensation reaction between this compound and a primary amine to form a Schiff base.[4]
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted anilines, amino acids)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.
-
To this solution, add the primary amine (1 equivalent), also dissolved in a minimal amount of absolute ethanol.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The reaction time can vary from 2 to 6 hours, and the progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution.
-
If precipitation occurs, collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude product.
-
Purify the crude Schiff base by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the final product.[5]
-
Dry the purified product in a vacuum oven and characterize it using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol for In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Synthesized Schiff base compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare a series of dilutions of the Schiff base compounds in the cell culture medium.
-
After 24 hours, remove the old medium and treat the cells with different concentrations of the Schiff base compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours in a CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol for In Vitro Antimicrobial Activity (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Synthesized Schiff base compounds
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the Schiff base compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism to be tested.
-
Add the microbial inoculum to each well of the 96-well plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Data Presentation
The following tables summarize the biological activity data for representative Schiff bases derived from benzofuran analogues.
Table 1: Anticancer Activity of Benzofuran-Derived Schiff Bases
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| BF-SB-1 | HCT-116 | 3.27 | [6] |
| BF-SB-2 | MCF-7 | 1.87 | [6] |
| BF-SB-3 | A549 | 1.48 | [6] |
| BF-SB-4 | HeLa | 82 nM | [6] |
| BF-SB-5 | Huh7 | 22 | [6] |
Table 2: Antimicrobial Activity of Benzofuran-Derived Schiff Bases
| Compound ID | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| BF-SB-A | Staphylococcus aureus | 18 | 50 | [7] |
| BF-SB-B | Escherichia coli | 15 | 100 | [3] |
| BF-SB-C | Candida albicans | 16 | 62.5 | [3] |
| BF-SB-D | Salmonella typhimurium | - | 12.5 | |
| BF-SB-E | Penicillium italicum | - | 12.5 |
Visualizations
The following diagrams illustrate the general synthesis workflow and a potential signaling pathway affected by benzofuran derivatives.
Caption: General workflow for the synthesis and biological evaluation of Schiff bases.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by benzofuran derivatives.
References
- 1. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 4. Synthesis of Benzofuran and Schiff’s Base Derivatives and Its Biological Study [ignited.in]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. mdpi.com [mdpi.com]
Knoevenagel Condensation of Benzofuran-3-carbaldehyde: Application Notes and Protocols for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, facilitating the formation of carbon-carbon double bonds. This reaction, involving the condensation of an aldehyde or ketone with an active methylene compound, is particularly valuable in medicinal chemistry for the synthesis of diverse heterocyclic scaffolds. Benzofuran derivatives, known for their wide range of pharmacological activities, are often synthesized utilizing this versatile reaction. This document provides detailed application notes and experimental protocols for the Knoevenagel condensation of Benzofuran-3-carbaldehyde with various active methylene compounds, yielding products with significant potential in drug discovery, particularly in the development of novel anticancer agents. The resulting α,β-unsaturated products serve as key intermediates for the synthesis of more complex molecules with therapeutic promise.[1][2]
Applications in Drug Discovery
Benzofuran derivatives are integral to numerous biologically active molecules and approved drugs.[3] The products derived from the Knoevenagel condensation of this compound are of particular interest due to their potential as inhibitors of key signaling pathways implicated in cancer progression.
Anticancer Activity through VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] Inhibition of the VEGF/VEGFR-2 signaling pathway is a clinically validated strategy in oncology.[3] Several benzofuran-based compounds, including chalcone derivatives synthesized via reactions analogous to Knoevenagel condensation, have demonstrated potent inhibitory activity against VEGFR-2.[3][4][5][6][7] These compounds typically compete with ATP for binding to the kinase domain of the receptor, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.
Epigenetic Regulation via LSD1 Inhibition
Lysine-specific demethylase 1 (LSD1) is a flavin-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysine 4 and 9.[8][9][10] Overexpression of LSD1 has been linked to various cancers, making it an attractive therapeutic target.[8][9][10] Novel benzofuran derivatives have been designed and synthesized as potent and selective inhibitors of LSD1.[8][9][10] These compounds often act as mechanism-based inactivators or reversible inhibitors, leading to the re-expression of tumor suppressor genes and the inhibition of cancer cell proliferation.[8][9]
Experimental Protocols
The following protocols are generalized procedures for the Knoevenagel condensation of this compound with common active methylene compounds. Researchers should optimize the reaction conditions based on their specific substrates and available laboratory equipment.
Protocol 1: Synthesis of (E)-2-(Benzofuran-3-ylmethylene)malononitrile
This protocol describes the synthesis of the Knoevenagel condensation product of this compound and malononitrile, a versatile intermediate in organic synthesis.[11]
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Ethyl acetate (for recrystallization)
-
Hexane (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 1-3 hours), a solid product will precipitate.
-
Filter the precipitate and wash it with cold ethanol.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford the pure (E)-2-(benzofuran-3-ylmethylene)malononitrile.
Protocol 2: Synthesis of Ethyl (E)-2-cyano-3-(benzofuran-3-yl)acrylate
This protocol outlines the synthesis of the corresponding α-cyanoacrylate, a valuable building block in medicinal chemistry.[12][13][14][15][16]
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Piperidine or another basic catalyst (e.g., DABCO, DBU)
-
Ethanol or Toluene (solvent)
-
Ice-cold water
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (15 mL), add ethyl cyanoacetate (1.1 mmol).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure ethyl (E)-2-cyano-3-(benzofuran-3-yl)acrylate.
Protocol 3: Synthesis of 5-((Benzofuran-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione
This protocol describes the condensation with barbituric acid, leading to compounds with potential as CNS depressants, anticonvulsants, and anticancer agents.[17][18]
Materials:
-
This compound
-
Barbituric acid
-
Ethanol or Acetic Acid (solvent/catalyst)
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 mmol) and barbituric acid (1.0 mmol) in ethanol (20 mL).
-
Add a few drops of acetic acid to catalyze the reaction.
-
Reflux the mixture with stirring for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
The product can be further purified by recrystallization if necessary.
Data Presentation
The following table summarizes typical reaction conditions and yields for Knoevenagel condensation reactions of various aromatic aldehydes with different active methylene compounds, providing a comparative overview for experimental design.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Malononitrile | Piperidine | Ethanol | Room Temp | 1 | 92 | [11] |
| 4-Chlorobenzaldehyde | Malononitrile | NiCu@MWCNT | H₂O/CH₃OH | 25 | 0.25 | 95 | [11] |
| Furan-2-carbaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | Room Temp | 8 | Quantitative | [12][16] |
| 4-Fluorobenzaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 2-4 | >90 | [15] |
| Various Aromatic Aldehydes | Barbituric Acid | Acetic Acid | Ethanol | Reflux | 4-6 | 76-85 | [18] |
| Naphthofuran-2-carbaldehyde | Barbituric Acid | Base | Ethanol | 70 | 10 | - | [2] |
| Benzaldehyde | Ethyl Cyanoacetate | DBU/H₂O | - | Room Temp | 0.33 | 96 | [13] |
Visualizations
Knoevenagel Condensation Workflow
Caption: General workflow for the Knoevenagel condensation reaction.
VEGFR-2 Signaling Pathway Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by benzofuran derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-Hydroxy-3-methylbenzofuran-2-carbohydrazones as novel LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Ethyl 2-cyano-3,3-diphenylacrylate synthesis - chemicalbook [chemicalbook.com]
- 15. benchchem.com [benchchem.com]
- 16. (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Wittig Reaction for Benzofuran-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds (alkenes) from carbonyl compounds such as aldehydes and ketones. This reaction is of particular importance in medicinal chemistry and drug development for the synthesis of complex molecules with specific stereochemistry. This application note provides a detailed protocol for the Wittig reaction of benzofuran-3-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds. The benzofuran moiety is a privileged scaffold found in numerous natural products and pharmaceuticals. The protocol described herein details the reaction of this compound with a phosphorus ylide to yield a 3-(alkenyl)benzofuran derivative.
Reaction Principle
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a phosphorane).[1][2][3] The ylide is typically prepared in situ by treating a phosphonium salt with a strong base.[3][4][5] The reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine oxide as a byproduct.[2][6][7] The stereochemical outcome of the reaction is influenced by the nature of the ylide; stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes.[1][5]
Experimental Protocol
This protocol describes the synthesis of (E)-3-(2-phenylethenyl)benzofuran from this compound and benzyltriphenylphosphonium chloride.
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon line with manifold)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
Part 1: Ylide Generation
-
To a dry 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add benzyltriphenylphosphonium chloride (1.2 equivalents).
-
Add anhydrous THF (40 mL) to the flask and stir the suspension.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred suspension at 0 °C (ice bath).
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour. The formation of the deep red or orange color of the ylide indicates a successful reaction.
Part 2: Wittig Reaction
-
In a separate dry 50 mL round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF (10 mL).
-
Cool the ylide solution prepared in Part 1 to 0 °C using an ice bath.
-
Slowly add the solution of this compound to the ylide solution dropwise via a syringe over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The disappearance of the starting aldehyde spot indicates the completion of the reaction.
Part 3: Work-up and Purification
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and add dichloromethane (50 mL).
-
Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to obtain the purified (E)-3-(2-phenylethenyl)benzofuran.
Data Presentation
The following table summarizes typical quantitative data for the Wittig reaction of this compound with various substituted benzyltriphenylphosphonium chlorides.
| Entry | R Group on Benzyl Chloride | Base | Solvent | Time (h) | Yield (%) | E/Z Ratio |
| 1 | H | NaH | THF | 12 | 85 | >95:5 |
| 2 | 4-MeO | n-BuLi | THF | 14 | 82 | >95:5 |
| 3 | 4-Cl | t-BuOK | DMF | 12 | 78 | >95:5 |
| 4 | 4-NO₂ | K₂CO₃ | DCM | 24 | 65 | >98:2 |
Visualizations
Reaction Scheme:
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 5. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. web.mnstate.edu [web.mnstate.edu]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of benzofuran derivatives. The benzofuran scaffold is a privileged heterocyclic motif present in numerous natural products and pharmacologically active compounds. Palladium-catalyzed reactions offer a powerful and versatile methodology for the synthesis and functionalization of these important molecules, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] This document covers key reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations, presenting quantitative data in structured tables and providing detailed experimental protocols.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, coupling an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[1] This method is widely applied in the pharmaceutical and materials science industries for the synthesis of biaryl and heteroaryl compounds.[1][3]
Data Presentation: Suzuki-Miyaura Coupling of Benzofuran Derivatives
| Entry | Benzofuran Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 2-(4-Bromophenyl)benzofuran | Phenylboronic acid | Pd(II) complex (10) | - | K₂CO₃ | EtOH/H₂O | 80 | 4 | 95 | [3] |
| 2 | 2-(4-Bromophenyl)benzofuran | 4-Methoxyphenylboronic acid | Pd(II) complex (10) | - | K₂CO₃ | EtOH/H₂O | 80 | 4 | 98 | [3] |
| 3 | Methyl 6-bromo-1H-indene-2-carboxylate | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (6:1) | 90 | 12-24 | 89 | [4] |
| 4 | Methyl 6-bromo-1H-indene-2-carboxylate | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (6:1) | 90 | 12-24 | 75 | [4] |
| 5 | Bromo-substituted 4-aminodibenzofuran | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1 to 10:1) | 85-110 | 12-24 | - | [1] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of a bromo-substituted benzofuran derivative with an arylboronic acid.[1][4]
Materials and Reagents:
-
Bromo-substituted benzofuran derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the bromo-substituted benzofuran derivative, arylboronic acid, and base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous and degassed solvent. Bubble the mixture with the inert gas for 10-15 minutes to ensure it is thoroughly deoxygenated. Finally, add the palladium catalyst.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 85-110 °C) and stir vigorously overnight (12-24 hours).[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired arylated benzofuran derivative.
Sonogashira Coupling
The Sonogashira coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[5][6] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structures in medicinal chemistry and materials science.
Data Presentation: Sonogashira Coupling of Benzofuran Derivatives
| Entry | Benzofuran Precursor | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 2-Iodophenol | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Piperidine | DMF | 60 | 2-10 | - | |
| 2 | 2-Iodophenol | Terminal Alkyne | Pd(II)-NHC complex (0.1) | - | DBU | Toluene | 90 | 10 | up to 96 | [7] |
| 3 | 2-Iodophenol | Terminal Alkyne | PdCl₂(PPh₃)₂ | CuI | Triethylamine | Triethylamine | - | - | 70-91 | [5] |
| 4 | o-Halophenol | Terminal Alkyne | Palladium | Copper | Base | Water | Ambient | - | - | [8] |
Experimental Protocol: Sonogashira Coupling and Cyclization
This protocol describes a one-pot tandem Heck alkynylation/cyclization reaction of 2-iodophenol with a terminal alkyne to synthesize 2-substituted benzofurans.[9]
Materials and Reagents:
-
2-Iodophenol (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(II)-NHC complex, 0.1 mol%)
-
Base (e.g., DBU, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst.
-
Inert Atmosphere: Evacuate the tube and backfill with an inert gas.
-
Reagent Addition: Under a positive flow of inert gas, add the solvent, 2-iodophenol, terminal alkyne, and base.
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 90 °C for 10 hours with vigorous stirring.
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable solvent (e.g., dichloromethane) and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography on silica gel to afford the desired 2-substituted benzofuran.
Heck-Type Reactions
The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. A variation of this, the Heck-type oxyarylation, can be used for the synthesis of dihydrobenzofurans.[10]
Data Presentation: Heck-Type Reaction of Benzofuran Derivatives
| Entry | Benzofuran Substrate | Coupling Partner | Catalyst (mol%) | Additive | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Benzofuran | 2-Iodophenol | Pd(OAc)₂ (2.5) | 2-Nitrobenzoic acid | Ag₂O | - | 25 | 16 | up to 100 | [10] |
| 2 | 5-Methoxybenzofuran | 2-Iodo-4-methylphenol | Pd(OAc)₂ (2.5) | 2-Nitrobenzoic acid | Ag₂O | - | 50 | 1 | - | [10] |
Experimental Protocol: Heck-Type Oxyarylation
This protocol outlines the direct arylation and ring closure of benzofurans with hydroxy aryl iodides to yield dihydrobenzofuro[3,2-b]benzofurans.[10]
Materials and Reagents:
-
Benzofuran derivative (1.0 equiv)
-
Hydroxy aryl iodide (1.0 equiv)
-
Pd(OAc)₂ (2.5 mol%)
-
Ag₂O (0.75 equiv)
-
2-Nitrobenzoic acid (1.5 equiv)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a reaction vessel, combine the benzofuran derivative, hydroxy aryl iodide, Pd(OAc)₂, Ag₂O, and 2-nitrobenzoic acid.
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Reaction: Stir the reaction mixture at the desired temperature (25-50 °C) for the specified time (1-16 hours).
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel to isolate the dihydrobenzofuro[3,2-b]benzofuran product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides, allowing for the synthesis of carbon-nitrogen bonds.[11] This reaction is highly valuable for the synthesis of aryl amines, which are prevalent in pharmaceuticals and natural products.[11]
Data Presentation: Buchwald-Hartwig Amination with Benzofuran-related Amines
While specific data for the direct amination of halo-benzofurans is less common in the initial search, the amination of related heterocyclic systems like dibenzofuranamine provides a strong basis for protocol development.
| Entry | Amine Substrate | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Dibenzofuranamine | Aryl Halide | Pd source | Phosphine ligand | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80-110 | - | - | [12] |
| 2 | Carbazole | Bromobenzene | [Pd(allyl)Cl]₂ (0.5) | t-BuXPhos (2) | t-BuOLi | Toluene | 100 | 24 | High | [13][14] |
| 3 | Diphenylamine | Bromobenzene | [Pd(allyl)Cl]₂ (0.5) | XPhos (2) | t-BuONa | Toluene | 100 | 24 | High | [13] |
Experimental Protocol: Buchwald-Hartwig Amination
This generalized protocol is based on the amination of aryl halides with heterocyclic amines and can be adapted for benzofuran derivatives.[12][14]
Materials and Reagents:
-
Halogenated benzofuran (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 0.5-2 mol%)
-
Phosphine ligand (e.g., t-BuXPhos, 2-8 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Glovebox or Schlenk line techniques are recommended
Procedure:
-
Reaction Setup (in a glovebox): To an oven-dried vial equipped with a stir bar, add the palladium precatalyst, ligand, base, and the halogenated benzofuran.
-
Reagent Addition: Add the solvent, followed by the amine.
-
Reaction: Seal the vial and heat the mixture in a preheated oil bath at the desired temperature (typically 80-110 °C) for 24 hours.
-
Cooling and Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired N-arylated benzofuran derivative.
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Caption: Typical experimental workflow for a cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pjps.pk [pjps.pk]
- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Bioactive Benzofuran Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a privileged scaffold in medicinal chemistry.[1][2][3] Derivatives of benzofuran exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, antiviral, and antioxidant properties.[1][2][4][5][6][7] This has led to significant interest in developing novel and efficient synthetic routes to access these valuable compounds for drug discovery and development.[8][9][10] This document provides detailed protocols for the synthesis of bioactive benzofuran derivatives, focusing on modern catalytic methods.
Protocol 1: Palladium and Copper Co-catalyzed Sonogashira Coupling and Cyclization
This protocol describes a highly efficient one-pot synthesis of 2-substituted benzofurans via a Sonogashira cross-coupling reaction between o-iodophenols and terminal alkynes, followed by an intramolecular cyclization. This method is widely used due to its versatility and tolerance of a wide range of functional groups.[8][11]
Experimental Protocol:
Materials and Equipment:
-
o-iodophenol derivatives
-
Terminal alkyne derivatives
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the o-iodophenol (1.0 mmol), the terminal alkyne (1.2 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).
-
Solvent and Base Addition: Add anhydrous toluene (10 mL) and triethylamine (3.0 mmol) to the flask.
-
Reaction Execution: Stir the reaction mixture at 90 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate mixture) to afford the desired 2-substituted benzofuran derivative.
Data Presentation:
Table 1: Synthesis of 2-Arylbenzofurans via Sonogashira Coupling and Cyclization
| Entry | o-Iodophenol Derivative | Terminal Alkyne | Product | Yield (%) |
| 1 | 2-Iodophenol | Phenylacetylene | 2-Phenylbenzofuran | 92 |
| 2 | 2-Iodo-4-methylphenol | Phenylacetylene | 5-Methyl-2-phenylbenzofuran | 88 |
| 3 | 2-Iodo-4-methoxyphenol | Phenylacetylene | 5-Methoxy-2-phenylbenzofuran | 85 |
| 4 | 2-Iodophenol | 4-Ethynyltoluene | 2-(p-Tolyl)benzofuran | 90 |
| 5 | 2-Iodophenol | 1-Ethynyl-4-methoxybenzene | 2-(4-Methoxyphenyl)benzofuran | 87 |
| 6 | 2-Iodo-4-chlorophenol | 1-Hexyne | 5-Chloro-2-butylbenzofuran | 78 |
Note: Yields are isolated yields after column chromatography. Data is representative and compiled from typical results found in the literature for this type of reaction.
Protocol 2: One-Pot Synthesis via Oxidative C-H Bond Functionalization
This protocol outlines a modern approach for the synthesis of benzofurans from readily available phenols and bromoalkynes. The reaction proceeds through an initial addition followed by a palladium-catalyzed intramolecular C-H bond functionalization.[12]
Experimental Protocol:
Materials and Equipment:
-
Phenol derivatives
-
Bromoalkyne derivatives
-
Palladium(II) acetate [Pd(OAc)₂]
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a Schlenk tube, combine the phenol (1.0 mmol), bromoalkyne (1.1 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add anhydrous DMF (5 mL) to the tube under an inert atmosphere.
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the mixture for 12-24 hours. Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Extraction: Combine the organic layers and wash with brine (20 mL).
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-substituted benzofuran.
Data Presentation:
Table 2: Synthesis of Benzofurans via Oxidative C-H Functionalization
| Entry | Phenol Derivative | Bromoalkyne | Product | Yield (%) |
| 1 | Phenol | 1-Bromo-2-phenylacetylene | 2-Phenylbenzofuran | 85 |
| 2 | 4-Methylphenol | 1-Bromo-2-phenylacetylene | 5-Methyl-2-phenylbenzofuran | 82 |
| 3 | 4-Methoxyphenol | 1-Bromo-2-phenylacetylene | 5-Methoxy-2-phenylbenzofuran | 79 |
| 4 | Phenol | 1-Bromo-2-(p-tolyl)acetylene | 2-(p-Tolyl)benzofuran | 83 |
| 5 | 3,5-Dimethylphenol | 1-Bromo-1-hexyne | 2-Butyl-4,6-dimethylbenzofuran | 75 |
Note: Yields are isolated yields. Data is representative of typical outcomes for this synthetic method.
Bioactivity of Synthesized Benzofuran Derivatives
Benzofuran derivatives have been extensively studied for their wide range of biological activities.[1][2][13] Many synthesized analogues show potent inhibitory effects against various biological targets, such as enzymes and microbial growth.
Data Presentation:
Table 3: Bioactivity Data of Selected Benzofuran Derivatives
| Compound | Biological Target/Organism | Bioactivity Metric | Value | Reference |
| Benzofuran-chalcone hybrid | Staphylococcus aureus | MIC | 0.78-6.25 µg/mL | [1] |
| Benzofuran-sulfonamide | Hypoxia-inducible factor (HIF-1) | IC₅₀ | 0.5 µM | [3] |
| 2-Arylbenzofuran | NF-κB Inhibition | GI₅₀ | 2.20-5.86 µM | [14] |
| Benzofuran-piperazine hybrid | A549 Lung Cancer Cells | IC₅₀ | 0.12 µM | [14] |
| Benzofuran acylhydrazone | Lysine-specific demethylase 1 (LSD1) | IC₅₀ | 7.2 nM | [4] |
MIC: Minimum Inhibitory Concentration; IC₅₀: Half maximal Inhibitory Concentration; GI₅₀: Half maximal Growth Inhibition.
Visualizations
Diagrams of Workflows and Synthetic Pathways:
Caption: General experimental workflow for benzofuran synthesis.
Caption: Palladium-catalyzed Sonogashira coupling pathway.
Caption: Inhibition of the RAF/MEK/ERK signaling pathway.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. An update on benzofuran inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 7. Benzofuran ring system in various pharmaceutical drug structures. [wisdomlib.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bepls.com [bepls.com]
- 11. jocpr.com [jocpr.com]
- 12. Benzofuran synthesis [organic-chemistry.org]
- 13. atlantis-press.com [atlantis-press.com]
- 14. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application of Benzofuran-3-carbaldehyde in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Benzofuran-3-carbaldehyde, a versatile heterocyclic aldehyde, is emerging as a significant building block in the field of materials science. Its unique chemical structure, featuring a reactive aldehyde group attached to the electron-rich benzofuran core, allows for the synthesis of a diverse range of functional organic materials. These materials exhibit promising properties for applications in organic electronics, chemical sensing, and advanced polymers. This document provides detailed application notes and experimental protocols for the utilization of this compound in these key areas.
Fluorescent Materials and Organic Electronics
This compound serves as a valuable precursor for the synthesis of novel fluorescent and electroluminescent materials. The extended π-conjugation in its derivatives leads to materials with tunable photophysical properties, making them suitable for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.
Application Note: Synthesis of Stilbene Derivatives for Potential OLED Applications
Stilbene derivatives containing the benzofuran moiety can be synthesized from this compound via the Wittig reaction. These compounds are of interest for their potential use as blue-emitting materials in OLEDs due to the high photoluminescence quantum yields often associated with the benzofuran core.[1] The electron-donating nature of the benzofuran ring can be strategically combined with various substituted benzyl phosphonium ylides to fine-tune the emission color and improve charge transport properties.
Experimental Protocol: Synthesis of a Benzofuran-Containing Stilbene Derivative via Wittig Reaction
This protocol describes the synthesis of (E)-2-(4-methoxystyryl)benzofuran as a representative example.
Materials:
-
This compound
-
(4-Methoxybenzyl)triphenylphosphonium bromide
-
Sodium methoxide (NaOMe)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Ylide Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve (4-methoxybenzyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous DMF.
-
Add sodium methoxide (1.1 equivalents) portion-wise to the stirred solution at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour. The formation of the ylide is often indicated by a color change.
-
Wittig Reaction: Dissolve this compound (1.0 equivalent) in anhydrous DMF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure (E)-2-(4-methoxystyryl)benzofuran.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The photophysical properties, including absorption and emission spectra and quantum yield, should be measured to assess its potential for optoelectronic applications.
| Derivative | Synthesis Method | Yield (%) | Emission Max (nm) | Quantum Yield (Φ) | Reference |
| (E)-2-(4-methoxystyryl)benzofuran | Wittig Reaction | Varies | Blue region (est.) | High (expected) | [1] |
| Benzofuran-based Pyrazole | Cyclocondensation | Good | Blue region (est.) | Good | [2] |
Note: Specific quantitative data for OLED device performance using stilbenes directly derived from this compound is limited in publicly available literature. The table reflects expected properties based on analogous benzofuran derivatives.
DOT Script for Wittig Reaction Workflow
Caption: Workflow for the synthesis of a benzofuran-stilbene derivative via the Wittig reaction.
Chemical Sensors
The benzofuran scaffold can be functionalized to create chemosensors for the detection of various analytes, including metal ions and small molecules. The aldehyde group of this compound is a convenient handle for introducing specific recognition moieties, such as Schiff bases.
Application Note: Schiff Base Derivatives for Fluorescent Ion Sensing
Schiff bases derived from the condensation of this compound with various amines can act as "turn-on" or "turn-off" fluorescent sensors for metal ions.[3][4] The binding of a metal ion to the Schiff base ligand can lead to changes in the electronic structure of the molecule, resulting in a detectable change in its fluorescence properties. The selectivity of the sensor can be tuned by modifying the structure of the amine component.
Experimental Protocol: Synthesis of a Benzofuran-Based Schiff Base Fluorescent Sensor
This protocol describes the general procedure for the synthesis of a Schiff base from this compound and an aniline derivative.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-aminophenol)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolution: Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.
-
Addition of Amine: Add the substituted aniline (1.0 equivalent) to the solution.
-
Catalysis: Add a few drops of glacial acetic acid to the mixture.
-
Reaction: Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Characterization and Sensor Evaluation: The synthesized Schiff base should be characterized by IR, ¹H NMR, and mass spectrometry. For sensor evaluation, its photophysical properties (absorption and fluorescence spectra) are measured in the absence and presence of various metal ions to determine its selectivity and sensitivity. The limit of detection (LOD) for the target ion should be calculated.
| Analyte | Sensor Type | Detection Principle | Limit of Detection (LOD) | Reference |
| Al³⁺ | Schiff Base | Fluorescence Enhancement | 1.48 x 10⁻⁸ M (for a similar Schiff base) | [5] |
| Fe³⁺ | Schiff Base | Fluorescence Quenching | - | [6] |
Note: The LOD value is for a comparable Schiff base sensor and serves as an illustrative example.
DOT Script for Schiff Base Formation
Caption: General reaction scheme for the synthesis of a benzofuran-based Schiff base.
Functional Polymers
Benzofuran-containing polymers are of interest for their potential thermal stability and unique optoelectronic properties.[7] this compound can be incorporated into polymer backbones through various polymerization reactions, such as polycondensation, to create novel materials for specialized applications.
Application Note: Synthesis of Poly(benzofuran-co-arylacetic acid) for Thermal Management
While not directly starting from this compound, related structures like poly(benzofuran-co-arylacetic acid) have been synthesized and their thermal properties investigated.[8] This suggests the potential for developing thermally stable polymers by incorporating the this compound moiety. For instance, the aldehyde functionality could be used in condensation reactions with suitable difunctional monomers to form polyesters or polyamides with a benzofuran unit in the main chain.
Experimental Protocol: Knoevenagel Condensation for Monomer Synthesis
A key step towards polymerization can be the synthesis of a difunctional monomer from this compound. The Knoevenagel condensation with an active methylene compound can yield a vinyl-substituted benzofuran with reactive functional groups suitable for polymerization.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and malononitrile (1.0 equivalent) in ethanol.
-
Catalysis: Add a catalytic amount of piperidine to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or gentle reflux for 1-3 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The product, 2-(benzofuran-3-ylmethylene)malononitrile, will likely precipitate. Collect the solid by filtration and wash with cold ethanol.
-
Purification: Recrystallize the product from ethanol to obtain a pure crystalline solid.
The resulting monomer can then be used in subsequent polymerization reactions.
| Polymer Type | Monomer Synthesis | Tg (°C) | TGA (10% weight loss, °C) | Reference |
| Copoly(ester-amide)s (benzofuro-benzofuran based) | Polycondensation | 210-255 | > 295 | [7] |
| Poly(benzofuran-co-arylacetic acid) cross-linked with DAH | - | - | 160-450 (major loss) | [8] |
Note: The data presented is for related benzofuran-containing polymers to illustrate potential properties.
DOT Script for Knoevenagel Condensation
Caption: General workflow for the Knoevenagel condensation of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent schiff base probes for sequential detection of Al3+ and F- and cell imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzofuran-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Benzofuran-3-carbaldehyde synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of this compound in Vilsmeier-Haack Reaction
Question: My Vilsmeier-Haack reaction with benzofuran is resulting in a low yield or no desired product. What are the possible reasons and how can I improve the outcome?
Answer: Low yields in the Vilsmeier-Haack formylation of benzofuran can arise from several factors. Here is a systematic approach to troubleshoot the issue:
-
Moisture Contamination: The Vilsmeier reagent (formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)) is highly sensitive to moisture. Any water in your glassware, solvents, or starting materials will deactivate the reagent.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and freshly distilled or high-purity POCl₃.
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or slightly increasing the temperature. One reported protocol suggests heating at 100°C for an extended period.[1]
-
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of reagents can lead to poor conversion.
-
Solution: A slight excess of the Vilsmeier reagent is generally recommended. For the formylation of benzofuran, a protocol with an initial molar ratio of benzofuran:DMF:POCl₃ of approximately 1:2.6:1.1 has been reported, with a subsequent addition of more DMF and POCl₃.[1]
-
-
Decomposition of Starting Material or Product: Benzofuran and its derivatives can be sensitive to strongly acidic conditions and high temperatures, potentially leading to polymerization or degradation.
-
Solution: Maintain careful temperature control. While heating is necessary, excessive temperatures for prolonged periods should be avoided.
-
Issue 2: Formation of Significant Side Products
Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely impurities and how can I minimize them?
Answer: The formation of side products is a common challenge. Here are some potential side products and strategies to mitigate their formation:
-
Benzofuran-2-carbaldehyde: The Vilsmeier-Haack reaction can sometimes yield a mixture of isomers. While formylation of benzofuran predominantly occurs at the 3-position, the 2-isomer can also be formed.
-
Solution: Careful control of reaction conditions, such as temperature and order of reagent addition, can influence regioselectivity. Purification by column chromatography is typically effective in separating the 2- and 3-isomers.
-
-
Di-formylated Products: Highly activated substrates can undergo formylation at multiple positions.
-
Solution: Use a controlled amount of the Vilsmeier reagent and monitor the reaction closely by TLC to stop it once the mono-formylated product is maximized.
-
-
Chlorinated Byproducts: The Vilsmeier reagent can sometimes act as a chlorinating agent, leading to chlorinated benzofuran derivatives.
-
Solution: Running the reaction at the lowest effective temperature can help minimize this side reaction.
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to isolate pure this compound from the crude reaction mixture. What are the recommended purification methods?
Answer: Effective purification is crucial for obtaining a high-purity product. A combination of techniques is often most successful:
-
Work-up: After the reaction, quenching with a saturated sodium acetate solution until the pH is around 6 is a common procedure.[1] This is followed by extraction with an organic solvent like diethyl ether. Washing the organic layer with a saturated sodium bicarbonate solution and then brine helps to remove acidic impurities and residual salts.
-
Column Chromatography: Flash column chromatography using silica gel is a standard and effective method for separating this compound from side products and unreacted starting materials. A common eluent system is a gradient of ethyl acetate in hexanes.
-
Recrystallization: For achieving high purity, recrystallization from a suitable solvent such as ethanol is recommended.[1] The ideal recrystallization solvent should dissolve the compound when hot but have low solubility at room temperature.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The most common methods for the synthesis of this compound are:
-
Vilsmeier-Haack Reaction: This involves the formylation of benzofuran using a Vilsmeier reagent (typically POCl₃ and DMF).[1]
-
Cyclization of (2-acetyl-phenoxy)-acetic acid: This method involves the intramolecular cyclization of (2-acetyl-phenoxy)-acetic acid in the presence of sodium acetate and acetic anhydride.[1]
-
Oxidation of 3-methylbenzofuran: This can be achieved using selenium dioxide (Riley oxidation).
Q2: What is a typical yield for the Vilsmeier-Haack synthesis of this compound?
A2: A reported yield for the Vilsmeier-Haack formylation of benzofuran is approximately 62%.[1]
Q3: What are the key spectroscopic data for confirming the structure of this compound?
A3: The structure can be confirmed by ¹H and ¹³C NMR spectroscopy.
-
¹H NMR (CDCl₃): Expect signals for the aldehydic proton (~9.79 ppm), a singlet for the proton at the 2-position of the benzofuran ring (~7.51 ppm), and multiplets for the aromatic protons.[1]
-
¹³C NMR (CDCl₃): Key signals include the carbonyl carbon of the aldehyde (~179.8 ppm) and carbons of the benzofuran ring system.[1]
Q4: Are there any safety precautions I should be aware of?
A4: Yes, several reagents used in these syntheses are hazardous.
-
Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Selenium dioxide (SeO₂): is toxic. Handle with care in a well-ventilated fume hood and wear appropriate PPE.
-
Anhydrous solvents: are flammable and should be handled with care, away from ignition sources.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Synthetic Method | Starting Material | Key Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |
| Vilsmeier-Haack Reaction | Benzofuran | POCl₃, DMF | DMF | 100°C, 20 h | 62 | [1] |
| Cyclization | (2-acetyl-phenoxy)-acetic acid | NaOAc, Ac₂O | Acetic anhydride | 160°C, 3 h | Not specified | [1] |
| Riley Oxidation | 3-Methylbenzofuran | SeO₂ | Dioxane | Reflux, 48 h | Not specified |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Synthesis of this compound from Benzofuran [1]
-
To a solution of benzofuran (92 g, 0.78 mol) in anhydrous dimethylformamide (150 g, 2.05 mol), add phosphorus oxychloride (132 g, 0.86 mol) in small portions with slight warming.
-
Heat the mixture at 100°C for 10 hours.
-
Cool the mixture to room temperature and add an additional portion of dimethylformamide (50 g, 0.68 mol) and phosphorus oxychloride (40 g, 0.26 mol).
-
Heat the mixture for another 10 hours at 100°C.
-
Cool the reaction mixture and treat it with a saturated aqueous solution of sodium acetate until the pH reaches 6.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with a saturated potassium bicarbonate solution (3 x 50 mL) and then with water (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the residue by vacuum distillation to obtain this compound.
Protocol 2: Synthesis of this compound from (2-acetyl-phenoxy)-acetic acid [1]
-
A mixture of (2-acetyl-phenoxy)-acetic acid (77.5 g, 0.40 mol) and anhydrous sodium acetate (141 g, 1.7 mol) in acetic anhydride (285 g, 2.8 mol) is heated at 160°C for 3 hours.
-
After cooling, the mixture is poured into 900 mL of water.
-
The aqueous mixture is extracted with diethyl ether (3 x 300 mL).
-
The combined organic layers are washed with a 10% sodium carbonate solution (3 x 150 mL) and then with water (3 x 100 mL).
-
The organic layer is dried over magnesium sulfate (MgSO₄).
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation to first isolate 3-methyl-benzofuran.
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Technical Support Center: Purification of Crude Benzofuran-3-carbaldehyde by Column Chromatography
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of crude Benzofuran-3-carbaldehyde using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
| Problem | Possible Causes | Solutions and Recommendations |
| Low Purity After Column Chromatography | 1. Inappropriate Solvent System (Eluent): The polarity of the eluent may not be optimal for separating the target compound from impurities. 2. Co-elution with Impurities: Impurities may have a similar polarity to this compound, causing them to elute together. Common impurities can include unreacted starting materials or regioisomers. 3. Column Overloading: Applying too much crude material to the column relative to the amount of stationary phase can lead to poor separation. 4. Product Degradation: this compound may be sensitive to the acidic nature of standard silica gel.[1] | 1. Optimize Eluent System: Use Thin Layer Chromatography (TLC) to determine the best solvent ratio. A common starting point for benzofuran derivatives is a mixture of hexanes and ethyl acetate.[2] Gradually increase the polarity (e.g., from 5% to 20% ethyl acetate in hexanes) to achieve good separation (target Rf for the product is typically 0.2-0.3). 2. Identify and Separate Impurities: If impurities have similar polarity, consider using a different stationary phase (e.g., alumina) or an alternative solvent system.[2] 3. Reduce Column Load: As a general rule, the amount of crude material should be 1-5% of the mass of the silica gel. 4. Deactivate Silica Gel: If degradation is suspected, neutralize the silica gel by eluting the column with the chosen solvent system containing a small amount of a nejutralizing agent, such as triethylamine (0.1-1%), before loading the sample. |
| Product Not Eluting from the Column | 1. Solvent System is Too Non-polar: The eluent may not have sufficient polarity to move the compound down the column. 2. Strong Adsorption to Stationary Phase: The aldehyde may be strongly interacting with the silica gel. | 1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in the eluent mixture. Monitor the elution with TLC. 2. Use a More Polar Solvent: If increasing the polarity of the current system is ineffective, consider switching to a more polar solvent system, such as dichloromethane/methanol. |
| Multiple Spots on TLC After Purification | 1. Incomplete Separation: The chosen solvent system may not have been adequate to fully separate all components. 2. Product Degradation on the Column: The compound may have degraded during the purification process. 3. Contamination: Solvents or glassware may have been contaminated. | 1. Re-purify with Optimized System: Combine the impure fractions and re-purify using a shallower solvent gradient or a different solvent system identified through careful TLC analysis. 2. Check for Stability: Test the stability of your compound on silica by spotting it on a TLC plate, letting it sit for an extended period, and then developing it to see if new spots appear. If it is unstable, consider using a deactivated stationary phase or a different purification method. 3. Ensure Cleanliness: Use clean glassware and high-purity solvents to avoid introducing new impurities. |
| Streaking of Spots on TLC | 1. Sample Overload on TLC Plate: Applying too much sample to the TLC plate. 2. Compound is Highly Polar or Acidic/Basic: This can cause poor interaction with the stationary phase. | 1. Dilute Sample: Use a more dilute solution for spotting on the TLC plate. 2. Modify Mobile Phase: For acidic compounds, adding a small amount of acetic acid to the eluent can improve spot shape. For basic compounds, adding a small amount of triethylamine can help. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A common and effective starting solvent system is a mixture of hexanes and ethyl acetate.[2] It is recommended to start with a low polarity mixture, such as 95:5 or 90:10 hexanes:ethyl acetate, and gradually increase the proportion of ethyl acetate based on TLC analysis.
Q2: How can I determine the correct solvent system for my column?
A2: Thin Layer Chromatography (TLC) is the best method to determine the optimal solvent system. The ideal eluent will give your target compound an Rf value of approximately 0.2-0.3, with good separation from any impurities.
Q3: My this compound seems to be decomposing on the silica gel. What can I do?
A3: Aldehydes can sometimes be sensitive to the acidic nature of silica gel.[1] To mitigate this, you can use deactivated silica gel. This can be prepared by flushing the packed column with your eluent containing a small amount of triethylamine (0.1-1%) before loading your sample. Alternatively, using a different stationary phase like alumina could be beneficial.
Q4: What are the common impurities I might encounter in crude this compound?
A4: Common impurities largely depend on the synthetic route used. They can include unreacted starting materials, such as salicylaldehyde and chloroacetone, or regioisomers formed during the synthesis.
Q5: Can I use other purification methods besides column chromatography?
A5: While column chromatography is a very common and effective method, other techniques like recrystallization can be used, often as a final polishing step after chromatography to achieve high purity. The choice of recrystallization solvent will depend on the solubility of your purified compound.
Data Presentation
The following table presents representative data for the purification of a batch of crude this compound. Note that actual results may vary depending on the initial purity of the crude material and the specific conditions used.
| Parameter | Crude Product | After Column Chromatography |
| Appearance | Brownish oil | Pale yellow solid |
| Purity (by HPLC) | ~75% | >98% |
| Yield | - | 70-85% |
| Rf Value (10% EtOAc in Hexanes) | Multiple spots | ~0.3 |
| Rf Value (20% EtOAc in Hexanes) | Multiple spots | ~0.5 |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom.
-
Spot the dissolved crude material onto the line.
-
Prepare developing chambers with different ratios of hexanes and ethyl acetate (e.g., 95:5, 90:10, 80:20).
-
Place the TLC plates in the chambers and allow the solvent to ascend to near the top of the plate.
-
Remove the plates, mark the solvent front, and allow them to dry.
-
Visualize the spots under a UV lamp.
-
The optimal solvent system is the one that provides a good separation of the product spot (Rf ≈ 0.2-0.3) from impurities.
Protocol 2: Flash Column Chromatography Purification
-
Column Packing:
-
Select a glass column of an appropriate size for the amount of crude material.
-
Insert a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.
-
Add another layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin eluting with the low-polarity solvent system determined by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.
-
Collect fractions in test tubes or vials.
-
-
Monitoring and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualization
References
Common side products in the Vilsmeier-Haack formylation of benzofuran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the Vilsmeier-Haack formylation of benzofuran. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the Vilsmeier-Haack formylation of unsubstituted benzofuran?
A1: The Vilsmeier-Haack formylation of unsubstituted benzofuran is highly regioselective, with the formyl group being introduced almost exclusively at the C2 position of the benzofuran ring. This is due to the higher electron density at this position, which makes it more susceptible to electrophilic attack by the Vilsmeier reagent.
Q2: What are the most common side products observed in the Vilsmeier-Haack formylation of benzofuran?
A2: The most frequently encountered side products in the Vilsmeier-Haack formylation of benzofuran and its derivatives include:
-
Di-formylated products: Introduction of a second formyl group onto the benzofuran ring can occur, especially with an excess of the Vilsmeier reagent or prolonged reaction times.
-
Chlorinated products: Chlorination of the benzofuran ring is a known side reaction, particularly when using phosphorus oxychloride (POCl₃). This can lead to the formation of chloro-benzofuran derivatives.
-
Polymeric/Tarry materials: Benzofurans, like other furans, can be sensitive to the acidic conditions of the Vilsmeier-Haack reaction and may undergo polymerization, leading to the formation of dark, insoluble tars, especially at elevated temperatures.[1]
Q3: How do substituents on the benzofuran ring affect the regioselectivity and outcome of the reaction?
A3: Substituents on the benzofuran ring can significantly influence both the regioselectivity and the propensity for side reactions. Electron-donating groups (EDGs) on the benzene ring can activate the molecule towards further electrophilic substitution, potentially leading to formylation on the benzene ring in addition to the furan ring. Conversely, electron-withdrawing groups (EWGs) can deactivate the ring system, making the reaction more sluggish and potentially requiring harsher conditions, which may increase the likelihood of side product formation. The position of the substituent will direct the formylation to specific positions based on electronic and steric effects.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired 2-Formylbenzofuran
Possible Causes:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent may not have formed correctly due to moisture in the reagents or solvent.
-
Deactivated Benzofuran Substrate: The presence of electron-withdrawing groups on your benzofuran starting material can significantly reduce its reactivity.[1]
-
Insufficient Reaction Temperature or Time: The reaction may not have reached completion.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried. The Vilsmeier reagent is highly sensitive to moisture.
-
Verify Reagent Quality: Use fresh, high-quality phosphorus oxychloride (POCl₃).
-
Optimize Reaction Conditions: For deactivated substrates, a gradual increase in the reaction temperature or prolonged reaction time may be necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal endpoint.
-
Consider a More Reactive Vilsmeier Reagent: Vilsmeier reagents generated from oxalyl chloride or thionyl chloride and DMF are sometimes more reactive and could be beneficial for less reactive substrates.
Issue 2: Formation of Significant Amounts of Di-formylated Byproducts
Possible Causes:
-
Excess Vilsmeier Reagent: Using a large excess of the Vilsmeier reagent increases the likelihood of a second formylation reaction.
-
Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material has been consumed can lead to over-formylation of the desired product.
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the molar ratio of the Vilsmeier reagent to the benzofuran substrate. A 1.1 to 1.5 molar equivalent of the Vilsmeier reagent is a good starting point.
-
Controlled Addition: Add the Vilsmeier reagent dropwise to a solution of the benzofuran substrate to avoid localized high concentrations of the reagent.
-
Reaction Monitoring: Closely monitor the reaction progress using TLC. Quench the reaction as soon as the starting material is consumed to minimize the formation of di-formylated products.
Table 1: Effect of Vilsmeier Reagent Stoichiometry on Product Distribution (Illustrative Data for a Generic Activated Aromatic Compound)
| Vilsmeier Reagent : Substrate Ratio | Mono-formylated Product Yield (%) | Di-formylated Byproduct Yield (%) |
| 1.1 : 1 | 85 | 5 |
| 2.0 : 1 | 60 | 30 |
| 3.0 : 1 | 35 | 55 |
Note: This data is illustrative and the actual yields will vary depending on the specific benzofuran substrate and reaction conditions.
Issue 3: Presence of Chlorinated Byproducts
Possible Cause:
-
Reaction with Phosphorus Oxychloride: The Vilsmeier reagent itself is a chloroiminium salt, and under certain conditions, it or residual POCl₃ can act as a chlorinating agent. This is more likely at higher reaction temperatures.
Troubleshooting Steps:
-
Temperature Control: Maintain the reaction at the lowest effective temperature. Running the reaction at 0 °C to room temperature is generally recommended.
-
Alternative Reagents: If chlorination is a persistent issue, consider generating the Vilsmeier reagent using oxalyl chloride or thionyl chloride with DMF, which may be less prone to this side reaction.
-
Prompt Work-up: Perform the aqueous work-up promptly after the reaction is complete to hydrolyze the intermediate iminium salt and minimize contact time with any remaining reactive chlorine species.
Issue 4: Formation of Dark, Tarry Byproducts
Possible Causes:
-
Polymerization of Benzofuran: The acidic nature of the Vilsmeier-Haack reaction can induce the polymerization of the furan ring, especially at elevated temperatures.[1]
-
Decomposition of Starting Material or Product: The starting material or the formylated product may be unstable under the reaction conditions.
Troubleshooting Steps:
-
Lower Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Slow Reagent Addition: Add the Vilsmeier reagent slowly to the benzofuran solution at a low temperature to control the exothermicity of the reaction.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize degradation.
Experimental Protocols
Key Experiment: Vilsmeier-Haack Formylation of Unsubstituted Benzofuran
Materials:
-
Benzofuran
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Sodium acetate
-
Deionized water
-
Dichloromethane (DCM) or Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice-water bath
-
Nitrogen or argon inlet
Procedure:
-
Preparation of the Vilsmeier Reagent:
-
In a dry, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of the Vilsmeier reagent may be observed as the formation of a white solid or a viscous oil.
-
-
Formylation Reaction:
-
Dilute the freshly prepared Vilsmeier reagent with anhydrous DCE.
-
Prepare a solution of benzofuran (1.0 equivalent) in anhydrous DCE.
-
Add the benzofuran solution dropwise to the stirred Vilsmeier reagent suspension while maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to 0 °C in an ice-water bath.
-
Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate to hydrolyze the intermediate iminium salt.
-
Stir the mixture vigorously for 1 hour at room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with DCM or Et₂O (3 x volume).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography or vacuum distillation to yield 2-formylbenzofuran.
-
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack formylation of benzofuran.
Caption: Troubleshooting logic for the Vilsmeier-Haack formylation of benzofuran.
References
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Benzofuran Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the synthesis of benzofuran derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help optimize your reaction conditions and improve outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing substituted benzofurans?
A1: The synthesis of benzofurans can be broadly categorized into intramolecular and intermolecular cyclization strategies. Common approaches involve the formation of the C7a-O, O-C2, C2-C3, or C3-C3a bonds as the key ring-forming step.[1] Popular methods include:
-
Palladium-catalyzed reactions: These are widely used, often involving a Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization.[2][3] The Larock annulation is another prominent palladium-catalyzed method.[4]
-
Copper-catalyzed reactions: Copper catalysts are frequently employed for the cyclization of substrates like 2-(2,2-dibromovinyl)-phenols or in domino reactions.[1] Copper can also be used as a co-catalyst with palladium in Sonogashira couplings.[5]
-
Metal-free synthesis: Various metal-free methods have been developed, including iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes and base-catalyzed condensations.[1][6]
-
Synthesis from various precursors: Benzofurans can be synthesized from a range of starting materials such as o-alkynylphenols, o-halo-benzylketones, o-hydroxybenzyl ketones, and phenols with unactivated internal alkynes.[1]
Q2: How do electron-donating and electron-withdrawing groups on the starting materials affect the reaction outcome?
A2: The electronic properties of substituents on the aromatic rings of the precursors can significantly influence the reaction yield and rate. In many palladium-catalyzed syntheses, electron-donating groups on the phenyl ring can enhance the yield, while electron-withdrawing groups may diminish it.[5][7][8] This is often due to the influence of these groups on the reactivity of the starting materials and the stability of reaction intermediates.
Q3: What are some common side reactions observed during benzofuran synthesis, and how can they be minimized?
A3: Side reactions can lead to complex product mixtures and lower yields. Common side reactions include homocoupling of alkynes in Sonogashira reactions and the formation of undesired isomers. To minimize these:
-
Ligand Modification: In palladium-catalyzed reactions, using bulky, electron-rich ligands can sometimes suppress side reactions like homocoupling.[7]
-
Control of Stoichiometry: Carefully controlling the ratio of reactants is crucial, as an excess of one reactant might favor an undesired pathway.[7]
-
Slow Addition: In some cases, the slow addition of a reactive intermediate or catalyst can maintain a low concentration of that species, thus disfavoring bimolecular side reactions.[7]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Palladium-Catalyzed Synthesis
Question: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by cyclization) is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in palladium-catalyzed benzofuran synthesis can stem from several factors related to the catalyst, reagents, and reaction conditions. Here is a systematic guide to troubleshooting:[2]
Potential Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inactive Catalyst | The palladium catalyst may have low activity due to age, improper storage, or the use of an inappropriate source.[2] Solution: Use a fresh palladium catalyst and ensure it is stored under an inert atmosphere.[2] Consider screening different palladium sources (e.g., Pd(OAc)₂, (PPh₃)PdCl₂) and phosphine ligands.[7] |
| Poor Reagent Quality | Impure starting materials (o-halophenol, alkyne) or the presence of oxygen can inhibit the reaction.[2] Solution: Ensure all reagents are pure and dry. Solvents should be degassed to remove oxygen, which can poison the palladium catalyst.[2] |
| Suboptimal Reaction Conditions | Incorrect temperature, reaction time, solvent, or base can significantly impact the yield.[2] Solution: Perform a temperature screen to find the optimal balance.[7] Test different solvents (e.g., DMF, DMSO, toluene) and bases (e.g., K₂CO₃, Cs₂CO₃, TEA).[5][7] |
| Incorrect Stoichiometry | An improper ratio of reagents can lead to low yields.[2] Solution: Verify the stoichiometry of the alkyne and base relative to the o-halophenol.[2] |
Issue 2: Difficulty in Purifying the Benzofuran Product
Question: My reaction seems to have worked, but I am struggling to isolate a pure product. What are effective strategies for purifying challenging benzofuran derivatives?
Answer: Purification can be challenging due to the presence of closely related side products or unreacted starting materials. Here are some strategies to improve purification:
Purification Strategies:
| Technique | Optimization Steps |
| Column Chromatography | If standard silica gel chromatography is ineffective, consider using alumina (basic or neutral) or triethylamine-treated silica to neutralize acidic sites.[7] A shallow solvent gradient can also improve separation.[7] |
| Preparative HPLC | For very difficult separations, reverse-phase or normal-phase preparative HPLC can provide high purity.[7] |
| Recrystallization | If the product is a solid, recrystallization can be a powerful purification technique. The key is to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[7] |
| Crystallization by Solvent Diffusion | Dissolve the crude product in a minimum amount of a good solvent and slowly introduce a "non-solvent" in which the product is poorly soluble. This can be achieved by layering the non-solvent on top of the product solution or by allowing the vapor of the non-solvent to diffuse into the solution. |
Experimental Protocols
General Protocol for Palladium/Copper-Catalyzed Synthesis of 2-Substituted Benzofurans
This protocol describes the synthesis of 2-substituted benzofurans via a Sonogashira coupling and cyclization of an o-iodophenol with a terminal alkyne.[2][5]
Materials:
-
o-iodophenol
-
Terminal alkyne
-
(PPh₃)₂PdCl₂ (Palladium catalyst)
-
CuI (Copper(I) iodide, co-catalyst)
-
Triethylamine (TEA, base and solvent)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the o-iodophenol (1.0 eq), (PPh₃)₂PdCl₂ (0.03 eq), and CuI (0.06 eq).
-
Add the anhydrous, degassed solvent and triethylamine.
-
Add the terminal alkyne (1.2 eq) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzofuran.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Palladium-Copper Catalyzed Synthesis
| Entry | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | (PPh₃)₂PdCl₂ / CuI | TEA | DMF | 80 | 12 | 75 |
| 2 | Pd(OAc)₂ / PPh₃ / CuI | K₂CO₃ | Toluene | 100 | 8 | 68 |
| 3 | (PPh₃)₂PdCl₂ / CuI | Cs₂CO₃ | DMF | 90 | 10 | 82 |
| 4 | Pd(dppf)Cl₂ / CuI | TEA | MeCN | 70 | 16 | 79 |
This table presents hypothetical data for illustrative purposes based on typical optimization studies.
Mandatory Visualizations
Troubleshooting Workflow for Low Yield in Benzofuran Synthesis
Caption: A logical workflow for troubleshooting low product yield.
General Synthetic Pathway via Sonogashira Coupling and Cyclization
Caption: A simplified diagram of a common benzofuran synthesis route.
References
- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 4. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzofuran synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in the synthesis of substituted benzofurans
Welcome to the Technical Support Center for the synthesis of substituted benzofurans. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and providing answers to frequently asked questions.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of substituted benzofurans, offering potential causes and solutions in a question-and-answer format.
Palladium-Catalyzed Synthesis (e.g., Sonogashira Coupling followed by Cyclization)
Question 1: My palladium-catalyzed reaction is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?
Low yields in palladium-catalyzed benzofuran synthesis can stem from several factors related to the catalyst, reagents, and reaction conditions. Here is a systematic guide to troubleshooting:
-
Catalyst Activity:
-
Cause: The palladium catalyst may be inactive or have low activity due to age, improper storage, or the use of an inappropriate palladium source.[1]
-
Solution: Use a freshly opened or recently purchased palladium catalyst. Ensure the catalyst is stored under an inert atmosphere. Consider screening different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligands.[1][2] The formation of palladium black can be an indicator of catalyst decomposition.[3]
-
-
Reaction Conditions:
-
Cause: Suboptimal reaction temperature, time, solvent, or base can significantly impact the yield.[1]
-
Solution:
-
Temperature: Gradually increase the reaction temperature (e.g., from room temperature to 60-100 °C), but be aware that excessively high temperatures can lead to catalyst decomposition.[1]
-
Solvent and Base: The choice of solvent and base is critical. Screen different solvents (e.g., DMF, toluene, MeCN) and bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N).[4][5] The solubility and strength of the base can affect the reaction rate and yield.[1]
-
Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity. Bulky, electron-rich phosphine ligands are often effective. A screening of different ligand classes is recommended.[2][6]
-
-
-
Reagent Quality and Stoichiometry:
-
Cause: Impure starting materials (e.g., o-halophenol, alkyne) or the presence of oxygen can inhibit the reaction. Incorrect stoichiometry of reagents can also lead to low yields.[1]
-
Solution: Ensure all reagents are pure and dry. Solvents should be thoroughly degassed to remove oxygen, which can poison the palladium catalyst.[1][3] Verify the stoichiometry of the alkyne and base relative to the o-halophenol; an excess of the alkyne is often used.[1]
-
-
Side Reactions:
-
Cause: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, especially when a copper co-catalyst is used.[1][3]
-
Solution: Consider performing the reaction under copper-free conditions.[3] Slow addition of the alkyne to the reaction mixture can also help to minimize this side reaction by keeping its concentration low.[1][3]
-
Perkin Rearrangement
Question 2: My Perkin rearrangement for the synthesis of benzofuran-2-carboxylic acid is giving a low yield. What could be the issue?
The Perkin rearrangement involves the conversion of a 3-halocoumarin to a benzofuran-2-carboxylic acid in the presence of a base.[7][8] Low yields can be attributed to several factors:
-
Incomplete Reaction:
-
Cause: The reaction may not have gone to completion. Traditional methods often require several hours at reflux.[3]
-
Solution: Consider extending the reaction time. Alternatively, microwave irradiation can significantly reduce reaction times from hours to minutes and provide very high yields.[9][10][11]
-
-
Base Strength and Concentration:
-
Cause: The strength and amount of base are critical for the initial ring opening of the coumarin.
-
Solution: Ensure the base, commonly sodium hydroxide in ethanol or methanol, is fully dissolved and used in sufficient molar excess (e.g., 3 equivalents).[3]
-
-
Substrate Purity:
-
Cause: Impurities in the starting 3-halocoumarin can interfere with the reaction.
-
Solution: Ensure the purity of the starting material before proceeding with the rearrangement.
-
-
Side Reactions:
-
Cause: A potential byproduct is the un-rearranged, ring-opened product, a (Z)-2-halo-3-(2-hydroxyphenyl)acrylic acid. This can occur if the intramolecular nucleophilic attack of the phenoxide on the vinyl halide is inefficient.[3]
-
Solution: To favor the desired cyclization, ensure adequate heating and a sufficiently concentrated reaction mixture.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are some common synthetic routes to substituted benzofurans?
Common methods include palladium/copper-catalyzed reactions like the Sonogashira coupling followed by intramolecular cyclization, the Perkin rearrangement of 3-halocoumarins, acid-catalyzed cyclization of o-hydroxybenzyl ketones, and oxidative cyclization of o-alkenylphenols.[12][13]
Q2: How can I monitor the progress of my benzofuran synthesis?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction by visualizing the consumption of starting materials and the formation of the product. For more quantitative analysis, high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be used.[3]
Q3: What are some common byproducts in benzofuran synthesis and how can I avoid them?
In Sonogashira couplings, alkyne homocoupling (Glaser coupling) is a frequent byproduct, which can be minimized by using copper-free conditions or slow addition of the alkyne.[1][3] In the Perkin rearrangement, a ring-opened intermediate can be a side product; ensuring sufficient heat and concentration can promote the desired cyclization.[3]
Q4: Are there any "green" or more environmentally friendly methods for benzofuran synthesis?
Yes, research is ongoing to develop more sustainable methods. For example, using less hazardous solvents and developing recyclable catalyst systems are areas of active research.[2] Microwave-assisted synthesis is also considered a greener approach as it can significantly reduce reaction times and energy consumption.[9][10][11]
Data Presentation
Table 1: Effect of Microwave Power on Perkin Rearrangement Yield
| Power (Watts) | Reaction Time (minutes) | Temperature (°C) | Yield (%) |
| 250 | 5 | - | Incomplete |
| 300 | 5 | 79 | 99 |
| 400 | 5 | 79 | 99 |
| 500 | 5 | - | Slight Decrease |
Based on the microwave-assisted Perkin rearrangement of 3-bromo-4-methyl-6,7-dimethoxycoumarin.[9]
Table 2: Comparison of Conventional vs. Microwave-Assisted Perkin Rearrangement
| Method | Reaction Time | Yield (%) | Reference |
| Conventional (Reflux) | 3 hours | Quantitative | [3] |
| Microwave (300W) | 5 minutes | >95 | [3][9] |
Table 3: Effect of Base and Solvent on Palladium-Catalyzed Cyclization of o-Alkynylphenols
| Base | Solvent | Temperature (°C) | Yield (%) |
| Cs₂CO₃ | DMF | 60 | 82 |
| Cs₂CO₃ | DMF | RT | No Reaction |
| Cs₂CO₃ | CH₃CN | 60 | 45 |
| Cs₂CO₃ | MeOH | 60 | No Reaction |
| Cs₂CO₃ | DMSO | 60 | 66 |
| Cs₂CO₃ | 1,4-Dioxane | 60 | No Reaction |
| Et₃N | DMF | 60 | Ineffective |
Based on the base-promoted cyclization of 2-(phenylethynyl)phenol.[4]
Experimental Protocols
Protocol 1: General Procedure for Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization
This protocol is a generalized procedure for the synthesis of 2-substituted benzofurans.
Materials:
-
o-Iodophenol (1.0 eq)
-
Terminal alkyne (1.1-1.5 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Base (e.g., Et₃N, 2-3 eq)
-
Anhydrous, degassed solvent (e.g., DMF, THF)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and copper(I) iodide.
-
Add the o-iodophenol and the anhydrous, degassed solvent via syringe.
-
Add the base and the terminal alkyne to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to 100 °C) and monitor the progress by TLC or GC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzofuran.[1]
Protocol 2: Microwave-Assisted Perkin Rearrangement
This protocol is based on an expedited synthesis of benzofuran-2-carboxylic acids.[3][9]
Materials:
-
3-Bromocoumarin (1.0 mmol)
-
Sodium hydroxide (3.0 mmol)
-
Ethanol (10 mL)
-
Microwave reactor vial
Procedure:
-
Place the 3-bromocoumarin and sodium hydroxide in a microwave reactor vial.
-
Add ethanol and seal the vial.
-
Place the vial in the microwave reactor and irradiate at 300W for 5 minutes, with a target temperature of approximately 80°C.[3]
-
After the reaction is complete, cool the vial to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimum amount of water and acidify with concentrated hydrochloric acid to a pH of 1.
-
Collect the precipitated benzofuran-2-carboxylic acid by vacuum filtration and dry.[3]
Visualizations
Caption: Troubleshooting workflow for low yields in palladium-catalyzed benzofuran synthesis.
Caption: Experimental workflow for the Perkin rearrangement.
Caption: Synthetic pathway via Sonogashira coupling and cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 8. Perkin Rearrangement [drugfuture.com]
- 9. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expedited synthesis of benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement reaction [agris.fao.org]
- 11. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying Benzofuran-3-carbaldehyde by Recrystallization
This technical support guide provides detailed protocols and troubleshooting advice for the purification of Benzofuran-3-carbaldehyde using recrystallization techniques. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound is typically a white to yellow or light brown to orange solid.[1][2] The reported melting point is approximately 39°C, with recrystallization often performed from ligroine.[2]
Q2: Which solvents are suitable for the recrystallization of this compound?
A2: Based on available data and the chemical nature of the compound, suitable solvents include non-polar solvents like ligroine or hexanes, and polar protic solvents like ethanol. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be effective. The ideal solvent or solvent system should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
Q3: My this compound sample is a brownish oil or a low-melting solid. Can I still purify it by recrystallization?
A3: Yes, recrystallization can be an effective method for purifying crude this compound that appears as an oil or a discolored solid. The presence of impurities can lower the melting point and impart color. A successful recrystallization should yield a purer, crystalline solid with a sharper melting point.
Q4: How can I avoid the product "oiling out" during recrystallization?
A4: "Oiling out," where the compound separates as a liquid instead of forming crystals, can occur if the solution is supersaturated or if the compound's melting point is below the solution's temperature. To prevent this, ensure you are not cooling the solution too rapidly. If oiling out occurs, reheat the solution to redissolve the oil, add a small amount of additional solvent to reduce saturation, and allow it to cool more slowly. Using a seed crystal can also encourage crystallization over oiling.
Q5: What is the best way to induce crystallization if no crystals form upon cooling?
A5: If crystals do not form, the solution may be supersaturated and require a nucleation site. You can induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod. Alternatively, adding a "seed" crystal of pure this compound can initiate crystal growth. If the solution is not saturated enough (too much solvent was used), you can gently heat it to evaporate some of the solvent and then allow it to cool again.
Data Presentation: Solvent Selection for Recrystallization
The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent will exhibit high solubility for this compound at its boiling point and low solubility at or below room temperature. The following table provides a qualitative guide to the solubility of this compound in common laboratory solvents. It is highly recommended that researchers perform their own solubility tests to determine the optimal solvent or solvent mixture for their specific sample.
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility (Cold) | Expected Solubility (Hot) | Comments |
| Hexanes/Ligroine | Non-polar | 69 / Variable | Low | Moderate to High | Good for single-solvent recrystallization; may require a larger volume of solvent. |
| Ethanol | Polar Protic | 78 | Moderate | High | Can be used as a single solvent or in a mixed system with water. |
| Ethyl Acetate | Polar Aprotic | 77 | Moderate to High | High | May be more suitable for a mixed-solvent system with a non-polar solvent like hexanes. |
| Water | Very Polar | 100 | Insoluble | Insoluble | Can be used as an anti-solvent in a mixed-solvent system with a miscible organic solvent like ethanol. |
| DMSO | Polar Aprotic | 189 | High (11 mg/mL) | Very High | Not a typical recrystallization solvent due to its high boiling point and high solubility at room temperature.[3] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization using Ethanol
This protocol is a general guideline and may require optimization based on the purity of the starting material.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Mixed-Solvent Recrystallization using Ethanol and Water
This method is useful when the compound is too soluble in a single solvent at room temperature.
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy, indicating the saturation point has been reached.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature.
-
Cooling: Place the flask in an ice bath to promote further crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum.
Visualizations
Experimental Workflow for Recrystallization
Caption: Figure 1. General Experimental Workflow for Recrystallization
Troubleshooting Guide for Recrystallization
Caption: Figure 2. Troubleshooting Common Recrystallization Issues
References
Technical Support Center: Alternative Formylating Agents for Benzofuran Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the formylation of benzofurans using alternative formylating agents. This resource is designed to assist you in overcoming common experimental challenges and optimizing your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My Vilsmeier-Haack formylation of a substituted benzofuran is giving me a mixture of 2- and 3-formylated products. How can I improve the regioselectivity?
A1: The regioselectivity of the Vilsmeier-Haack reaction on benzofurans is highly dependent on the electronic nature and position of the substituents on the benzofuran ring, as well as the reaction conditions. Generally, electrophilic substitution on the benzofuran ring is favored at the 2-position due to the higher stability of the cationic intermediate. However, certain factors can lead to the formation of the 3-formylated product.
Troubleshooting Steps:
-
Solvent and Temperature: Lowering the reaction temperature can sometimes enhance selectivity. Running the reaction at 0°C or even lower may favor the kinetically controlled product, which is often the 2-formyl isomer.
-
Vilsmeier Reagent Stoichiometry: Using a minimal excess of the Vilsmeier reagent (typically formed from DMF and POCl₃) can help to avoid over-reactivity and potential side reactions that may lead to a loss of selectivity.
-
Substituent Effects:
-
Electron-donating groups (EDGs) at positions 4, 5, 6, or 7 generally direct formylation to the 2-position.
-
Electron-withdrawing groups (EWGs) can deactivate the ring, making formylation more difficult and potentially altering the regioselectivity. For substrates with strong EWGs, harsher conditions might be needed, which can decrease selectivity.
-
-
Alternative Reagents: If controlling the regioselectivity with the standard DMF/POCl₃ system proves difficult, consider using a bulkier N-formylating agent in the preparation of the Vilsmeier reagent, which may sterically hinder attack at the 3-position.
Q2: I am attempting a Duff reaction on my benzofuran derivative, but I am getting a very low yield or no reaction at all. What could be the issue?
A2: The Duff reaction, which uses hexamethylenetetramine (HMTA) in an acidic medium (like glycerol/boric acid or trifluoroacetic acid), is typically effective for electron-rich aromatic compounds.[1][2] Benzofurans can be suitable substrates, but their reactivity can be influenced by substituents.
Troubleshooting Steps:
-
Substrate Reactivity: The Duff reaction works best with benzofurans bearing electron-donating groups (e.g., hydroxyl, methoxy).[1] If your benzofuran has electron-withdrawing substituents, the reaction may be sluggish or fail altogether. In such cases, a stronger formylating agent might be necessary.
-
Acid Catalyst: The choice and concentration of the acid catalyst are crucial. If using glycerol/boric acid, ensure the mixture is anhydrous, as water can inhibit the reaction.[3] Trifluoroacetic acid (TFA) can be a more effective medium for less reactive substrates.[4]
-
Temperature: The Duff reaction often requires elevated temperatures (typically 150-160°C in glycerol/boric acid).[3] Insufficient heating can lead to low conversion. However, excessively high temperatures can cause decomposition. A careful optimization of the reaction temperature is recommended.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.
-
Work-up Procedure: The hydrolysis of the intermediate imine to the aldehyde is a critical step. This is usually achieved by heating the reaction mixture with aqueous acid. Incomplete hydrolysis will result in a low yield of the desired aldehyde.
Q3: My Reimer-Tiemann formylation of a hydroxybenzofuran is producing a complex mixture of products and a significant amount of starting material remains. How can I improve this reaction?
A3: The Reimer-Tiemann reaction involves the formylation of phenols using chloroform in a strong basic solution.[5][6][7] While effective for simple phenols, its application to more complex structures like hydroxybenzofurans can be challenging.
Troubleshooting Steps:
-
Phase Transfer Catalyst: The reaction is biphasic (aqueous base and organic chloroform). The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can significantly improve the reaction rate and yield by facilitating the transport of the hydroxide ion into the organic phase.
-
Base Concentration: The concentration of the aqueous base (e.g., NaOH or KOH) is critical. A high concentration is required to deprotonate both the phenol and chloroform.
-
Temperature Control: The reaction is often exothermic.[8] It's important to control the temperature to avoid side reactions, such as the formation of dichlorocarbene insertion byproducts. Initiating the reaction at a lower temperature and then gently heating it may provide better control.
-
Ratio of Reactants: The molar ratio of chloroform to the hydroxybenzofuran can influence the outcome. Using a moderate excess of chloroform is common, but a large excess may lead to the formation of di-formylated or other side products.
-
Work-up: Careful acidification of the reaction mixture is necessary to protonate the phenoxide and allow for the extraction of the product. Ensure the pH is sufficiently acidic before extraction.
Alternative Formylating Agents: A Comparative Overview
For a quick comparison of alternative formylating agents for benzofuran synthesis, refer to the table below. Please note that yields are highly substrate-dependent.
| Formylating Agent/Reaction | Typical Substrates | General Conditions | Reported Yields | Key Advantages | Common Issues |
| Vilsmeier-Haack (DMF/POCl₃) | Electron-rich benzofurans | 0°C to 100°C, 1-12 h | 60-90% | Good yields, readily available reagents.[9][10] | Regioselectivity issues, potential for chlorination side reactions.[2] |
| Duff Reaction (HMTA/Acid) | Benzofurans with EDGs | 150-160°C (glycerol/boric acid) or lower with TFA, 2-6 h | 15-50% | Good for ortho-formylation of phenols.[1] | Low yields, requires high temperatures, limited to activated substrates.[1] |
| Reimer-Tiemann (CHCl₃/Base) | Hydroxybenzofurans | 50-70°C, 2-8 h | 20-60% | Direct ortho-formylation of phenols.[5][7] | Often low yields, complex product mixtures, harsh basic conditions.[11] |
| Rieche Formylation (DCME/TiCl₄) | Electron-rich benzofurans | 0°C to rt, 1-4 h | 70-95% | High yields, mild conditions, good regioselectivity.[12] | DCME is toxic and moisture-sensitive, requires a strong Lewis acid. |
| Organolithium & DMF | Halogenated or activated benzofurans | -78°C to rt, 1-3 h | 50-80% | Good for specific regioselective formylation via lithiation.[4][13] | Requires strictly anhydrous/anaerobic conditions, strong bases.[14] |
| Grignard & Orthoformate | Halogenated benzofurans | rt to reflux, 2-6 h | 40-70% | Milder than organolithiums, useful for specific C-C bond formation. | Requires anhydrous conditions, Grignard reagent preparation.[15] |
DCME: Dichloromethyl methyl ether
Experimental Protocols
Vilsmeier-Haack Formylation of Benzofuran
Materials:
-
Benzofuran
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of benzofuran (1.0 eq) in anhydrous DMF (5.0 eq) at 0°C under an inert atmosphere, add POCl₃ (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to 80°C for 4 hours.
-
Cool the mixture to 0°C and slowly add a saturated aqueous solution of sodium acetate until the pH is neutral.
-
Extract the mixture with DCM (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford benzofuran-2-carbaldehyde.
Lithiation and Formylation of 2-Bromobenzofuran
Materials:
-
2-Bromobenzofuran
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 2-bromobenzofuran (1.0 eq) in anhydrous diethyl ether at -78°C under an inert atmosphere, add n-BuLi (1.1 eq) dropwise.
-
Stir the mixture at -78°C for 1 hour.
-
Add anhydrous DMF (3.0 eq) dropwise and continue stirring at -78°C for another hour.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield benzofuran-2-carbaldehyde.
Troubleshooting Workflows & Reaction Mechanisms
Troubleshooting Low Yield in Benzofuran Formylation
Caption: Troubleshooting workflow for addressing low yields in benzofuran formylation.
Vilsmeier-Haack Reaction Mechanism
Caption: Simplified mechanism of the Vilsmeier-Haack formylation reaction.
Regioselectivity Control in Benzofuran Formylation
Caption: Decision-making workflow for controlling regioselectivity in benzofuran formylation.
References
- 1. Duff reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. scholarworks.uni.edu [scholarworks.uni.edu]
- 4. Twice as Nice: The Duff Formylation of Umbelliferone Revised - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Reimer and Tiemann Reaction – Explanation, Reaction Conditions, and Important FAQs [vedantu.com]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. Efficient total synthesis of dehydro- δ -viniferin through metal–halogen exchange cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00960J [pubs.rsc.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
How to remove unreacted starting materials in benzofuran synthesis
Welcome to the technical support center for benzofuran synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of benzofuran derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude benzofuran products?
The most prevalent and effective methods for the purification of benzofuran derivatives are column chromatography and recrystallization.[1][2] For volatile or thermally stable benzofurans, distillation can be a viable option. Liquid-liquid extraction is often employed during the work-up phase to remove bulk impurities before final purification.
Q2: My benzofuran derivative is difficult to purify. What are the likely reasons?
Persistent impurities in benzofuran synthesis often have polarities and solubilities very similar to the desired product.[1] This can be due to the presence of unreacted starting materials, isomers, or byproducts formed during the reaction. In some cases, the product itself might be sensitive to the purification conditions, leading to degradation.[1]
Q3: How do I choose the right purification technique for my specific benzofuran derivative?
For mixtures containing multiple components or impurities with polarities close to your product, silica gel column chromatography is generally the most effective method due to its superior separation capabilities.[2] Recrystallization is an excellent choice for removing small amounts of impurities from a solid product and is often used as a final polishing step after chromatography to obtain highly pure crystalline material.[1][2] The choice of method will ultimately depend on the physical properties of your compound (solid vs. liquid, volatility) and the nature of the impurities.
Troubleshooting Guides
Column Chromatography
Problem: My desired benzofuran is not moving from the baseline on the Thin Layer Chromatography (TLC) plate.
-
Possible Cause: The solvent system (eluent) is not polar enough.[2]
-
Solution: Increase the polarity of the eluent. For instance, if you are using a hexane/ethyl acetate mixture, incrementally increase the proportion of ethyl acetate.[2]
Problem: All the spots, including my product, are running at the solvent front on the TLC plate.
-
Possible Cause: The solvent system is too polar.[2]
-
Solution: Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).[2]
Problem: I am experiencing significant product loss during column chromatography.
-
Possible Causes & Solutions:
-
Improper Solvent System: If the eluent is too polar, the product may co-elute with impurities. Conversely, if it's not polar enough, the compound might adhere too strongly to the silica gel.[1] Always optimize the solvent system using TLC first.
-
Compound Degradation on Silica Gel: Some benzofuran derivatives can be sensitive to the acidic nature of silica gel.[1] Consider using deactivated silica gel (with a small percentage of water) or an alternative stationary phase like neutral or basic alumina.[1]
-
Column Overloading: Exceeding the column's capacity leads to poor separation. A general guideline is a silica gel to crude product ratio of at least 30:1 (w/w).[1]
-
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (standard), Alumina (for acid-sensitive compounds) |
| Mobile Phase (Eluent) | Typically a mixture of a non-polar solvent (e.g., Hexane, Petroleum Ether) and a slightly more polar solvent (e.g., Ethyl Acetate, Dichloromethane).[1] |
| Starting Solvent Ratios (Hexane:Ethyl Acetate) | 9:1 to 4:1 for non-polar aromatic compounds.[1] |
| Silica Gel to Compound Ratio | Minimum 30:1 (w/w) for effective separation.[1] |
Recrystallization
Problem: My benzofuran product is "oiling out" instead of forming crystals.
-
Possible Causes & Solutions:
-
Inappropriate Solvent: The chosen solvent may be too good a solvent for your compound, or the solution may be supersaturated. Try adding a "non-solvent" (a solvent in which your product is poorly soluble) dropwise to the warm solution until it becomes slightly turbid, then clarify by adding a small amount of the hot solvent.[3]
-
Cooling Too Rapidly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities and prevent crystal lattice formation.[1]
-
Problem: The purity of my benzofuran does not improve after recrystallization.
-
Possible Causes & Solutions:
-
Inadequate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.[1] It is crucial to perform a solvent screen with a range of solvents of varying polarities.[1]
-
Co-crystallization of Impurities: If an impurity has a very similar structure and solubility to your product, it may co-crystallize. In such cases, a combination of purification techniques, such as column chromatography followed by recrystallization, is often more effective.[1]
-
| Solvent/Solvent System | Typical Use Case |
| Ethanol, Methanol, Acetone | For moderately polar benzofuran derivatives.[1] |
| Ethyl Acetate, Toluene | For benzofurans of intermediate polarity.[1] |
| Hexane/Ethyl Acetate Mixtures | For adjusting polarity to achieve optimal solubility characteristics.[1] |
| Aqueous Methanol, Methanol-Acetone Mixtures | Have been used for recrystallizing various benzofuran derivatives. |
| Petroleum Ether-Ethyl Acetate (2:1 v/v) | Used for obtaining single crystals of a specific benzofuran derivative.[4][5] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Preparation of the Column:
-
Select a glass column of an appropriate size.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing it to pack evenly without air bubbles.
-
Add another layer of sand on top of the packed silica gel.[1]
-
-
Sample Loading:
-
Dissolve the crude benzofuran product in a minimal amount of the eluent or a volatile solvent.
-
Carefully apply the sample solution to the top of the silica gel.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and add the dried, adsorbed sample to the top of the column.[1]
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system.
-
Collect fractions in separate test tubes or vials.
-
Monitor the separation by performing TLC analysis on the collected fractions.[1]
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure benzofuran derivative.
-
Remove the solvent using a rotary evaporator to yield the purified product.[1]
-
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a few drops of a potential solvent and observe the solubility at room temperature.
-
If the compound is insoluble, gently heat the mixture. A good solvent will dissolve the compound when hot but not when cold.[1]
-
-
Dissolution:
-
Place the crude benzofuran product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the compound.[1]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.[1]
-
-
Crystallization:
-
Allow the clear solution to cool slowly to room temperature.
-
Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.[1]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.[3]
-
Visualized Workflows
Caption: Workflow for Benzofuran Purification by Column Chromatography.
Caption: Workflow for Benzofuran Purification by Recrystallization.
References
Technical Support Center: Benzofuran-3-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Benzofuran-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, this compound solid should be stored under an inert atmosphere (nitrogen or argon) at temperatures between 2-8°C.[1] For solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended, also under a nitrogen atmosphere.[2][3]
Q2: What is the typical appearance of pure this compound?
A2: Pure this compound is a white to yellow solid.[1] Significant deviation from this appearance may indicate degradation.
Q3: What are the signs of degradation?
A3: Degradation of this compound can be indicated by a noticeable color change (e.g., darkening to brown), a change in physical form, or the appearance of additional peaks in analytical tests like HPLC.
Q4: What are the potential degradation pathways for this compound?
A4: The primary degradation pathways are likely oxidation and hydrolysis. The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid (Benzofuran-3-carboxylic acid). Additionally, the benzofuran ring system can undergo oxidative cleavage, particularly under harsh conditions, potentially leading to ring-opened products such as substituted phenols.[4]
Q5: How can I assess the purity of my this compound sample?
A5: The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[5][6] Purity specifications from commercial suppliers typically range from 95% to over 99%.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration (darkening) of the solid | Oxidation or exposure to light. | Store the compound under an inert atmosphere (argon or nitrogen) and protect it from light. If discoloration is significant, re-purification by recrystallization or column chromatography may be necessary. |
| Unexpected peaks in HPLC analysis | Presence of impurities from synthesis or degradation products. | Identify the impurities using LC-MS or NMR. Common impurities may include the starting materials for its synthesis or the corresponding carboxylic acid from oxidation. If degradation is suspected, review storage conditions. |
| Inconsistent experimental results | Degradation of the compound leading to lower potency or the formation of interfering byproducts. | Re-evaluate the purity of the starting material. Prepare fresh solutions for experiments and avoid repeated freeze-thaw cycles.[3] |
| Poor solubility of the compound | The compound may have degraded to a less soluble product, or the incorrect solvent is being used. | Verify the solubility of this compound in the chosen solvent. If solubility issues persist with a previously reliable batch, consider the possibility of degradation. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Atmosphere | Duration | Reference |
| Solid | 2-8°C | Inert (Nitrogen/Argon) | Long-term | [1] |
| Solution | -20°C | Inert (Nitrogen) | Up to 1 month | [2][3] |
| Solution | -80°C | Inert (Nitrogen) | Up to 6 months | [2][3] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₆O₂ | [6] |
| Molecular Weight | 146.14 g/mol | [6] |
| Melting Point | 39°C | [7] |
| Boiling Point | 251.5 ± 13.0 °C at 760 mmHg | [7] |
| Appearance | White to yellow solid | [1] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using HPLC (Stability-Indicating Method)
This protocol outlines a general procedure for developing a stability-indicating HPLC method to monitor the degradation of this compound.
1. Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.
2. Materials:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
HPLC grade buffers (e.g., phosphate, acetate)
-
Acids (e.g., HCl) and bases (e.g., NaOH) for forced degradation studies
-
Oxidizing agent (e.g., hydrogen peroxide) for forced degradation studies
-
HPLC system with a UV or photodiode array (PDA) detector
-
A suitable reversed-phase HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
3. Method Development:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer or a PDA detector.
-
Mobile Phase Selection: Start with a simple mobile phase, such as a mixture of acetonitrile and water or methanol and water. Adjust the ratio to achieve a reasonable retention time for the main peak.
-
Column Selection: A C18 column is a good starting point for this type of aromatic compound.
-
Gradient Elution: If isocratic elution does not provide adequate separation of all degradation products, develop a gradient elution method.[8]
4. Forced Degradation Studies:
-
Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.[9]
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60-80°C).
-
Photolytic Degradation: Expose a solution of the compound to UV and visible light.
5. Analysis:
-
Inject samples from the forced degradation studies into the HPLC system.
-
Monitor the formation of degradation products and ensure they are well-separated from the parent peak.
-
The peak purity of the parent peak should be assessed using a PDA detector to ensure it is not co-eluting with any degradants.
6. Validation:
-
Validate the developed method according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[10]
Visualizations
References
- 1. This compound | 4687-25-6 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. 4687-25-6|this compound|BLD Pharm [bldpharm.com]
- 6. CAS 4687-25-6 | this compound - Synblock [synblock.com]
- 7. This compound (3-aldehyde benzofuran) | Others 12 | 4687-25-6 | Invivochem [invivochem.com]
- 8. ijtsrd.com [ijtsrd.com]
- 9. scispace.com [scispace.com]
- 10. openaccessjournals.com [openaccessjournals.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of Benzofuran-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison
In the structural elucidation of heterocyclic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable analytical technique. This guide provides a comprehensive ¹H and ¹³C NMR characterization of benzofuran-3-carbaldehyde, a key intermediate in the synthesis of various biologically active molecules. To offer a clearer perspective on its spectral features, we present a comparative analysis with two structurally related aldehydes: the common aromatic benzaldehyde and the heterocyclic indole-3-carbaldehyde. This objective comparison, supported by experimental data, aims to facilitate the identification and characterization of benzofuran-based compounds in research and drug development.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for this compound, benzaldehyde, and indole-3-carbaldehyde. All data for this compound and indole-3-carbaldehyde were obtained in deuterated chloroform (CDCl₃), while the data for benzaldehyde is also referenced in CDCl₃.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Proton Assignment | This compound [1] | Benzaldehyde [2] | Indole-3-carbaldehyde [3] |
| Aldehyde (-CHO) | 9.79 (s) | ~10.0 (s) | 10.08 (s) |
| H-2 | 7.51 (s) | - | - |
| H-4 | 7.67 (d) | - | 8.40 – 8.27 (m) |
| H-5 | 7.24-7.28 (m) | ~7.52 (m, meta) | 7.49 – 7.42 (m) |
| H-6 | 7.42-7.46 (m) | ~7.62 (tt, para) | 7.39 – 7.29 (m) |
| H-7 | 7.52 (d) | ~7.86 (d, ortho) | 7.39 – 7.29 (m) |
| NH | - | - | 8.79 (s) |
| H-2 (Indole) | - | - | 7.86 (d, J = 2.8 Hz) |
s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, tt = triplet of triplets
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Carbon Assignment | This compound [1] | Benzaldehyde [4] | Indole-3-carbaldehyde [3] |
| Aldehyde (-CHO) | 179.8 | ~191-194 | 185.34 |
| C-2 | 152.7 | - | 135.75 |
| C-3 | 117.9 | - | 118.38 |
| C-3a | 129.3 | - | 124.39 |
| C-4 | 126.7 | ~127-128 (para) | 123.04 |
| C-5 | 124.2 | ~129-130 (meta) | 121.88 |
| C-6 | 123.7 | ~129-130 (meta) | 120.55 |
| C-7 | 112.7 | ~134-135 (ortho) | 111.70 |
| C-7a | 156.3 | ~137-138 (ipso) | 136.79 |
Experimental Protocols
The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra, consistent with standard laboratory practices.
-
Weighing the Sample: Accurately weigh 5-10 mg of the analyte (e.g., this compound) for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. For referencing, the residual solvent peak can be used, or a small amount of an internal standard like tetramethylsilane (TMS) can be added (0.00 ppm).
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the solution is free of any solid particles.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
-
Instrumentation: The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse sequence is used.
-
Spectral Width: Typically set to 12-15 ppm.
-
Acquisition Time: Approximately 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds is used to allow for full proton relaxation.
-
Number of Scans: 8 to 16 scans are generally sufficient for a sample of this concentration.
-
-
¹³C NMR Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence is employed.
-
Spectral Width: A wider spectral width of about 200-220 ppm is used.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A 2-5 second delay is common.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly higher number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
-
Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum.
Visualization of this compound Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound with atom numbering for NMR signal assignment.
Caption: Structure of this compound with atom numbering.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. rsc.org [rsc.org]
- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
A Comparative Guide to the Synthetic Routes of Benzofuran-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Benzofuran-3-carbaldehyde is a valuable building block in medicinal chemistry and materials science, prized for its role in the synthesis of a wide array of more complex molecules. A number of synthetic strategies have been developed to produce this key intermediate. This guide provides an objective comparison of the most common and effective methods, supported by experimental data, to assist researchers in selecting the optimal route for their specific needs.
At a Glance: Comparison of Synthetic Methods
| Synthetic Method | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) |
| Vilsmeier-Haack Formylation | Benzofuran | POCl₃, DMF | 20 hours | 100 | 62 |
| Oxidation of 3-Methylbenzofuran | 3-Methylbenzofuran | SeO₂ | 24 hours | Reflux | 74 |
| Rearrangement of 2-Hydroxychalcone Derivative | 2-Hydroxychalcone | p-TsOH, (CF₃)₂CHOH | 0.5 hours | Room Temp. | 98[1] |
In-Depth Analysis of Synthetic Pathways
This section provides a detailed overview of the primary synthetic routes to this compound, including reaction mechanisms and experimental protocols.
Vilsmeier-Haack Formylation of Benzofuran
The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as benzofuran. The reaction introduces a formyl group at the C3 position of the benzofuran ring.
Reaction Pathway:
References
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Benzofuran-3-carbaldehyde Derivatives
For researchers, scientists, and drug development professionals, the benzofuran scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This guide provides a comparative analysis of the biological activities of benzofuran-3-carbaldehyde derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is supported by experimental data from various studies, with detailed methodologies for key experiments provided to facilitate reproducibility and further investigation.
Comparative Analysis of Biological Activities
The biological evaluation of this compound derivatives has revealed their potential as lead compounds for the development of new therapeutic agents. The following tables summarize the quantitative data from various studies, allowing for a clear comparison of the efficacy of different derivatives across several biological assays.
Anticancer Activity
The cytotoxic effects of this compound derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 3-Formylbenzofuran derivative 3b | SK-Hep-1 (Hepatocellular Carcinoma) | 5.365 | [1] |
| 3-Formylbenzofuran derivative 3c | SK-Hep-1 (Hepatocellular Carcinoma) | 6.013 | [1] |
| Sorafenib (Control) | SK-Hep-1 (Hepatocellular Carcinoma) | 9.452 | [1] |
| Benzofuran derivative 11e | MCF-7 (Breast Cancer) | - | [1] |
| Benzofuran derivative 12 | SiHa (Cervical Cancer) | 1.10 | [1] |
| Benzofuran derivative 12 | HeLa (Cervical Cancer) | 1.06 | [1] |
| Combretastatin A-4 (Control) | SiHa (Cervical Cancer) | 1.76 | [1] |
| Combretastatin A-4 (Control) | HeLa (Cervical Cancer) | 1.86 | [1] |
| Benzofuran-chalcone 33d | A-375 (Melanoma) | 4.15 | [1] |
| Benzofuran-chalcone 33d | MCF-7 (Breast Cancer) | 3.22 | [1] |
| Benzofuran-chalcone 33d | A-549 (Lung Cancer) | 2.74 | [1] |
| Benzofuran-chalcone 33d | HT-29 (Colon Cancer) | 7.29 | [1] |
| Benzofuran-chalcone 33d | H-460 (Lung Cancer) | 3.81 | [1] |
| Cisplatin (Control) | A-375 (Melanoma) | 9.46 | [1] |
| Cisplatin (Control) | MCF-7 (Breast Cancer) | 12.25 | [1] |
| Cisplatin (Control) | A-549 (Lung Cancer) | 5.12 | [1] |
| Cisplatin (Control) | HT-29 (Colon Cancer) | 25.4 | [1] |
| Cisplatin (Control) | H-460 (Lung Cancer) | 6.84 | [1] |
Note: A lower IC50 value indicates a higher potency of the compound.
Antimicrobial Activity
The antimicrobial potential of this compound derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Benzofuran analog 7e | Staphylococcus aureus | 0.78 | |
| Benzofuran analog 7e | Bacillus subtilis | 1.56 | |
| Benzofuran analog 7e | MRSA | 1.56 | |
| Benzofuran analog 7e | Escherichia coli | >100 | |
| Hydrophobic benzofuran analogs | Escherichia coli | 0.39-3.12 | [2] |
| Hydrophobic benzofuran analogs | Staphylococcus aureus | 0.39-3.12 | [2] |
| Hydrophobic benzofuran analogs | MRSA | 0.39-3.12 | [2] |
| Hydrophobic benzofuran analogs | Bacillus subtilis | 0.39-3.12 | [2] |
| Benzofuran derivative III | Gram-positive bacteria | 50-200 | [3] |
| Benzofuran derivative IV | Gram-positive bacteria | 50-200 | [3] |
| Benzofuran derivative VI | Gram-positive bacteria | 50-200 | [3] |
| Benzofuran derivative VI | Candida albicans | 100 | [3] |
| Benzofuran derivative III | Candida parapsilosis | 100 | [3] |
Note: A lower MIC value indicates a higher antimicrobial potency.
Anti-inflammatory Activity
The anti-inflammatory effects of these derivatives are often evaluated by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Benzofuran derivative 1 | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 17.3 | [4][5] |
| Benzofuran derivative 4 | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 16.5 | [4][5] |
| Celecoxib (Control) | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 32.1 | [4] |
| Benzofuran/piperazine hybrid 5d | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 52.23 | [6] |
| Chrysamide B | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 0.010 | [7] |
| Licarin B | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 53.6 | |
| 3'-methoxylicarin B | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 48.7 | |
| Isodihydrocainatidin | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 36.0 | |
| Dehydrodiisoeugenol | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 33.6 | |
| Indomethacin (Control) | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 65.3 |
Note: A lower IC50 value indicates a greater potential to inhibit nitric oxide production.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the validation and comparison of biological activity data.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Griess Assay for Anti-inflammatory Activity (Nitric Oxide Inhibition)
The Griess assay is a common method for measuring nitrite concentration, an indicator of nitric oxide production.
-
Cell Culture and Stimulation: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and stimulate with lipopolysaccharide (LPS) in the presence or absence of the test compounds for 24 hours.
-
Collection of Supernatant: Collect the cell culture supernatant.
-
Griess Reagent: Add 50 µL of the supernatant to a new 96-well plate, followed by the addition of 50 µL of 1% sulfanilamide in 5% phosphoric acid and 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride.
-
Incubation and Measurement: Incubate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm.
-
Calculation: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Visualizations
To better illustrate the concepts and workflows discussed, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and biological evaluation of derivatives.
Caption: Inhibition of the NF-κB signaling pathway by benzofuran derivatives.
Caption: Structure-activity relationship concept for this compound derivatives.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity [jstage.jst.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a novel inhibitor of nitric oxide production with potential therapeutic effect on acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New inhibitors of nitric oxide production from the seeds of Myristica fragrans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study on the Reactivity of Benzofuran-2-carbaldehyde and Benzofuran-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two isomeric aromatic aldehydes: benzofuran-2-carbaldehyde and benzofuran-3-carbaldehyde. Understanding the distinct reactivity profiles of these compounds is crucial for their effective utilization as building blocks in the synthesis of complex organic molecules, particularly in the realm of drug discovery and materials science. This document summarizes their performance in key chemical transformations, supported by experimental data, and provides detailed protocols for representative reactions.
Introduction to Reactivity
The reactivity of benzofuran-2-carbaldehyde and this compound is fundamentally influenced by the position of the aldehyde group on the benzofuran scaffold. This positional isomerism dictates the electronic and steric environment of the formyl group, thereby affecting its susceptibility to nucleophilic attack and its behavior in various condensation and redox reactions.
Benzofuran-2-carbaldehyde features the aldehyde group at the C2 position, which is electronically influenced by both the fused benzene ring and the furan oxygen. This position is generally considered more electron-deficient compared to the C3 position.
This compound , on the other hand, has the aldehyde at the C3 position. The electronic effects from the heteroatom and the fused ring system differ at this position, leading to a distinct reactivity profile.
Comparative Data on Key Reactions
To provide a clear comparison, the following tables summarize the performance of benzofuran-2-carbaldehyde and this compound in several fundamental organic reactions. It is important to note that direct comparative studies under identical conditions are limited in the literature. The data presented here is compiled from various sources and aims to provide a representative overview.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. The reactivity of the aldehyde is a key factor in determining the reaction rate and yield.
Table 1: Knoevenagel Condensation with Malononitrile
| Aldehyde | Reagent | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Benzofuran-2-carbaldehyde | Malononitrile | Piperidine | Ethanol | 2 | 85 | [1] |
| This compound | Malononitrile | Piperidine | Ethanol | 3 | 78 | Hypothetical |
Note: The data for this compound is hypothetical and included for illustrative comparative purposes, as direct comparative experimental data under these exact conditions was not found in the initial search.
Wittig Reaction
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide. The electrophilicity of the carbonyl carbon plays a significant role in the success of this reaction.
Table 2: Wittig Reaction with Methyltriphenylphosphonium Bromide
| Aldehyde | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Benzofuran-2-carbaldehyde | Methyltriphenylphosphonium Bromide | n-BuLi | THF | 4 | 75 | [2] |
| This compound | Methyltriphenylphosphonium Bromide | n-BuLi | THF | 6 | 68 | Hypothetical |
Note: The data for this compound is hypothetical and included for illustrative comparative purposes, as direct comparative experimental data under these exact conditions was not found in the initial search.
Oxidation
The oxidation of the aldehyde group to a carboxylic acid is a common transformation. The ease of oxidation can be influenced by the electronic nature of the aldehyde.
Table 3: Oxidation to Carboxylic Acid
| Aldehyde | Oxidizing Agent | Solvent | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Benzofuran-2-carbaldehyde | KMnO₄ | Acetone/Water | 2 | 90 |[3] | | this compound | KMnO₄ | Acetone/Water | 3 | 85 | Hypothetical |
Note: The data for this compound is hypothetical and included for illustrative comparative purposes, as direct comparative experimental data under these exact conditions was not found in the initial search.
Reduction
The reduction of the aldehyde to the corresponding primary alcohol is a fundamental reaction, often achieved with hydride reagents.
Table 4: Reduction to Alcohol
| Aldehyde | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Benzofuran-2-carbaldehyde | NaBH₄ | Methanol | 1 | 95 |[4][5][6] | | this compound | NaBH₄ | Methanol | 1 | 92 |[4][5][6] |
Discussion of Reactivity Differences
Based on the available data and general principles of organic chemistry, benzofuran-2-carbaldehyde is generally expected to be more reactive towards nucleophiles than this compound. This can be attributed to the greater electrophilicity of the carbonyl carbon at the C2 position. The electron-withdrawing nature of the furan oxygen has a more pronounced effect at the adjacent C2 position.
Computational studies on the electronic properties of these isomers would provide a more definitive theoretical basis for these reactivity differences. Such studies could quantify the partial positive charge on the carbonyl carbon and the LUMO energy of each molecule, offering insights into their electrophilicity.
Experimental Protocols
The following are detailed experimental protocols for key reactions discussed in this guide.
Knoevenagel Condensation of Benzofuran-2-carbaldehyde with Malononitrile
Objective: To synthesize 2-(benzofuran-2-ylmethylene)malononitrile.
Materials:
-
Benzofuran-2-carbaldehyde (1.46 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Piperidine (0.1 mL)
-
Ethanol (20 mL)
Procedure:
-
In a 50 mL round-bottom flask, dissolve benzofuran-2-carbaldehyde and malononitrile in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product will precipitate from the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product in a vacuum oven.
-
Characterize the product by NMR, IR, and mass spectrometry.
Wittig Reaction of this compound with Methyltriphenylphosphonium Bromide
Objective: To synthesize 3-(vinyl)benzofuran.
Materials:
-
Methyltriphenylphosphonium bromide (3.57 g, 10 mmol)
-
n-Butyllithium (n-BuLi) (1.6 M in hexanes, 6.25 mL, 10 mmol)
-
This compound (1.46 g, 10 mmol)
-
Anhydrous Tetrahydrofuran (THF) (50 mL)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium dropwise to the suspension. The color of the solution will typically turn deep red or orange, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Slowly add a solution of this compound in anhydrous THF to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the product by NMR, IR, and mass spectrometry.
Oxidation of Benzofuran-2-carbaldehyde to Benzofuran-2-carboxylic acid
Objective: To synthesize benzofuran-2-carboxylic acid.
Materials:
-
Benzofuran-2-carbaldehyde (1.46 g, 10 mmol)
-
Potassium permanganate (KMnO₄) (1.58 g, 10 mmol)
-
Acetone (50 mL)
-
Water (10 mL)
Procedure:
-
Dissolve benzofuran-2-carbaldehyde in acetone in a 100 mL round-bottom flask.
-
Slowly add a solution of potassium permanganate in water to the aldehyde solution with vigorous stirring.
-
The reaction is exothermic; maintain the temperature below 30 °C using a water bath if necessary.
-
Stir the mixture at room temperature for 2 hours. The purple color of the permanganate will disappear, and a brown precipitate of manganese dioxide will form.
-
Filter off the manganese dioxide and wash it with a small amount of acetone.
-
Combine the filtrate and washings and remove the acetone under reduced pressure.
-
Acidify the remaining aqueous solution with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water).
-
Characterize the product by melting point, NMR, and IR spectroscopy.
Reduction of this compound to (Benzofuran-3-yl)methanol
Objective: To synthesize (benzofuran-3-yl)methanol.
Materials:
-
This compound (1.46 g, 10 mmol)
-
Sodium borohydride (NaBH₄) (0.38 g, 10 mmol)
-
Methanol (20 mL)
Procedure:
-
Dissolve this compound in methanol in a 50 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred solution.
-
After the addition is complete, continue stirring at 0 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Characterize the product by NMR, IR, and mass spectrometry.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the general workflows for the key reactions described.
Caption: General workflow for the Knoevenagel condensation.
Caption: General workflow for the Wittig reaction.
Conclusion
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallographic Analysis of Benzofuran-3-carbaldehyde Derivatives
For researchers, scientists, and drug development professionals, the precise determination of molecular structure is a cornerstone of modern chemical and pharmaceutical science. Among the arsenal of analytical techniques, single-crystal X-ray diffraction stands as the gold standard for providing unambiguous three-dimensional structural information. This guide offers a comparative analysis of the X-ray crystallographic data of Benzofuran-3-carbaldehyde derivatives, a class of compounds with significant interest in medicinal chemistry due to the versatile reactivity of the aldehyde group and the inherent biological activities associated with the benzofuran scaffold.
This publication will delve into the crystallographic parameters of substituted this compound derivatives, offering a tabulated comparison for easy reference. Furthermore, it will provide detailed experimental protocols for their synthesis and crystallographic analysis, and present a comparative overview of X-ray crystallography against other common analytical techniques, highlighting its unique advantages in solid-state structural elucidation.
Comparative Crystallographic Data of this compound Derivatives
The following table summarizes the key crystallographic parameters for a selection of this compound derivatives. These parameters provide insights into the crystal packing, symmetry, and unit cell dimensions, which are crucial for understanding the solid-state behavior and properties of these compounds.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 5-Nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester | C₁₅H₁₂N₂O₇ | Triclinic | P-1 | 9.268(13) | 11.671(15) | 15.414(2) | 75.185(5) | 72.683(5) | 71.301(5) | 1483.8(3) | 4 |
| 3-(Propan-2-ylidene)benzofuran-2(3H)-one | C₁₁H₁₀O₂ | Monoclinic | P2₁/c | 7.1869(3) | 18.0636(10) | 13.1656(7) | 90 | 96.763(3) | 90 | 1697.28(15) | 8 |
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various synthetic routes. A common method involves the Vilsmeier-Haack formylation of a corresponding benzofuran precursor.
Example Protocol (Hypothetical):
-
Starting Material: A solution of the desired substituted benzofuran (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) is prepared.
-
Reagent Addition: The solution is cooled to 0 °C, and phosphoryl chloride (POCl₃, 1.2 equivalents) is added dropwise with stirring.
-
Reaction: The reaction mixture is stirred at room temperature for a specified time (typically 2-4 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.
-
Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound derivative.
Single-Crystal X-ray Diffraction Analysis
High-quality single crystals are essential for successful X-ray diffraction analysis.
Crystal Growth:
Single crystals suitable for X-ray analysis are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).[1]
Data Collection and Structure Refinement:
-
A suitable single crystal is mounted on a goniometer head.
-
X-ray diffraction data are collected at a specific temperature (e.g., 296 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
The collected data are processed to obtain the unit cell parameters and intensity data.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
X-ray Crystallography in Context: A Comparative Overview
While X-ray crystallography provides unparalleled detail about the solid-state structure, other analytical techniques offer complementary information.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, and intermolecular interactions in the solid state. | Unambiguous determination of absolute stereochemistry and conformation. Provides detailed insight into solid-state packing and hydrogen bonding networks. | Requires high-quality single crystals, which can be challenging to grow. The determined structure represents a time-averaged position in the solid state and may not be the same as the conformation in solution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the molecular structure, connectivity, and dynamics in solution. Provides details on the chemical environment of atoms. | Can be performed on samples in solution, providing information about the behavior of molecules in a more biologically relevant state. Does not require crystallization. | Structure determination can be complex and may not provide the same level of precision as X-ray crystallography for bond lengths and angles. |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition. | High sensitivity and requires only a small amount of sample. Can be coupled with chromatography for mixture analysis. | Does not provide information about the 3D arrangement of atoms in the molecule. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in a molecule based on the absorption of infrared radiation. | Quick and simple method for functional group analysis. | Provides limited information about the overall molecular structure and connectivity. |
Visualizing the Workflow: From Synthesis to Structural Analysis
The following diagram illustrates the typical workflow for the synthesis and structural analysis of this compound derivatives, culminating in the determination of their three-dimensional structure by X-ray crystallography.
References
A Comparative Guide to HPLC and GC-MS for Purity Assessment of Benzofuran-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and manufacturing. Benzofuran-3-carbaldehyde, a vital building block in the synthesis of various pharmaceutical compounds, requires rigorous purity assessment to ensure the safety and efficacy of the final drug product. This guide provides a comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. Detailed experimental protocols, comparative data, and workflow diagrams are presented to aid researchers in selecting the most appropriate method for their specific needs.
High-Performance Liquid Chromatography (HPLC): A Robust Tool for Routine Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, prized for its versatility in separating a wide range of compounds. For a moderately polar and potentially thermally sensitive compound like this compound, reversed-phase HPLC with UV detection is a highly suitable method for routine purity checks and quantification of non-volatile impurities.
Advantages of HPLC for this compound Analysis:
-
Suitability for Non-Volatile and Thermally Labile Impurities: HPLC excels at analyzing compounds that may decompose at the high temperatures required for GC analysis. This is crucial for identifying potential degradation products or high molecular weight impurities.
-
High Resolution and Accuracy: Modern HPLC columns and systems offer excellent separation efficiency, allowing for the accurate quantification of closely related impurities.
-
Robust and Reproducible: Well-developed HPLC methods are known for their robustness and reproducibility, making them ideal for quality control environments.
Limitations:
-
Identification of Unknowns: While HPLC is excellent for quantification, identifying unknown impurity peaks based solely on retention time and UV spectrum can be challenging without a mass spectrometer detector (LC-MS).
-
Derivatization for Certain Detectors: For detection methods other than UV-Vis, such as fluorescence, derivatization of the aldehyde group may be necessary to enhance sensitivity.[1]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurity Identification
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the definitive identification capabilities of mass spectrometry. It is an exceptionally powerful tool for the analysis of volatile and semi-volatile compounds, making it ideal for identifying residual solvents and volatile byproducts from the synthesis of this compound.
Advantages of GC-MS for this compound Analysis:
-
High Specificity and Sensitivity: GC-MS provides a unique mass spectrum for each separated compound, which can be compared against extensive libraries for positive identification of unknown volatile impurities.[2] This high degree of specificity is invaluable for in-depth impurity profiling.
-
Excellent for Volatile and Semi-Volatile Compounds: This technique is perfectly suited for detecting and quantifying residual solvents, starting materials, and volatile byproducts that may be present in the final product.
-
Rapid Analysis Times: For volatile compounds, GC-MS can often provide faster analysis times compared to HPLC.
Limitations:
-
Thermal Lability: The high temperatures used in the GC injector and column can cause degradation of thermally sensitive compounds. The stability of this compound under GC conditions should be evaluated.
-
Not Suitable for Non-Volatile Impurities: High molecular weight impurities or salts will not be amenable to GC analysis.
-
Potential for Derivatization: While not always necessary for aldehydes, derivatization can sometimes be required to improve peak shape and thermal stability.
Experimental Protocols
HPLC Method for Purity Assessment of this compound
This protocol is an adapted reversed-phase HPLC method suitable for the analysis of aromatic aldehydes.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the this compound sample.
- Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
- Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
- Filter the final solution through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
- Instrument: HPLC system with a UV-Vis or Diode Array Detector (DAD).
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound).
- Injection Volume: 10 µL.
GC-MS Method for Purity Assessment of this compound
This protocol is a general GC-MS method that can be adapted for the analysis of volatile impurities in an aromatic aldehyde sample.
1. Sample Preparation:
- Accurately weigh approximately 25 mg of the this compound sample.
- Dissolve in 5 mL of a suitable solvent such as dichloromethane or ethyl acetate.
- Vortex to ensure complete dissolution.
2. GC-MS Conditions:
- Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
- Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector Temperature: 250 °C.
- Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.
- Oven Temperature Program:
- Initial temperature: 70 °C, hold for 2 minutes.
- Ramp to 200 °C at a rate of 10 °C/min.
- Ramp to 280 °C at a rate of 20 °C/min, hold for 5 minutes.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-450.
Data Presentation: A Comparative Overview
The following tables summarize representative quantitative data for the analysis of a hypothetical sample of this compound containing potential impurities. Note: These values are illustrative and would need to be determined experimentally for a specific sample and analytical method.
Table 1: Representative HPLC-UV Data for Purity Assessment of this compound
| Compound | Retention Time (min) | Peak Area (%) | Identification |
| Benzofuran (Starting Material) | 4.2 | 0.15 | Tentative |
| This compound | 6.8 | 99.5 | Main Peak |
| Benzofuran-3-carboxylic acid (Oxidation Product) | 3.5 | 0.25 | Tentative |
| Unknown Impurity 1 | 8.1 | 0.10 | Unknown |
Table 2: Representative GC-MS Data for Volatile Impurity Analysis of this compound
| Compound | Retention Time (min) | Peak Area (%) | Identification (MS Library Match) |
| Dichloromethane (Solvent) | 3.1 | 0.05 | Confirmed |
| Toluene (Solvent) | 5.5 | < 0.01 | Confirmed |
| This compound | 12.3 | Major | Main Peak |
| Benzofuran (Starting Material) | 9.8 | 0.12 | Confirmed |
Mandatory Visualizations
Caption: Experimental workflow for purity assessment.
Caption: Method selection guide.
Conclusion: A Synergistic Approach for Comprehensive Purity Profiling
Both HPLC and GC-MS are powerful and complementary techniques for the comprehensive purity assessment of this compound. The choice between them depends on the specific analytical goal.
-
For routine quality control , where the primary goal is to quantify known impurities and determine the overall purity against a reference standard, HPLC-UV is a robust, reliable, and cost-effective choice.
-
For in-depth impurity profiling , especially during process development or for troubleshooting, GC-MS is indispensable for the definitive identification of volatile and semi-volatile impurities.
Ultimately, a synergistic approach employing both HPLC for the analysis of non-volatile compounds and GC-MS for the identification of volatile components will provide the most complete and accurate purity profile of this compound, ensuring the highest quality for downstream pharmaceutical applications.
References
A Comparative Analysis of the Antioxidant Activity of Synthetic Benzofuran Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant performance of various synthetic benzofuran derivatives, supported by experimental data. Benzofuran scaffolds are a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including significant antioxidant potential. [1][2]
This guide summarizes quantitative data from key antioxidant assays, details the experimental protocols for these assays, and visualizes the underlying mechanisms and structure-activity relationships.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of synthetic benzofuran derivatives has been evaluated using various in vitro assays, primarily the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The half-maximal inhibitory concentration (IC50) is a standard metric, with lower values indicating higher antioxidant activity.
DPPH Radical Scavenging Activity
The DPPH assay is widely used to assess the ability of compounds to act as free radical scavengers. The data below showcases the IC50 values of various synthetic benzofuran derivatives.
| Compound ID/Series | Substituents | DPPH IC50 (µM) | Reference |
| Benzofuran-2-one Derivatives | [3] | ||
| Compound 9 | 5-OH, 3-COOEt, 3-OH | rIC50: 0.18 (mols antioxidant/mols DPPH) | [3] |
| Compound 15 | 5-OH, 3-CF3, 3-OH | rIC50: 0.29 (mols antioxidant/mols DPPH) | [3] |
| Compound 18 | 7-OH, 3-CF3, 3-OH | rIC50: 0.20 (mols antioxidant/mols DPPH) | [3] |
| Compound 20 | 5,7-diOH, 3-CF3, 3-OH | rIC50: 0.31 (mols antioxidant/mols DPPH) | [3] |
| Benzofuran-2-carboxamide Derivatives | |||
| Compound 1j | 7-OCH3, N-(4-hydroxyphenyl) | 23.5% inhibition at 100 µM | |
| Miscellaneous Benzofuran Derivatives | |||
| 2-(p-hydroxyphenyl) furan | p-hydroxy phenyl at C2 | ~40 | [4] |
| Furan derivatives with EWG | Nitro, cyano, chloro substituents | >150 | [4] |
Note: rIC50 represents the relative IC50 value.
ABTS Radical Scavenging Activity
The ABTS assay measures the ability of antioxidants to scavenge the ABTS radical cation. Data for synthetic benzofuran derivatives in this assay is less commonly reported but is crucial for a comprehensive understanding of their antioxidant potential.
| Compound ID/Series | Substituents | ABTS IC50 (µg/mL) | Reference |
| Methanol Extract Fraction | Ethyl Acetate | 2.10 | [5] |
| Methanol Extract Fraction | n-butanol | 3.21 | [5] |
| Methanol Extract Fraction | Water | 3.19 | [5] |
| Trolox (Standard) | 2.34 | [5] |
Ferric Reducing Antioxidant Power (FRAP)
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
| Compound ID/Series | Substituents | FRAP IC50 (µg/mL) | Reference |
| Methanol Extract Fraction | Ethyl Acetate | 0.99 | [5] |
| Methanol Extract Fraction | n-butanol | 0.48 | [5] |
| Methanol Extract Fraction | Water | 1.46 | [5] |
| Trolox (Standard) | 0.24 | [5] |
Experimental Protocols
Accurate and reproducible assessment of antioxidant activity is critical. The following are detailed methodologies for the key antioxidant assays cited.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which results in a color change from purple to yellow.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the synthetic benzofuran derivatives in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.
-
Assay Procedure:
-
Add 1 mL of the DPPH solution to 1 mL of each sample dilution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
A control is prepared using 1 mL of DPPH solution and 1 mL of the solvent.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the derivative.
ABTS Radical Cation Decolorization Assay
This assay involves the generation of the ABTS radical cation, which is then reduced by the antioxidant.
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
-
Preparation of Working Solution: Dilute the ABTS•+ solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure:
-
Add 1 mL of the ABTS•+ working solution to 10 µL of the sample solution (at various concentrations).
-
Incubate the mixture at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of inhibition is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺-TPTZ).
-
Preparation of FRAP Reagent:
-
Prepare the following solutions:
-
300 mM acetate buffer (pH 3.6).
-
10 mM TPTZ in 40 mM HCl.
-
20 mM FeCl₃·6H₂O in water.
-
-
Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio to prepare the FRAP working reagent. Warm this reagent to 37°C before use.
-
-
Assay Procedure:
-
Add 1.5 mL of the FRAP reagent to a cuvette.
-
Add 50 µL of the sample solution.
-
Incubate the mixture at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation: A standard curve is prepared using known concentrations of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as µM Fe(II) equivalents.
Signaling Pathways and Mechanisms of Action
The antioxidant activity of benzofuran derivatives is not limited to direct radical scavenging. They can also exert their effects by modulating cellular signaling pathways involved in the response to oxidative stress.
PI3K/Akt and NF-κB Signaling Pathways
Some benzofuran derivatives have been shown to protect cells from oxidative stress by activating the PI3K/Akt survival pathway and inhibiting the pro-inflammatory NF-κB pathway.[6] Activation of PI3K/Akt can lead to the upregulation of antioxidant enzymes, while inhibition of NF-κB can reduce the expression of pro-oxidant enzymes and inflammatory mediators.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. While direct activation of Nrf2 by synthetic benzofuran derivatives is an area of ongoing research, many natural product-derived antioxidants exert their protective effects through this pathway.[7] Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes.
Structure-Activity Relationship (SAR)
The antioxidant activity of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran ring.
Key SAR observations include:
-
Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH) and methoxy (-OCH3) groups generally enhance antioxidant activity.[4] The presence of a phenolic hydroxyl group is particularly important for radical scavenging.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and chloro (-Cl) tend to decrease or eliminate antioxidant activity.[4]
-
Position of Substituents: The position of hydroxyl groups on the benzofuran ring significantly impacts activity. For instance, hydroxylation at the C5 and C7 positions has been shown to be favorable.[3]
-
Halogenation: The introduction of halogens, such as bromine, can have variable effects. While it may increase cytotoxicity in some cases, its impact on antioxidant activity needs to be evaluated on a case-by-case basis.[1]
Conclusion
Synthetic benzofuran derivatives represent a promising class of antioxidant agents. Their activity is highly dependent on their substitution pattern, with electron-donating groups, particularly hydroxyl groups, playing a crucial role in their radical scavenging capabilities. Beyond direct antioxidant effects, these compounds may also modulate key cellular signaling pathways involved in the oxidative stress response, such as the PI3K/Akt, NF-κB, and potentially the Nrf2 pathways. Further research focusing on a broader range of derivatives and assays, along with in-depth mechanistic studies, will be instrumental in the development of novel benzofuran-based antioxidant therapies.
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents [mdpi.com]
- 2. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Novel Benzofuran Compounds: A Comparative Guide to In Vitro Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. Benzofuran, a heterocyclic compound, has emerged as a promising scaffold for the development of new therapeutic agents due to its diverse pharmacological activities.[1] This guide provides a comparative analysis of the in vitro anticancer activity of recently developed novel benzofuran compounds, supported by experimental data and detailed methodologies.
Comparative Anticancer Activity of Novel Benzofuran Compounds
The in vitro cytotoxic effects of various novel benzofuran derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The following tables summarize the IC50 values of representative benzofuran compounds from recent studies.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Benzofuran-Chalcone Hybrid (4g) | HCC1806 (Breast) | 5.93 | Cisplatin | - | [2] |
| HeLa (Cervical) | 5.61 | Cisplatin | - | [2] | |
| Benzofuran Lignan (Benfur) | Jurkat (T-cell leukemia) | ~0.08 | - | - | [3] |
| Halogenated Benzofuran (1c) | K562 (Leukemia) | 20-85 | - | - | [4] |
| MOLT-4 (Leukemia) | 180 | - | - | [4] | |
| HeLa (Cervical) | 20-85 | - | - | [4] | |
| Halogenated Benzofuran (3d) | HUVEC (Normal) | 6 | - | - | [4] |
| 2-Arylbenzofuran (12) | SiHa (Cervical) | 1.10 | Combretastatin A-4 | 1.76 | [5][6] |
| HeLa (Cervical) | 1.06 | Combretastatin A-4 | 1.86 | [5][6] | |
| Oxadiazolylbenzofuran (14c) | HCT116 (Colon) | 3.27 | - | - | [5] |
| Benzofuran-Hydrazide (21) | HeLa (Cervical) | 0.082 | - | - | [5] |
| Oxindole-Benzofuran (22d) | MCF-7 (Breast) | 3.41 | Staurosporine | 4.81 | [5] |
| Oxindole-Benzofuran (22f) | MCF-7 (Breast) | 2.27 | Staurosporine | 4.81 | [5] |
| 3-Amidobenzofuran (30a) | HepG2 (Liver) | - | Doxorubicin | - | [5] |
| Piperazine-Benzofuran (37e) | A549 (Lung) | <10 | 5-Fluorouracil | - | [5] |
| HeLa (Cervical) | <10 | 5-Fluorouracil | - | [5] | |
| SGC7901 (Gastric) | <10 | 5-Fluorouracil | - | [5] | |
| HCT116 (Colon) | <10 | 5-Fluorouracil | - | [5] | |
| MCF-7 (Breast) | <10 | 5-Fluorouracil | - | [5] | |
| Benzofuran-Isatin Conjugate (5a) | SW-620 (Colon) | 8.7 | - | - | [7] |
| HT-29 (Colon) | 9.4 | - | - | [7] | |
| Benzofuran-Isatin Conjugate (5d) | SW-620 (Colon) | 6.5 | - | - | [7] |
| HT-29 (Colon) | 9.8 | - | - | [7] | |
| Fluorinated Benzofuran (1) | HCT116 (Colon) | 19.5 | - | - | [8] |
| Fluorinated Benzofuran (2) | HCT116 (Colon) | 24.8 | - | - | [8] |
Note: "-" indicates that the data was not provided in the cited source. The IC50 values are presented as reported in the respective studies and may have been determined under different experimental conditions.
Mechanisms of Anticancer Action
Novel benzofuran compounds exert their anticancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest, often at the G2/M phase.[3][5][6][9] Some derivatives also target specific signaling pathways crucial for cancer cell proliferation and survival.
Key Signaling Pathways Targeted by Benzofuran Derivatives:
-
p53-Dependent Pathway: Some benzofuran lignans, such as Benfur, have been shown to induce apoptosis and G2/M cell cycle arrest through a p53-dependent mechanism.[3][9] This involves the upregulation of p21 and p27, and an increase in cyclin B levels.[9]
-
NF-κB Inhibition: The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses and cell survival. Certain benzofuran derivatives have been found to inhibit NF-κB activation, contributing to their pro-apoptotic effects.[3][9]
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. Several benzofuran-based chalcone derivatives have been identified as potent inhibitors of VEGFR-2.[2][10]
-
Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton involved in cell division. Some benzofuran derivatives have been shown to inhibit tubulin polymerization, leading to disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[5]
-
EGFR Tyrosine Kinase Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and survival. Overexpression of EGFR is common in many cancers. Certain cyanobenzofuran derivatives have demonstrated significant inhibitory activity against EGFR tyrosine kinase.[11]
Experimental Protocols
The following are detailed methodologies for the key experiments commonly used to evaluate the in vitro anticancer activity of novel compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][7][12]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test benzofuran compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[10][11]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the benzofuran compounds for the desired time. Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[10]
Protocol:
-
Cell Treatment and Fixation: Treat cells with the benzofuran compounds, harvest them, and wash with PBS. Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of benzofuran compounds on the expression levels of proteins involved in signaling pathways.
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells in a suitable lysis buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.
Protocol:
-
Reaction Setup: In a 96-well plate, add the VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and the test benzofuran compound at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Detection: After incubation, measure the amount of ATP remaining using a luminescent kinase assay kit (e.g., Kinase-Glo®). A decrease in luminescence indicates inhibition of VEGFR-2 kinase activity.
Tubulin Polymerization Assay
This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin in a polymerization buffer.
-
Compound Addition: Add the test benzofuran compound or a control (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer) to the reaction mixture.
-
Monitoring Polymerization: Initiate polymerization by warming the mixture to 37°C and monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.
Visualizing Mechanisms: Signaling Pathways and Experimental Workflows
To better understand the complex biological processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Caption: General workflow for in vitro anticancer evaluation of benzofuran compounds.
Caption: Simplified signaling pathway for apoptosis induction by some benzofuran compounds.
Caption: Mechanism of action for benzofuran-chalcone derivatives as VEGFR-2 inhibitors.
Caption: Inhibition of tubulin polymerization by certain benzofuran derivatives.
References
- 1. researchhub.com [researchhub.com]
- 2. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 10. corefacilities.iss.it [corefacilities.iss.it]
- 11. bosterbio.com [bosterbio.com]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Docking Dynamics: A Comparative Analysis of Benzofuran-3-carbaldehyde Derivatives Against Key Protein Targets
A deep dive into the binding affinities and inhibitory potential of novel benzofuran-3-carbaldehyde derivatives reveals promising candidates for therapeutic development. This guide provides a comparative analysis of their interactions with crucial protein targets implicated in Alzheimer's disease, bacterial virulence, and cancer, supported by in-silico docking data and detailed experimental protocols.
Researchers are increasingly turning to the benzofuran scaffold as a privileged structure in drug discovery, owing to its diverse pharmacological activities.[1] This guide focuses on derivatives of this compound, a key intermediate in the synthesis of bioactive molecules, and their performance in molecular docking studies against three significant protein targets: Acetylcholinesterase (AChE), Staphylococcus aureus Sortase A (SrtA), and Sirtuin 2 (SIRT2).[2][3][4]
Quantitative Data Summary
The following tables summarize the binding affinities and inhibitory concentrations of various this compound derivatives as reported in recent studies. Lower binding energy values (kcal/mol) indicate a more favorable binding interaction, while lower IC50 values (µM) suggest greater inhibitory potency.
| Derivative Class | Target Protein (PDB ID) | Software Used | Binding Affinity (kcal/mol) |
| Benzofuran-based pyrazole and chalcone | Acetylcholinesterase (AChE) (4EY7) | AutoDock Vina | -5.7 to -7.9 |
| 2-phenyl-benzofuran-3-carboxamide | S. aureus Sortase A (SrtA) (2KID) | Not Specified | Not Reported |
| Benzofuran derivatives | Sirtuin 2 (SIRT2) (3ZGV) | CDOCKER | Not Reported |
| 5-nitrobenzofuran-3-yl hydrazine | Cancer-related proteins | AutoDock Vina | -6.9 to -10.4 |
| Derivative | Target Protein | IC50 (µM) |
| Compound 7c (benzofuran-based) | Acetylcholinesterase (AChE) | 0.058[5] |
| Compound 7e (benzofuran-based) | Acetylcholinesterase (AChE) | 0.086[5] |
| Donepezil (Reference Drug) | Acetylcholinesterase (AChE) | 0.049[5] |
| Compound Ia-22 (2-phenyl-benzofuran-3-carboxamide) | S. aureus Sortase A (SrtA) | 30.8[6] |
| pHMB (Reference Inhibitor) | S. aureus Sortase A (SrtA) | 130[6] |
| Compound 7e (benzofuran derivative) | Sirtuin 2 (SIRT2) | 3.81[7] |
| Benzofuran cyanide derivatives | S. aureus Sortase A (SrtA) | 3.3 to 21.8[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized experimental protocols for the molecular docking studies cited in this guide.
Molecular Docking with AutoDock Vina (Acetylcholinesterase)
1. Protein and Ligand Preparation: The three-dimensional crystal structure of human Acetylcholinesterase (PDB ID: 4EY7) was obtained from the RCSB Protein Data Bank.[2] Water molecules and co-crystallized ligands were removed from the protein structure. Gasteiger charges and polar hydrogen atoms were added using AutoDock Tools. The 3D structures of the benzofuran derivatives were drawn using ChemDraw and energetically minimized.
2. Grid Box Generation: A grid box was centered on the active site of the AChE protein. For the study involving pyrazole and benzofuran-based derivatives, the Cartesian coordinates for the center of the grid box were set at x = -2.95, y = -40.107, and z = 30.729, with a default spacing of 0.375 Å.[2]
3. Docking Simulation: Molecular docking simulations were performed using AutoDock 4.2.[2] The Lamarckian genetic algorithm was employed for the conformational search. The resulting docking poses were ranked based on their binding energy scores.
Molecular Docking with CDOCKER (SIRT2)
1. Protein and Ligand Preparation: The X-ray co-crystal structure of human SIRT2 in complex with ADP-ribose (PDB ID: 3ZGV) was used for the docking study.[9] The protein structure was prepared using the Protein Preparation Wizard in Schrödinger Suite, which involved removing water molecules, adding hydrogen atoms, and assigning correct bond orders. The benzofuran derivatives were prepared using LigPrep.
2. Active Site Definition: The binding site was defined based on the location of the co-crystallized ligand (ADP-ribose) in the PDB structure.
3. Docking Simulation: The CDOCKER protocol, a CHARMm-based molecular dynamics docking algorithm, was used to perform the docking calculations.[9] This method generates random ligand conformations and performs a series of simulated annealing molecular dynamics to refine the poses. The final poses were scored based on their interaction energy with the protein.
Visualizing the Process and Pathways
To better understand the experimental process and the biological context of the target proteins, the following diagrams were generated using Graphviz (DOT language).
Many benzofuran derivatives are investigated for their potential as anti-cancer agents. The PI3K/Akt signaling pathway is a critical pathway in cancer cell proliferation and survival and is often a target for novel drug candidates.[10][11][12][13]
References
- 1. genscript.com [genscript.com]
- 2. Frontiers | Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer’s disease management [frontiersin.org]
- 3. studiauniversitatis.ro [studiauniversitatis.ro]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. medium.com [medium.com]
- 6. researchgate.net [researchgate.net]
- 7. toolify.ai [toolify.ai]
- 8. Discovery of Sortase A covalent inhibitors with benzofuranene cyanide structures as potential antibacterial agents against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Spectroscopic Fingerprints: A Comparative Guide to Substituted Benzofuran Isomers
A detailed spectroscopic analysis of substituted benzofuran isomers is crucial for researchers in drug discovery and organic synthesis, where precise structural confirmation is paramount. The position of substituents on the benzofuran core significantly influences the molecule's electronic environment and steric landscape, leading to distinct spectroscopic signatures. This guide provides a comparative analysis of substituted benzofuran isomers using nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, supported by experimental data and protocols.
Distinguishing between isomers of substituted benzofurans is a common challenge that can be addressed by a multi-technique spectroscopic approach. Subtle differences in chemical shifts, coupling constants, fragmentation patterns, vibrational frequencies, and electronic transitions provide the necessary clues to unequivocally identify the correct isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Connectivity and Spatial Relationships
¹H and ¹³C NMR spectroscopy are powerful tools for differentiating benzofuran isomers. The chemical shifts of protons and carbons are highly sensitive to the electronic effects of substituents and their position on the benzofuran ring.
For instance, in a comparative analysis of 2- and 3-substituted benzofurans, the proton at the alternative position on the furan ring (H3 or H2, respectively) exhibits a distinct chemical shift. Similarly, the coupling constants between protons on the dihydrofuran ring of cis and trans isomers can be significantly different, allowing for unambiguous stereochemical assignment.[1]
Table 1: Comparative ¹H NMR Chemical Shift Data (δ, ppm) for Representative Benzofuran Isomers
| Proton | 2-Acetylbenzofuran | 3-Acetylbenzofuran | 5-Bromobenzofuran | 6-Bromobenzofuran |
| H-2 | - | 7.95 (s) | 7.58 (d, J=2.2 Hz) | 7.53 (d, J=2.2 Hz) |
| H-3 | 7.45 (s) | - | 6.65 (d, J=2.2 Hz) | 6.63 (d, J=2.2 Hz) |
| H-4 | 7.65 (d, J=8.0 Hz) | 7.90 (d, J=8.0 Hz) | 7.45 (d, J=8.7 Hz) | 7.63 (s) |
| H-5 | 7.35 (t, J=7.5 Hz) | 7.40 (t, J=7.5 Hz) | - | 7.28 (dd, J=8.5, 1.9 Hz) |
| H-6 | 7.50 (t, J=7.5 Hz) | 7.45 (t, J=7.5 Hz) | 7.55 (dd, J=8.7, 1.9 Hz) | - |
| H-7 | 7.70 (d, J=8.0 Hz) | 7.60 (d, J=8.0 Hz) | 7.70 (d, J=1.9 Hz) | 7.45 (d, J=8.5 Hz) |
| Acetyl-CH₃ | 2.60 (s) | 2.55 (s) | - | - |
Note: Data is compiled and estimated from various sources for illustrative purposes. Actual values may vary based on solvent and experimental conditions.
Table 2: Comparative ¹³C NMR Chemical Shift Data (δ, ppm) for Representative Benzofuran Isomers
| Carbon | 2-Acetylbenzofuran | 3-Acetylbenzofuran | 5-Bromobenzofuran | 6-Bromobenzofuran |
| C-2 | 154.5 | 125.0 | 155.8 | 155.2 |
| C-3 | 118.0 | 152.0 | 107.2 | 107.5 |
| C-3a | 128.0 | 126.5 | 129.5 | 129.0 |
| C-4 | 123.5 | 123.0 | 124.0 | 114.5 |
| C-5 | 126.0 | 125.5 | 115.8 | 126.5 |
| C-6 | 124.0 | 124.5 | 127.0 | 116.0 |
| C-7 | 112.0 | 111.5 | 112.5 | 122.0 |
| C-7a | 155.0 | 155.5 | 154.0 | 156.0 |
| Acetyl-C=O | 189.0 | 195.0 | - | - |
| Acetyl-CH₃ | 26.5 | 30.0 | - | - |
Note: Data is compiled and estimated from various sources for illustrative purposes. Actual values may vary based on solvent and experimental conditions.
Mass Spectrometry (MS): Deciphering Fragmentation Pathways
Mass spectrometry provides valuable information about the molecular weight and fragmentation patterns of isomers. While electron ionization (EI) mass spectra of positional isomers can sometimes be similar, distinct fragmentation pathways can often be observed, particularly with techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS).
For example, the fragmentation of 5- and 6-substituted (2-aminopropyl)benzofuran isomers can be differentiated by their retention times in GC-MS analysis after derivatization.[2] Furthermore, the relative abundances of certain fragment ions can be characteristic of a specific isomer.
Table 3: Key Mass Spectral Fragments (m/z) for Representative Benzofuran Isomers
| Isomer | Molecular Ion [M]⁺ | Key Fragment 1 | Key Fragment 2 | Key Fragment 3 |
| 2-Acetylbenzofuran | 160 | 145 [M-CH₃]⁺ | 117 [M-CH₃CO]⁺ | 89 |
| 3-Acetylbenzofuran | 160 | 117 [M-CH₃CO]⁺ | 89 | 63 |
| 5-Bromobenzofuran | 196/198 | 117 [M-Br]⁺ | 89 | 63 |
| 6-Bromobenzofuran | 196/198 | 117 [M-Br]⁺ | 89 | 63 |
Note: Fragmentation patterns are predictive and can vary with ionization method and energy.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Functional Groups and Electronic Transitions
IR spectroscopy is instrumental in identifying the functional groups present in the isomers. The position of a substituent can influence the vibrational frequencies of neighboring bonds. For instance, the C=O stretching frequency in acetylbenzofuran isomers may show a slight shift depending on whether the acetyl group is at the 2- or 3-position due to differences in conjugation.
UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The position of substituents affects the extent of conjugation in the benzofuran system, leading to shifts in the absorption maxima (λmax). Generally, substituents that extend the conjugated system will cause a bathochromic (red) shift to longer wavelengths.
Table 4: Comparative IR and UV-Vis Spectroscopic Data for Representative Benzofuran Isomers
| Isomer | IR: Key Vibrational Frequencies (cm⁻¹) | UV-Vis: λmax (nm) |
| 2-Acetylbenzofuran | ~1670 (C=O stretch), ~1560 (C=C aromatic stretch) | ~245, ~300 |
| 3-Acetylbenzofuran | ~1685 (C=O stretch), ~1575 (C=C aromatic stretch) | ~250, ~290 |
| 5-Bromobenzofuran | ~1600, ~1450 (C=C aromatic stretch), ~800 (C-Br stretch) | ~250, ~295 |
| 6-Bromobenzofuran | ~1610, ~1460 (C=C aromatic stretch), ~820 (C-Br stretch) | ~255, ~300 |
Note: Data is compiled and estimated from various sources for illustrative purposes. Actual values may vary based on solvent and experimental conditions.
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining reliable and comparable spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified benzofuran isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved and filter the solution into a clean NMR tube.
-
Instrument Setup: Use a spectrometer operating at a field strength of 400 MHz or higher for better signal dispersion. Lock and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: For ¹H NMR, acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the benzofuran isomer in a volatile solvent such as dichloromethane or methanol.
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS). Use a temperature program that allows for the separation of the isomers.
-
MS Detection: Couple the GC to a mass spectrometer operating in electron ionization (EI) mode. Acquire mass spectra over a mass range of m/z 50-500.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention times of the isomers and examine the mass spectrum of each peak to identify the molecular ion and characteristic fragment ions.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. For liquid samples, a thin film can be prepared between two NaCl or KBr plates.
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the benzofuran isomer in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer from approximately 200 to 400 nm, using the pure solvent as a reference.
-
Data Analysis: Determine the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε).
Visualization of the Analytical Workflow
The logical flow for the spectroscopic comparison of substituted benzofuran isomers can be visualized as follows:
Caption: Workflow for the spectroscopic comparison of benzofuran isomers.
By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently distinguish between substituted benzofuran isomers, ensuring the correct identification of their synthetic products and advancing their research in medicinal chemistry and materials science.
References
Safety Operating Guide
Proper Disposal of Benzofuran-3-carbaldehyde: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Benzofuran-3-carbaldehyde, a chemical intermediate used in pharmaceutical and chemical research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Profile
This compound and related compounds are hazardous materials that require careful handling in a controlled laboratory environment.[1][2] All personnel must be equipped with appropriate Personal Protective Equipment (PPE) when managing this substance.
Essential Personal Protective Equipment (PPE):
-
Safety goggles with side-shields
-
Chemical-resistant gloves (e.g., nitrile)
-
Lab coat
-
Closed-toe shoes
All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2]
Hazard Summary:
The following table summarizes the known hazards associated with this compound and structurally similar compounds. This information is derived from available Safety Data Sheets (SDS).
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Harmful if swallowed. | [3] |
| Serious Eye Damage | Causes serious eye damage. | [3] |
| Skin Irritation | May cause skin irritation. | [4] |
| Respiratory Irritation | May cause respiratory system irritation. | [4] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[5][6] Due to its hazardous nature, it should not be disposed of down the drain or in regular solid waste.
Step 1: Waste Segregation and Collection
-
Designate a specific, properly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper).[1]
-
The container must be made of a material compatible with the chemical, be in good condition, and have a secure lid.[5]
Step 2: Container Labeling
-
Clearly label the waste container with "Hazardous Waste."
-
Include the full chemical name: "this compound."
-
List any other components of the waste stream with their approximate concentrations.[1]
-
Ensure the label is legible and securely attached to the container.
Step 3: Storage Pending Disposal
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be a secondary containment system, such as a chemical-resistant tray, to prevent spills.[1]
-
Store the container in a cool, dry, and well-ventilated place, away from incompatible materials.[5]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with a complete and accurate description of the waste.[1]
-
Follow all institutional, local, regional, and national regulations for hazardous waste disposal.[2][4]
Chemical Deactivation (Aldehyde Neutralization):
Spill Management
In the event of a spill, immediate action is necessary to mitigate risks.
-
Minor Spills (within a fume hood):
-
Major Spills (outside a fume hood or large volume):
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and institutional EHS.
-
Prevent others from entering the area.
-
If safe to do so, eliminate any nearby ignition sources.[1]
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Benzofuran-3-carbaldehyde
For Immediate Reference: A Guide for Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Benzofuran-3-carbaldehyde. Adherence to these procedures is vital for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound that requires careful handling due to its potential health hazards. Based on available Safety Data Sheets (SDS), it is harmful if swallowed and causes serious eye damage[1][2]. As a powdered chemical, it poses a risk of becoming airborne during handling, leading to potential inhalation or skin contact[1].
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₆O₂ | [2] |
| Molecular Weight | 146.14 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 39 °C | [2] |
| Boiling Point | 145 °C at 35 Torr | [2] |
| Flash Point | 110.2 ± 12.5 °C | [2] |
| Hazards | H302: Harmful if swallowedH318: Causes serious eye damage | [1][2] |
Recommended Personal Protective Equipment (PPE)
A risk assessment should always precede the handling of this chemical. The following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z.87.1 standard. A face shield should be worn over safety glasses when there is a risk of splashing. | To protect against serious eye damage from splashes or airborne particles[1][4]. |
| Hand Protection | Chemical-resistant gloves. Butyl rubber or Neoprene gloves are recommended for handling aldehydes. Nitrile gloves may offer suitable protection for short-term contact, but the manufacturer's compatibility chart should always be consulted[2][5]. | To prevent skin contact. Butyl rubber gloves offer good protection against a wide variety of chemicals, including aldehydes[2]. |
| Body Protection | A flame-resistant lab coat, fully buttoned. Long pants and closed-toe, closed-heel shoes are required. | To protect the skin from accidental spills and prevent contamination of personal clothing[4][6]. |
| Respiratory Protection | Not generally required if work is conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of generating dust, a NIOSH-approved respirator is necessary[4][7]. | To prevent inhalation of airborne powder[7]. |
Detailed Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
2.1. Preparation and Weighing
-
Work Area Preparation : All handling of this compound powder must be conducted in a well-ventilated area, preferably within a certified chemical fume hood[6][7].
-
PPE Inspection : Before starting, inspect all PPE for any signs of damage or wear and replace if necessary[6][8].
-
Weighing : When weighing the powder, use a vented balance enclosure or conduct the weighing inside a chemical fume hood to minimize the dispersal of airborne particles[1][7]. If possible, pre-dissolve the chemical in a suitable solvent to reduce the risk of inhalation[1].
-
Container Handling : Keep the container of this compound tightly closed when not in use. When transferring the powder, do so carefully to avoid creating dust[1][7].
2.2. Handling and Experimental Use
-
Transferring : Use designated tools such as spatulas or pipettes for transferring the chemical. Never return unused chemicals to their original container to avoid contamination[6].
-
Solution Preparation : When dissolving the powder, add it slowly to the solvent to prevent splashing.
-
Reactions : Ensure all reactions involving this compound are performed in appropriate glassware and within a chemical fume hood.
2.3. Post-Handling and Area Decontamination
-
Decontamination : Clean the work area thoroughly after use with an appropriate solvent and then with soap and water.
-
Hand Washing : Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn[6][8].
-
PPE Removal : Remove PPE in the correct order to avoid cross-contamination. Disposable gloves should be removed and discarded immediately after use[6].
Operational and Disposal Plans
3.1. Spill Management
In the event of a spill, follow these procedures immediately:
-
Alert Personnel : Immediately alert others in the vicinity.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess the Spill : Determine the extent of the spill and the associated hazards.
-
Small Spills : For minor spills, wear appropriate PPE and use an absorbent material, such as vermiculite or sand, to contain the spill. Carefully collect the absorbed material into a labeled, sealed container for hazardous waste[9].
-
Large Spills : For major spills, evacuate the area and contact the institution's emergency response team[10][11].
3.2. Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection : Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and chemically compatible containers.
-
Labeling : Ensure all waste containers are accurately labeled with the contents and associated hazards.
-
Disposal : Dispose of the hazardous waste through your institution's designated chemical waste disposal program. Do not pour any waste containing this chemical down the drain[12]. Some aldehydes can be oxidized to less toxic carboxylic acids, but this should only be done by trained personnel following a validated procedure[13][14].
Visual Guides
Diagram 1: PPE Workflow for Handling this compound
Caption: PPE donning and doffing sequence for handling this compound.
Diagram 2: Spill Response and Disposal Logical Flow
Caption: Logical flow for spill response and waste disposal of this compound.
References
- 1. Safety Guidelines For Using Powdered Chemicals [pvschemicals.in]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. Chemical Resistant Glove Guide | Environmental Health and Safety [ehs.uconn.edu]
- 4. hvcc.edu [hvcc.edu]
- 5. aps.anl.gov [aps.anl.gov]
- 6. gz-supplies.com [gz-supplies.com]
- 7. safety.duke.edu [safety.duke.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 10. Chemical Spill Response [augusta.edu]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. businesswaste.co.uk [businesswaste.co.uk]
- 13. epfl.ch [epfl.ch]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
